Vapendavir diphosphate
描述
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure of Parent
属性
IUPAC Name |
3-ethoxy-6-[2-[1-(6-methylpyridazin-3-yl)piperidin-4-yl]ethoxy]-1,2-benzoxazole;phosphoric acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26N4O3.2H3O4P/c1-3-26-21-18-6-5-17(14-19(18)28-24-21)27-13-10-16-8-11-25(12-9-16)20-7-4-15(2)22-23-20;2*1-5(2,3)4/h4-7,14,16H,3,8-13H2,1-2H3;2*(H3,1,2,3,4) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MIUFDXZDQWMWRR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=NOC2=C1C=CC(=C2)OCCC3CCN(CC3)C4=NN=C(C=C4)C.OP(=O)(O)O.OP(=O)(O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H32N4O11P2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
578.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1198151-75-5 | |
| Record name | Vapendavir phosphate salt | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1198151755 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | VAPENDAVIR PHOSPHATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/HLB8GQZ6FB | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Vapendavir Diphosphate: A Technical Guide to its Mechanism of Action Against Enteroviruses
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Vapendavir (B1682827) is a potent, orally bioavailable antiviral compound demonstrating broad-spectrum activity against a wide range of enteroviruses, including rhinoviruses (the primary causative agent of the common cold) and enterovirus 71 (EV71). As a member of the "capsid binder" class of antivirals, its mechanism of action is the targeted disruption of the initial stages of the viral lifecycle. Vapendavir inserts into a hydrophobic pocket within the viral protein 1 (VP1) of the enterovirus capsid, stabilizing the protein shell and preventing the conformational changes necessary for viral entry into host cells and subsequent uncoating. This technical guide provides a comprehensive overview of the mechanism of action of vapendavir diphosphate (B83284), supported by quantitative efficacy data, detailed experimental protocols, and visualizations of the key molecular interactions and experimental workflows. The diphosphate salt form of vapendavir enhances the compound's solubility and stability.
Core Mechanism of Action: Capsid Binding and Stabilization
Vapendavir's antiviral activity stems from its ability to bind to a highly conserved hydrophobic pocket located within the VP1 capsid protein of susceptible enteroviruses. This binding event is non-covalent and locks the capsid into a rigid, stabilized conformation. The stabilization of the capsid interferes with two critical early steps in the viral replication cycle:
-
Inhibition of Viral Entry: For many enteroviruses, binding to host cell receptors triggers conformational changes in the viral capsid that are essential for internalization. By stabilizing the capsid, vapendavir prevents these necessary structural rearrangements, thereby inhibiting the virus from entering the host cell.
-
Prevention of Uncoating: Following entry into the host cell, the viral capsid must uncoat to release its RNA genome into the cytoplasm, where replication can begin. Vapendavir's stabilization of the capsid structure physically prevents this disassembly, effectively trapping the viral genome within its protein shell and halting the infection before it can progress.
The diphosphate moiety of the vapendavir formulation serves to improve the pharmaceutical properties of the drug, such as aqueous solubility and stability, without altering the core mechanism of action of the active vapendavir molecule.
Quantitative Antiviral Activity
The in vitro efficacy of vapendavir has been demonstrated against a broad range of enteroviruses. The following tables summarize the 50% effective concentration (EC50) values, a measure of the drug's potency in inhibiting viral replication by half.
Table 1: Antiviral Activity of Vapendavir against Enterovirus 71 (EV71) Strains
| EV71 Strain/Genogroup | Average EC50 (μM) |
| Representative panel of 21 strains (A, B, C) | 0.5 - 1.4[1] |
Table 2: Comparative Antiviral Activity of Vapendavir and Other Capsid Binders against Rhinovirus (HRV) Strains
| Compound | Virus Strain | EC50 (μM) |
| Vapendavir | hRV14 | 0.09 ± 0.01[2] |
| hRV2 | 0.04 ± 0.00[2] | |
| Panel of 39 clinical isolates | Median EC50 = 7.3 ng/ml[3] | |
| Pleconaril | hRV14 | 0.20 ± 0.005[2] |
| Pirodavir | hRV14 | 0.14 ± 0.1[2] |
Table 3: Vapendavir Activity Against Resistant Rhinovirus Strains
| Virus Strain | VP1 Mutation | Vapendavir EC50 (μM) | Fold Change in EC50 |
| hRV14 | Wild-Type | 0.09 ± 0.01 | - |
| C199R | >10 | >110[2] | |
| C199Y | >10 | >110[2] |
Mechanisms of Resistance
Resistance to vapendavir in enteroviruses primarily arises from amino acid substitutions within or near the VP1 hydrophobic binding pocket. These mutations can sterically hinder the binding of vapendavir or alter the conformation of the pocket, reducing the drug's binding affinity.
Common resistance mutations have been identified in several enteroviruses:
-
Human Rhinovirus 14 (hRV14): C199R/Y[2]
-
Human Rhinovirus 2 (hRV2): G149C (a mutation outside the pocket that can confer resistance)[4][5]
Interestingly, some mutations, such as G149C in hRV2, can lead to a vapendavir-dependent phenotype, where the virus requires the presence of the drug to stabilize its capsid for efficient replication.[2]
Experimental Protocols
The following are detailed methodologies for key experiments used to characterize the antiviral activity and mechanism of action of vapendavir.
Plaque Reduction Assay
This assay is a gold standard for quantifying the infectivity of a lytic virus and determining the antiviral efficacy of a compound.
Objective: To determine the concentration of vapendavir that reduces the number of viral plaques by 50% (EC50).
Materials:
-
Confluent monolayer of susceptible host cells (e.g., HeLa, RD, or Vero cells) in 6-well or 12-well plates.
-
Enterovirus stock of known titer.
-
Vapendavir diphosphate stock solution.
-
Cell culture medium (e.g., DMEM) with and without serum.
-
Overlay medium (e.g., containing 1% methylcellulose (B11928114) or agarose).
-
Crystal violet staining solution.
-
Phosphate-buffered saline (PBS).
Procedure:
-
Cell Seeding: Seed host cells in multi-well plates and incubate until a confluent monolayer is formed.
-
Compound Dilution: Prepare serial dilutions of this compound in serum-free cell culture medium.
-
Infection: Remove the growth medium from the cell monolayers and wash with PBS. Infect the cells with a predetermined amount of virus (multiplicity of infection, MOI) that will produce a countable number of plaques.
-
Compound Addition: Immediately after infection, remove the virus inoculum and add the different concentrations of the vapendavir dilutions to the respective wells. Include a virus control (no compound) and a cell control (no virus, no compound).
-
Overlay: After a 1-2 hour adsorption period, remove the medium containing the compound and overlay the cells with the overlay medium containing the corresponding concentration of vapendavir.
-
Incubation: Incubate the plates at the optimal temperature for the specific virus (e.g., 37°C) for a period that allows for plaque formation (typically 2-5 days).
-
Staining: Once plaques are visible, fix the cells (e.g., with 4% formaldehyde) and then stain with crystal violet.
-
Plaque Counting and Data Analysis: Count the number of plaques in each well. The percentage of plaque reduction is calculated for each vapendavir concentration compared to the virus control. The EC50 value is determined by plotting the percentage of plaque reduction against the drug concentration and fitting the data to a dose-response curve.
Isothermal Titration Calorimetry (ITC)
ITC is a biophysical technique used to directly measure the heat changes that occur upon the binding of a small molecule (vapendavir) to a macromolecule (the viral capsid or VP1 protein). This provides a complete thermodynamic profile of the interaction.
Objective: To determine the binding affinity (Kd), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS) of the vapendavir-capsid interaction.
Materials:
-
Isothermal Titration Calorimeter.
-
Purified enterovirus capsids or recombinant VP1 protein.
-
This compound solution.
-
Dialysis buffer.
Procedure:
-
Sample Preparation: Dialyze both the purified viral protein and the vapendavir solution against the same buffer to minimize heat of dilution effects.
-
ITC Instrument Setup: Thoroughly clean the sample cell and the injection syringe. Load the viral protein solution into the sample cell and the vapendavir solution into the injection syringe.
-
Titration: Perform a series of small, sequential injections of the vapendavir solution into the sample cell containing the viral protein, while maintaining a constant temperature.
-
Data Acquisition: The instrument measures the heat released or absorbed after each injection.
-
Data Analysis: The raw data is integrated to generate a binding isotherm, which plots the heat change per injection against the molar ratio of ligand to protein. This isotherm is then fitted to a binding model to determine the thermodynamic parameters (Kd, n, ΔH, and ΔS).
X-ray Crystallography
X-ray crystallography is a powerful technique used to determine the high-resolution, three-dimensional structure of molecules, including the complex of an enterovirus capsid with a bound ligand like vapendavir.
Objective: To visualize the atomic-level interactions between vapendavir and the VP1 binding pocket.
Materials:
-
Highly purified and concentrated enterovirus particles.
-
This compound.
-
Crystallization screens and reagents.
-
Cryo-protectants.
-
Synchrotron X-ray source.
Procedure:
-
Co-crystallization: Mix the purified virus with an excess of vapendavir and set up crystallization trials using various precipitants and conditions (e.g., vapor diffusion).
-
Crystal Harvesting and Cryo-cooling: Once crystals of sufficient size and quality are obtained, they are harvested and flash-cooled in liquid nitrogen, often with a cryo-protectant, to prevent ice formation.
-
X-ray Diffraction Data Collection: The frozen crystal is mounted on a goniometer and exposed to a high-intensity X-ray beam at a synchrotron source. The crystal diffracts the X-rays, and the diffraction pattern is recorded on a detector.
-
Structure Determination and Refinement: The diffraction data is processed to determine the electron density map of the virus-drug complex. A molecular model is then built into this electron density and refined to generate a high-resolution 3D structure that reveals the precise binding mode of vapendavir within the VP1 pocket.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Comparative analysis of the molecular mechanism of resistance to vapendavir across a panel of picornavirus species - PMC [pmc.ncbi.nlm.nih.gov]
- 3. caymanchem.com [caymanchem.com]
- 4. Comparative analysis of the molecular mechanism of resistance to vapendavir across a panel of picornavirus species - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Antiviral Spectrum of Vapendavir
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Vapendavir is a potent, orally bioavailable antiviral compound belonging to the class of capsid binders, demonstrating a broad spectrum of activity against picornaviruses, particularly rhinoviruses (HRV) and enteroviruses.[1] Its mechanism of action involves binding to a hydrophobic pocket within the viral protein 1 (VP1), which stabilizes the viral capsid and prevents the conformational changes necessary for genome release into the host cell.[1][2] This guide provides a comprehensive overview of Vapendavir's antiviral activity, supported by quantitative in vitro data, detailed experimental protocols, and visualizations of its mechanism and associated laboratory workflows. Clinical data has shown that Vapendavir reduces respiratory symptoms and shortens the duration of illness in patients with Chronic Obstructive Pulmonary Disease (COPD) and asthma who are infected with rhinovirus.[3][4]
Core Mechanism of Action: Capsid Stabilization
Vapendavir exerts its antiviral effect by targeting the very structure of the virion. It is a small molecule that inserts into a conserved hydrophobic pocket located within the VP1 capsid protein.[1][2] This binding event acts as a molecular "glue," increasing the thermal stability and rigidity of the viral capsid.[1] By stabilizing this structure, Vapendavir effectively prevents the conformational changes that are essential for the virus to uncoat and release its RNA genome into the host cell's cytoplasm.[1][2] This inhibition at an early stage of the viral lifecycle halts replication before it can begin.
Caption: Vapendavir's mechanism of action, blocking viral uncoating.
Quantitative Antiviral Spectrum: In Vitro Data
Vapendavir has demonstrated potent and broad-spectrum activity against a range of picornaviruses. Its efficacy is most quantitatively documented against Enterovirus 71 (EV71), the causative agent of hand, foot, and mouth disease.
In a study assessing a panel of 21 EV71 strains, representing various genogroups, Vapendavir effectively inhibited viral replication.[5] It showed robust activity with a narrow range of effective concentrations, outperforming some other capsid binders like pleconaril, which was found to be inactive against EV71.[5]
Table 1: Comparative In Vitro Activity against Enterovirus 71 (EV71) Isolates
| Compound | Mechanism of Action | Average EC₅₀ (μM) | Reference |
|---|---|---|---|
| Vapendavir | Capsid Binder | 0.7 | [5] |
| Pirodavir | Capsid Binder | 0.5 | [5] |
| Rupintrivir | 3C Protease Inhibitor | 0.003 - 0.012 | [5] |
| Pleconaril | Capsid Binder | Inactive | [5] |
| Enviroxime | Host PI4KIIIβ Inhibitor | 0.070 - 0.458 | [5] |
EC₅₀ (50% effective concentration) is the concentration of a drug that inhibits viral replication by 50%. Data is derived from a study of 21 EV71 isolates.[5]
Experimental Protocols
The in vitro antiviral activity of Vapendavir is typically quantified using cell-based assays that measure the inhibition of virus-induced cell death or viral plaque formation.
This assay quantifies the ability of a compound to protect cells from the virus-induced cell death (cytopathic effect).
Detailed Methodology:
-
Cell Seeding: Appropriate host cells (e.g., HeLa, Vero) are seeded into 96-well microtiter plates and incubated to form a confluent monolayer.
-
Compound Preparation: Vapendavir is serially diluted to create a range of concentrations.
-
Infection and Treatment: The cell culture medium is removed, and the diluted compound is added to the wells, followed by a standardized amount of virus. Control wells include virus-only (no compound) and cell-only (no virus, no compound).
-
Incubation: The plates are incubated for a period sufficient for the virus to cause significant CPE in the control wells (typically 3-7 days).
-
Quantification of Cell Viability: Cell viability is measured using a colorimetric assay. For example, an MTS reagent is added to each well.[5] Viable cells metabolize the MTS tetrazolium salt into a formazan (B1609692) product that can be quantified by measuring absorbance at a specific wavelength.
-
Data Analysis: The absorbance values are used to calculate the percentage of cell protection for each drug concentration. The EC₅₀ value is then determined by plotting the percentage of inhibition against the drug concentration.
Caption: Workflow for a Cytopathic Effect (CPE) Reduction Assay.
This assay measures the ability of a compound to reduce the number of infectious virus particles, visualized as "plaques" (clear zones of lysed cells) in a cell monolayer.
Detailed Methodology:
-
Cell Seeding: Host cells are seeded in 6- or 12-well plates to form a confluent monolayer.
-
Virus/Compound Incubation: A standardized amount of virus is pre-incubated with serial dilutions of Vapendavir before being added to the cell monolayer.
-
Adsorption: The virus/compound mixture is allowed to adsorb to the cells for a short period (e.g., 1-2 hours).
-
Overlay Application: The inoculum is removed, and the cell monolayer is covered with a semi-solid medium (e.g., containing agar (B569324) or methylcellulose).[2] This overlay restricts the spread of progeny virus to adjacent cells, ensuring that each infectious particle forms a discrete plaque.[2]
-
Incubation: Plates are incubated for 2-5 days to allow for plaque formation.[2]
-
Staining and Counting: The overlay is removed, and the cell monolayer is stained with a dye like crystal violet, which stains viable cells.[2] Plaques appear as clear, unstained zones where cells have been lysed.[2]
-
Data Analysis: The number of plaques is counted for each drug concentration. The concentration that reduces the plaque number by 50% (PRNT₅₀) is calculated relative to the virus-only control.[2]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Altesa BioSciences Details Positive Topline Vapendavir Results from Phase 2 Placebo-Controlled Rhinovirus Challenge Study in COPD Patients - BioSpace [biospace.com]
- 4. publications.ersnet.org [publications.ersnet.org]
- 5. The Capsid Binder Vapendavir and the Novel Protease Inhibitor SG85 Inhibit Enterovirus 71 Replication - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Results from the VirTus Respiratory Research Ltd Human Rhinovirus Challenge Model Used to Advance Altesa BioSciences’ Lead Medicine into Advanced Clinical Trials | Business Wire [via.ritzau.dk]
- 7. trial.medpath.com [trial.medpath.com]
Vapendavir's Achilles' Heel: A Technical Guide to the Viral Capsid Binding Site
For Immediate Release
A Deep Dive into the Vapendavir-Capsid Interface: Mechanism of Action, Structural Basis, and Resistance
This technical guide provides a comprehensive overview of the binding site of Vapendavir (B1682827) (also known as BTA-798) on the picornavirus capsid. Vapendavir is a potent, orally bioavailable antiviral compound with broad-spectrum activity against rhinoviruses and enteroviruses, the causative agents of the common cold and other serious illnesses.[1][2] This document is intended for researchers, scientists, and drug development professionals, offering in-depth information on Vapendavir's mechanism of action, the molecular details of its binding pocket, quantitative antiviral activity data, and the experimental protocols used to elucidate this information.
Core Mechanism: A Molecular Clamp in the Capsid
Vapendavir functions as a capsid binder, a class of antiviral agents that physically interact with the viral protein shell.[3] It inserts itself into a hydrophobic pocket located within the viral protein 1 (VP1), a key structural component of the picornavirus capsid.[2][3] This binding event stabilizes the entire capsid structure, preventing the conformational changes that are essential for the virus to attach to host cells and release its genetic material, a process known as uncoating.[2] By locking the capsid in a rigid, non-infectious state, Vapendavir effectively neutralizes the virus.
The Vapendavir Binding Pocket: A Hydrophobic Canyon
The binding site for Vapendavir is a deep, hydrophobic pocket within the β-barrel structure of the VP1 protein. This "WIN" pocket, named after the class of early capsid-binding inhibitors, is a highly conserved feature among many picornaviruses, which explains Vapendavir's broad-spectrum activity.
Structural Insights from X-ray Crystallography:
The atomic-level details of the Vapendavir binding site have been elucidated through X-ray crystallography of the compound in complex with human rhinovirus 2 (HRV2). The resulting structure (PDB ID: 3VDD) reveals the precise interactions between Vapendavir and the amino acid residues lining the hydrophobic pocket.
Key Interacting Residues:
Molecular modeling and analysis of the crystal structure have identified several key amino acid residues within the VP1 protein that form van der Waals interactions with Vapendavir, crucial for its stable binding.[4][5] Notably, in HRV2, the residue Methionine 213 (M213) has been shown to make direct van der Waals contact with the inhibitor.[4][5] The interactions with these residues are critical for the high-affinity binding and potent antiviral activity of Vapendavir.
Quantitative Antiviral Activity of Vapendavir
The antiviral potency of Vapendavir has been quantified against a range of rhinovirus and enterovirus serotypes using the Cytopathic Effect (CPE) reduction assay. The 50% effective concentration (EC50) is a standard measure of a drug's effectiveness in inhibiting viral replication in cell culture.
| Virus Serotype/Isolate Panel | Cell Line | EC50 | Reference |
| Human Rhinovirus 2 (HRV2) | HeLa Ohio | 1 ng/mL | [3] |
| Human Rhinovirus 14 (HRV14) | HeLa Ohio | 5 ng/mL | [3] |
| Panel of 39 HRV clinical isolates | - | Median EC50 = 7.3 ng/mL | [3] |
| Panel of 21 Enterovirus 71 (EV71) isolates | - | Average EC50 = 0.7 µM | [3] |
| Enterovirus 71 (EV71) strains | - | 0.5 - 1.4 µM | [6] |
Mechanisms of Resistance
Resistance to Vapendavir can arise through mutations in the VP1 protein. These mutations can be categorized as follows:
-
Pocket Mutations: Amino acid substitutions directly within the hydrophobic binding pocket can sterically hinder Vapendavir binding or reduce its affinity. Examples include C199R/Y in HRV14 and I194F in Poliovirus 1.[5][7]
-
Allosteric Mutations: Mutations outside of the direct binding pocket can also confer resistance. For instance, the G149C substitution in a loop of the HRV2 VP1 protein results in a resistant phenotype.[5][7] It is hypothesized that such mutations allosterically alter the conformation of the binding pocket, thereby reducing the drug's efficacy.[2] Interestingly, some mutations, like G149C in HRV2, can lead to a Vapendavir-dependent phenotype, where the virus requires the presence of the drug for efficient replication, suggesting that the mutation may destabilize the capsid, and drug binding compensates for this instability.[5][7]
Experimental Protocols
The characterization of the Vapendavir-capsid interaction relies on a combination of virological, biochemical, and structural biology techniques.
Cytopathic Effect (CPE) Reduction Assay
This assay is a fundamental method for determining the in vitro antiviral activity of a compound.
Objective: To quantify the ability of Vapendavir to protect host cells from virus-induced cell death.
Methodology:
-
Cell Plating: A monolayer of susceptible host cells (e.g., HeLa cells) is seeded in 96-well plates.
-
Compound Dilution: A serial dilution of Vapendavir is prepared in cell culture medium.
-
Infection: Cells are infected with a standardized amount of rhinovirus or enterovirus.
-
Treatment: The various concentrations of Vapendavir are added to the infected cells. Control wells with no virus, virus but no drug, and a known antiviral are included.
-
Incubation: The plates are incubated for a period sufficient to allow for multiple rounds of viral replication and the development of cytopathic effects in the untreated virus control wells.
-
Quantification of Cell Viability: Cell viability is assessed using a colorimetric assay, such as the MTT or neutral red uptake assay. The absorbance is read using a plate reader.
-
Data Analysis: The EC50 value is calculated by plotting the percentage of cell viability against the drug concentration and fitting the data to a dose-response curve.
X-ray Crystallography of Virus-Inhibitor Complex
This technique provides a high-resolution, three-dimensional structure of the Vapendavir molecule bound within the viral capsid.
Objective: To determine the atomic-level interactions between Vapendavir and the VP1 binding pocket.
Methodology:
-
Virus Propagation and Purification: Large quantities of high-purity, infectious virus particles are produced in cell culture and purified using methods such as sucrose (B13894) gradient ultracentrifugation.
-
Complex Formation (Co-crystallization): The purified virus is incubated with a molar excess of Vapendavir to ensure that the binding pockets of the viral capsids are saturated with the inhibitor.
-
Crystallization: The virus-inhibitor complex is subjected to crystallization screening using the hanging-drop or sitting-drop vapor diffusion method. A wide range of buffer conditions, precipitants, and temperatures are tested to find conditions that promote the formation of well-ordered crystals.
-
Data Collection: The crystals are cryo-cooled and mounted on a goniometer in an X-ray beamline, typically at a synchrotron source. As the crystal is rotated, a series of X-ray diffraction patterns are collected.[8]
-
Structure Determination and Refinement: The diffraction data is processed to determine the electron density map of the virus-inhibitor complex. The known structure of the viral capsid is used as a starting model (molecular replacement) to phase the diffraction data. The Vapendavir molecule is then built into the electron density corresponding to the binding pocket, and the entire structure is refined to obtain a final, high-resolution model of the complex.[8]
Visualizations
Caption: Vapendavir's mechanism of action, inhibiting viral uncoating.
Caption: Workflow for X-ray crystallography of the virus-Vapendavir complex.
References
- 1. Altesa BioSciences Reports Positive Phase 2 Vapendavir Results in COPD Rhinovirus Study [synapse.patsnap.com]
- 2. benchchem.com [benchchem.com]
- 3. caymanchem.com [caymanchem.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Vapendavir (PD096188, DKSVBVKHUICELN-UHFFFAOYSA-N) [probes-drugs.org]
- 7. Comparative analysis of the molecular mechanism of resistance to vapendavir across a panel of picornavirus species - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
In Vitro Efficacy of Vapendavir Diphosphate Against Enterovirus 71: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the in vitro efficacy of Vapendavir diphosphate (B83284) against Enterovirus 71 (EV71), a primary causative agent of hand, foot, and mouth disease (HFMD) and severe neurological complications in children. Vapendavir is a potent enteroviral capsid binder that inhibits viral replication by stabilizing the viral capsid and preventing its uncoating.[1][2] This document summarizes key quantitative data, details experimental methodologies, and visualizes the underlying mechanisms and workflows.
Quantitative Assessment of Antiviral Activity
The antiviral potency of Vapendavir has been demonstrated across various EV71 strains, representing different genogroups. The 50% effective concentration (EC₅₀), which is the concentration of the drug that inhibits 50% of the viral replication, is a key metric for its in vitro efficacy.
| EV71 Genogroup | Vapendavir EC₅₀ (μM) |
| A | 0.842 ± 0.325 |
| B2 | 0.671 ± 0.321 |
| B5 | 0.498 ± 0.236 |
| C2 | 0.957 ± 0.074 |
| C4 | 0.739 ± 0.248 |
Data represents the mean ± standard deviation from multiple experiments against various isolates within each genogroup.[1]
Studies have consistently shown that Vapendavir efficiently inhibits the in vitro replication of a wide panel of 21 EV71 strains/isolates.[1][3] The EC₅₀ values for Vapendavir generally range from 0.5 to 1.4 μM across different EV71 strains.[4][5] In comparative studies, Vapendavir and its analogue Pirodavir effectively inhibited all tested EV71 isolates, with average EC₅₀s of 0.7 μM and 0.5 μM, respectively.[1]
Experimental Protocols
The in vitro efficacy of Vapendavir against EV71 is primarily evaluated using cell-based assays that measure the inhibition of virus-induced cytopathic effect (CPE) or the reduction in viral yield.
Cytopathic Effect (CPE) Reduction Assay
This assay is a common method to determine the antiviral activity of a compound by measuring its ability to protect host cells from virus-induced death.
-
Cell Seeding: Human Rhabdomyosarcoma (RD) cells, which are susceptible to EV71 infection, are seeded into 96-well plates at a density of 10,000 cells per well and incubated for 24 hours.[6]
-
Compound Addition: Serial dilutions of Vapendavir diphosphate are prepared and added to the cells. Control wells with no virus (cell control) and virus with no compound (virus control) are included.
-
Virus Infection: Immediately after compound addition, the cells are infected with an EV71 strain at a specific multiplicity of infection (MOI), typically around 0.015.[6]
-
Incubation: The plates are incubated for a period of 3 days to allow for multiple cycles of viral replication and the development of CPE.[7]
-
Quantification of Cell Viability: Cell viability is assessed using a colorimetric assay, such as the MTS [3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium, inner salt] assay.[1][7] The absorbance is read, and the percentage of cell viability is calculated relative to the cell control.
-
EC₅₀ Determination: The EC₅₀ value is calculated as the compound concentration that results in a 50% reduction of the viral-induced CPE.
Plaque Reduction Assay
This assay quantifies the reduction in the number of infectious virus particles.
-
Cell Monolayer: A confluent monolayer of susceptible cells (e.g., Vero or RD cells) is prepared in 6- or 12-well plates.
-
Virus Adsorption: The cell monolayer is infected with a known amount of EV71 (e.g., 100 plaque-forming units) and allowed to adsorb for 1-2 hours.
-
Compound Overlay: After adsorption, the virus inoculum is removed, and the cells are overlaid with a semi-solid medium (e.g., containing carboxymethyl cellulose (B213188) or agar) containing various concentrations of this compound.
-
Incubation: The plates are incubated for several days until visible plaques (zones of cell death) are formed.
-
Plaque Visualization and Counting: The cells are fixed and stained with a dye like crystal violet to visualize the plaques. The number of plaques in the presence of the compound is compared to the number in the virus control.
-
EC₅₀ Calculation: The EC₅₀ is the concentration of the compound that reduces the number of plaques by 50%.[8]
Visualizations
Mechanism of Action: Capsid Binding and Uncoating Inhibition
Vapendavir is a capsid-binding agent.[1][2] It inserts into a hydrophobic pocket within the viral capsid protein VP1.[2] This binding stabilizes the capsid, preventing the conformational changes necessary for the virus to release its RNA genome into the host cell cytoplasm, thus halting the infection at an early stage.[2]
Caption: Vapendavir binds to the VP1 capsid protein, preventing viral uncoating.
Experimental Workflow for In Vitro Efficacy Testing
The following diagram outlines the typical workflow for assessing the in vitro antiviral efficacy of this compound against EV71.
Caption: Workflow for the cytopathic effect (CPE) reduction assay.
References
- 1. The Capsid Binder Vapendavir and the Novel Protease Inhibitor SG85 Inhibit Enterovirus 71 Replication - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. The capsid binder Vapendavir and the novel protease inhibitor SG85 inhibit enterovirus 71 replication - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. In Vitro Assessment of Combinations of Enterovirus Inhibitors against Enterovirus 71 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Methods in Screening Antiviral Drugs Against Enterovirus 71 - PubMed [pubmed.ncbi.nlm.nih.gov]
Pharmacokinetics and Oral Bioavailability of Vapendavir Diphosphate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Vapendavir is an orally bioavailable antiviral compound under investigation for the treatment of rhinovirus (RV) infections, a common cause of exacerbations in patients with chronic obstructive pulmonary disease (COPD). As a capsid-binding inhibitor, Vapendavir prevents the virus from releasing its genetic material into host cells. Understanding the pharmacokinetic profile and oral bioavailability of its diphosphate (B83284) salt is crucial for optimizing dosing strategies and ensuring therapeutic efficacy. This technical guide provides a comprehensive overview of the available information on the pharmacokinetics of Vapendavir diphosphate, including summaries of key clinical trials designed to elucidate its absorption, distribution, metabolism, and excretion (ADME) properties. While specific quantitative data from these trials are pending public release, this guide details the experimental designs and methodologies employed.
Introduction
Vapendavir is a potent, orally administered antiviral agent that targets the hydrophobic pocket within the viral protein 1 (VP1) of picornaviruses, including a broad range of rhinoviruses and enteroviruses.[1] By binding to this pocket, Vapendavir stabilizes the viral capsid, thereby preventing the conformational changes necessary for viral attachment and the subsequent release of the viral RNA genome into the host cell.[1] This mechanism of action effectively halts the replication process at an early stage.
Clinical development of Vapendavir has advanced to Phase 2 trials, particularly focusing on its efficacy in reducing the severity of rhinovirus-induced respiratory symptoms in COPD patients.[2][3] The diphosphate salt of Vapendavir is utilized to enhance its pharmaceutical properties. A thorough understanding of its pharmacokinetic profile is paramount for its successful clinical application.
Pharmacokinetic Profile
The definitive quantitative pharmacokinetic parameters for this compound in humans are being established through dedicated clinical trials. The results of these studies will provide crucial data on the compound's ADME profile.
Key Clinical Trials
Two pivotal clinical trials have been conducted to specifically investigate the pharmacokinetics of Vapendavir:
-
NCT05962645: A Phase 1 Study to Confirm the Single- and Multiple-dose Pharmacokinetics and to Evaluate Food Effect of Vapendavir in Healthy Participants and Participants With COPD. This study was designed to characterize the plasma pharmacokinetic profiles of Vapendavir following single and multiple oral doses.[1] An important aspect of this trial was to assess the impact of food on the drug's absorption.[1]
-
NCT06834295: An Open-label, Single-dose Study To Assess the Mass Balance Recovery, Metabolite Profile and Metabolite Identification of [14C]Vapendavir in Healthy Male Subjects. This Phase 1/2 study utilized radiolabeled Vapendavir to trace its path through the body, enabling a detailed analysis of its metabolism and excretion pathways.[4][5]
The data from these studies will be used to populate the pharmacokinetic parameter tables below upon public disclosure.
Data Presentation
The following tables are structured to present the key pharmacokinetic parameters that are expected to be reported from the aforementioned clinical trials.
Table 1: Single-Dose Pharmacokinetic Parameters of Vapendavir
| Parameter | Healthy Volunteers (Fasted) | Healthy Volunteers (Fed) | COPD Patients |
|---|---|---|---|
| Cmax (ng/mL) | Data Pending | Data Pending | Data Pending |
| Tmax (hr) | Data Pending | Data Pending | Data Pending |
| AUC0-t (ng·hr/mL) | Data Pending | Data Pending | Data Pending |
| AUC0-∞ (ng·hr/mL) | Data Pending | Data Pending | Data Pending |
| t1/2 (hr) | Data Pending | Data Pending | Data Pending |
| Oral Bioavailability (%) | Data Pending | Data Pending | Data Pending |
Cmax: Maximum plasma concentration; Tmax: Time to reach maximum plasma concentration; AUC0-t: Area under the plasma concentration-time curve from time zero to the last measurable concentration; AUC0-∞: Area under the plasma concentration-time curve from time zero to infinity; t1/2: Elimination half-life.
Table 2: Multiple-Dose Pharmacokinetic Parameters of Vapendavir in COPD Patients
| Parameter | Day 1 | Steady State |
|---|---|---|
| Cmax (ng/mL) | Data Pending | Data Pending |
| Cmin (ng/mL) | Data Pending | Data Pending |
| Tmax (hr) | Data Pending | Data Pending |
| AUC0-τ (ng·hr/mL) | Data Pending | Data Pending |
| Accumulation Ratio | Data Pending | Data Pending |
Cmin: Minimum plasma concentration; AUC0-τ: Area under the plasma concentration-time curve over a dosing interval at steady state.
Experimental Protocols
The following sections outline the methodologies employed in the key clinical trials to assess the pharmacokinetics of Vapendavir.
Clinical Study Design (NCT05962645)
This Phase 1, open-label, crossover study was designed to evaluate the pharmacokinetics of Vapendavir in both healthy adults and patients with stable COPD.[1]
-
Participants: The study enrolled healthy volunteers and patients with a documented diagnosis of clinically stable COPD.[1]
-
Dosing Regimen: Participants received single and multiple oral doses of Vapendavir. The food-effect arm of the study involved administering the drug under both fasted and fed conditions to assess any impact on absorption.[1]
-
Sample Collection: Serial blood samples were collected at predefined time points post-dose to determine the plasma concentrations of Vapendavir.[1]
-
Analytical Method: Plasma concentrations of Vapendavir were to be quantified using a validated bioanalytical method, likely a high-performance liquid chromatography-tandem mass spectrometry (LC-MS/MS) method, which is the industry standard for its high sensitivity and specificity.[6][7][8][9][10]
Mass Balance and Metabolism Study Design (NCT06834295)
This Phase 1/2, open-label, single-dose study was conducted to understand the metabolic fate of Vapendavir.[4][5]
-
Participants: The study enrolled healthy male subjects.[4]
-
Dosing Regimen: A single oral dose of [14C]-labeled Vapendavir was administered.[4]
-
Sample Collection: Blood, urine, and feces were collected over a specified period to measure total radioactivity and identify metabolites.[4]
-
Analytical Method: Total radioactivity in the collected samples was measured using techniques such as liquid scintillation counting. Metabolite profiling and identification were likely performed using LC-MS/MS combined with radiometric detection.[4]
Signaling Pathways and Mechanism of Action
Vapendavir's mechanism of action does not directly involve host cell signaling pathways but rather a direct interaction with the viral capsid.
Conclusion
This compound is a promising oral antiviral agent for the treatment of rhinovirus infections. The comprehensive pharmacokinetic studies that have been conducted will provide essential data to guide its clinical use. While the specific quantitative data on its oral bioavailability, absorption, metabolism, and excretion are eagerly awaited, the detailed experimental protocols from the key clinical trials offer valuable insight into the rigorous evaluation this compound has undergone. The information presented in this guide will be updated as new data becomes publicly available.
References
- 1. ClinicalTrials.gov [clinicaltrials.gov]
- 2. virtus-rr.com [virtus-rr.com]
- 3. Altesa BioSciences Reports Positive Phase 2 Vapendavir Results in COPD Rhinovirus Study [synapse.patsnap.com]
- 4. ClinicalTrials.gov [clinicaltrials.gov]
- 5. Vapendavir - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 6. journalofappliedbioanalysis.com [journalofappliedbioanalysis.com]
- 7. researchgate.net [researchgate.net]
- 8. LC-MS/MS Method Validation for Quantification of Nirmatrelvir in Human Plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 9. impactfactor.org [impactfactor.org]
- 10. Development and Validation of a New LC-MS/MS Analytical Method for Direct-Acting Antivirals and Its Application in End-Stage Renal Disease Patients - PubMed [pubmed.ncbi.nlm.nih.gov]
Vapendavir Diphosphate for Rhinovirus Infection in Chronic Obstructive Pulmonary Disease: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Chronic Obstructive Pulmonary Disease (COPD) exacerbations are a major driver of disease progression, morbidity, and mortality. Respiratory viruses, particularly human rhinoviruses (HRV), are implicated in a significant proportion of these exacerbations.[1] Vapendavir (B1682827), an oral antiviral agent, has emerged as a promising therapeutic candidate to mitigate the impact of HRV infections in this vulnerable patient population. This technical guide provides an in-depth overview of vapendavir's mechanism of action, preclinical data, and clinical trial findings in the context of HRV-induced COPD exacerbations. It includes a summary of quantitative data from clinical studies, detailed experimental protocols for key assays, and visualizations of the relevant biological pathways and experimental workflows.
Introduction: The Unmet Need in COPD Exacerbations
COPD is a progressive lung disease characterized by persistent respiratory symptoms and airflow limitation.[2] Acute exacerbations, often triggered by respiratory infections, lead to a worsening of symptoms, a decline in lung function, and increased hospitalization rates.[1] Human rhinovirus is a primary trigger for these exacerbations, responsible for a substantial number of cases.[2] The development of effective antiviral therapies specifically targeting HRV in COPD patients represents a significant unmet medical need.[1] Vapendavir is a direct-acting antiviral medication with potent activity against a broad range of rhinoviruses and other respiratory enteroviruses.[2]
Mechanism of Action: Capsid Binding and Inhibition of Viral Entry
Vapendavir functions as a capsid binder, a class of antiviral compounds that target the viral capsid protein.[2] Specifically, it inserts into a hydrophobic pocket within the viral protein 1 (VP1) of the rhinovirus capsid. This binding stabilizes the capsid, preventing the conformational changes necessary for the virus to uncoat and release its RNA genome into the host cell cytoplasm. By inhibiting this crucial early step in the viral lifecycle, vapendavir effectively blocks viral replication.[2]
Signaling Pathway of Rhinovirus Entry and Vapendavir's Point of Intervention
Caption: Rhinovirus entry pathway and the inhibitory action of vapendavir.
Clinical Development in COPD
Vapendavir has undergone clinical evaluation for its efficacy and safety in treating rhinovirus-induced exacerbations in patients with COPD.
Phase 2a Rhinovirus Challenge Study
A Phase 2a, randomized, double-blind, placebo-controlled study was conducted to evaluate the impact of vapendavir in COPD patients experimentally infected with rhinovirus.[1]
Study Design:
-
Participants: 53 patients with GOLD stage II COPD were enrolled to obtain 40 evaluable subjects.[1]
-
Intervention: Participants were infected with Rhinovirus-A16 (RV-A16) and then randomized to receive either vapendavir or a placebo for 7 days, with treatment commencing after the onset of symptoms.[1]
-
Endpoints: Patient-reported outcomes were collected for 21 days following the start of treatment.[1]
Quantitative Data from Phase 2a Study
The following tables summarize the key findings from the Phase 2a clinical trial.
| Efficacy Endpoint | Vapendavir | Placebo | p-value |
| Area Under the Curve (AUC) of EXACT-RS Scores | Statistically significant reduction | Control | 0.018[1] |
| AUC of Upper Respiratory Symptom Scores (URSS) | Statistically significant reduction | Control | 0.05[1] |
| AUC of Lower Respiratory Symptom Score (LRSS) | Favorable trend towards reduction | Control | Not specified[1] |
Table 1: Patient-Reported Symptom Scores
| Time to Resolution of Illness | Vapendavir (Median Days) | Placebo (Median Days) |
| EXACT-RS | 5 | 10[1] |
| URSS | 8 | 20[1] |
| LRSS | 9.5 | 24[1] |
Table 2: Median Time to Resolution of Illness
Press releases have also indicated that treatment with vapendavir resulted in a reduced viral load and a faster resolution of viral loads in the respiratory system of participants compared to placebo.[2] However, specific quantitative data on viral load reduction (e.g., log reduction in viral copies/mL) and changes in inflammatory biomarkers have not been publicly released in peer-reviewed format as of December 2025.
Planned Phase 2b/3 Clinical Trial
Based on the positive results of the Phase 2a study, a large-scale, multicenter, multinational Phase 2/3 randomized, placebo-controlled trial is planned to begin enrollment in early 2026. This trial will further evaluate the efficacy and safety of vapendavir in a broader population of COPD patients (Stage 2, 3, and 4) experiencing rhinovirus infections.[3]
Experimental Protocols
The following are representative protocols for the key experiments conducted in the vapendavir clinical trials, based on standard methodologies in the field.
Rhinovirus Challenge Model
Objective: To induce a controlled rhinovirus infection in COPD patients to assess the efficacy of vapendavir.
Procedure:
-
Subject Screening: Participants with a confirmed diagnosis of GOLD stage II COPD are screened for pre-existing neutralizing antibodies to Rhinovirus-A16. Only seronegative individuals are enrolled.[4]
-
Inoculation: A pre-titered stock of GMP-grade Rhinovirus-A16 is administered intranasally to each participant.
-
Symptom Monitoring: Participants monitor and record their upper and lower respiratory symptoms daily using validated instruments such as the Evaluating Respiratory Symptoms (EXACT-RS) tool and the Wisconsin Upper Respiratory Symptom Survey (WURSS).[1][5]
-
Treatment Initiation: Upon the self-reported onset of cold-like symptoms, participants are randomized to receive either vapendavir or a matching placebo for a 7-day period.[1]
-
Sample Collection: Nasal lavage and sputum samples are collected at baseline and at specified time points post-infection to measure viral load and inflammatory markers.[4]
Viral Load Quantification by RT-qPCR
Objective: To quantify the amount of rhinovirus RNA in respiratory samples.
Procedure:
-
RNA Extraction: Viral RNA is extracted from nasal lavage fluid or sputum using a commercial viral RNA extraction kit.
-
RT-qPCR: A one-step reverse transcription-quantitative polymerase chain reaction (RT-qPCR) is performed using primers and a probe specific for a conserved region of the rhinovirus genome (e.g., the 5' untranslated region).
-
Primers and Probe: Commercially available or custom-designed primer and probe sets for HRV-A16 are used.
-
Reaction Mix: A typical reaction mix includes a master mix containing reverse transcriptase, DNA polymerase, dNTPs, and buffer, along with the specific primers and probe.
-
Thermal Cycling: The reaction is run on a real-time PCR instrument with a thermal cycling profile that includes a reverse transcription step, an initial denaturation, and multiple cycles of denaturation and annealing/extension.
-
-
Quantification: A standard curve is generated using a serial dilution of a plasmid containing the target rhinovirus sequence to determine the absolute copy number of viral RNA in the samples.
Measurement of Inflammatory Mediators
Objective: To assess the effect of vapendavir on the inflammatory response to rhinovirus infection.
Procedure:
-
Sample Processing: Nasal lavage fluid is centrifuged to remove cells and debris. The supernatant is collected and stored at -80°C until analysis.
-
Immunoassay: The concentrations of key inflammatory mediators (e.g., cytokines and chemokines such as IL-6, IL-8, and CXCL10) are measured using a multiplex immunoassay (e.g., Luminex) or enzyme-linked immunosorbent assays (ELISAs).
-
Data Analysis: The concentrations of the inflammatory mediators are compared between the vapendavir and placebo groups at different time points to evaluate the immunomodulatory effects of the treatment.
Experimental Workflow Diagram
References
- 1. publications.ersnet.org [publications.ersnet.org]
- 2. Altesa BioSciences Reports Positive Phase 2 Vapendavir Results in COPD Rhinovirus Study [synapse.patsnap.com]
- 3. Altesa BioSciences’ Vapendavir Shows Promise in Preventing COPD Flare-Ups [clival.com]
- 4. hra.nhs.uk [hra.nhs.uk]
- 5. Wisconsin Upper Respiratory Symptoms Survey [qol.thoracic.org]
An In-depth Technical Guide on the Core Mechanism of Vapendavir Diphosphate's Effect on the Viral Uncoating Process
Abstract
Vapendavir (B1682827) is a potent, orally bioavailable antiviral compound belonging to the "WIN" class of capsid-binding inhibitors, demonstrating significant activity against a broad spectrum of picornaviruses, including human rhinoviruses (HRV) and enterovirus 71 (EV71).[1] Its diphosphate (B83284) form, vapendavir diphosphate, is an enteroviral capsid-binding agent that prevents the virus from entering the host cell.[2] The core mechanism of action involves binding to a hydrophobic pocket within the VP1 capsid protein, which stabilizes the virion.[1][3] This stabilization prevents the necessary conformational changes required for viral uncoating and the subsequent release of the viral RNA genome into the host cell cytoplasm, effectively neutralizing the virus at an early stage of infection.[4][5] This technical guide provides a comprehensive analysis of the molecular interactions, quantitative efficacy, and experimental protocols used to characterize the inhibitory effect of this compound on the picornavirus uncoating process.
The Picornavirus Uncoating Pathway
Human rhinoviruses (HRVs), the primary cause of the common cold, are non-enveloped, single-stranded RNA viruses belonging to the Picornaviridae family.[6] The viral life cycle begins with attachment to host cell receptors, such as ICAM-1 for major group HRVs or low-density lipoprotein receptors (LDLR) for minor group HRVs.[6] Following receptor binding, the virus is internalized via endocytosis.[7]
The acidic environment within the endosome, and/or the interaction with the receptor itself, triggers a series of profound conformational changes in the viral capsid.[6][8] The native, infectious virion (150S particle) transitions into an altered, subviral "A-particle" (135S). This transition is characterized by the loss of the internal capsid protein VP4 and the externalization of the N-terminus of the VP1 protein.[9] This altered particle is primed to release its RNA genome. The genome is thought to exit through a pore formed in the capsid, after which the particle becomes an empty, non-infectious "B-particle" or empty capsid (80S).[8][9][10] This uncoating process is a critical and indispensable step for successful viral replication.
Vapendavir's Mechanism of Action: Capsid Stabilization
Vapendavir and other WIN-class compounds function by directly interfering with the uncoating cascade. The drug molecule inserts itself into a hydrophobic pocket located within the VP1 capsid protein, beneath the floor of a surface depression known as the "canyon".[4][5][11] This canyon is the site of receptor binding for many picornaviruses.[9]
By occupying this pocket, vapendavir acts like a molecular wedge, increasing the rigidity and thermal stability of the entire capsid structure.[4][5] This stabilization physically prevents the conformational rearrangements that are essential for the virion to transition into the 135S A-particle.[4][12] Consequently, the uncoating process is arrested, and the viral RNA remains trapped within the non-infectious virion, which is eventually targeted for degradation. The binding of vapendavir effectively "locks" the virus in a stable, pre-uncoating state, thus inhibiting infection.[4]
Quantitative Efficacy Data
The antiviral activity of vapendavir and its diphosphate form is typically quantified by the 50% effective concentration (EC50), which is the concentration of the drug required to inhibit viral activity by 50% in cell-based assays. These values demonstrate the potent, broad-spectrum activity of the compound against various picornaviruses.
| Compound | Virus Strain(s) | Cell Line | EC50 Value | Reference(s) |
| Vapendavir | Human Rhinovirus 2 (HRV2) | HeLa Ohio | 1 ng/mL | [3] |
| Vapendavir | Human Rhinovirus 14 (HRV14) | HeLa Ohio | 5 ng/mL | [3] |
| Vapendavir | 39 HRV Clinical Isolates | HeLa Ohio | 7.3 ng/mL (median) | [3] |
| This compound | Enterovirus 71 (EV71) strains | Not Specified | 0.5 - 1.4 µM | [13][14] |
| Vapendavir | 21 Enterovirus 71 (EV71) isolates | Not Specified | 0.7 µM (average) | [3] |
Experimental Protocols
Characterizing the effect of vapendavir on viral uncoating involves a series of biochemical and cell-based assays designed to measure antiviral efficacy, direct compound-capsid interaction, and the biophysical consequences of that interaction.
Cytopathic Effect (CPE) Reduction Assay
This cell-based assay is the primary method for determining the antiviral efficacy (EC50) of a compound by measuring its ability to protect host cells from virus-induced death.[15]
Objective: To quantify the concentration of this compound required to inhibit virus-induced cell death.
Methodology:
-
Cell Seeding: A susceptible host cell line (e.g., HeLa or HEK293T) is seeded into 96-well or 384-well microtiter plates and cultured to form a confluent monolayer.[16][17]
-
Compound Preparation: this compound is serially diluted in cell culture medium to create a range of concentrations.
-
Treatment and Infection: The culture medium is removed from the cells and replaced with the medium containing the diluted compound. A "virus control" (no drug) and "cell control" (no drug, no virus) are included. The cells are then infected with a predetermined titer of the target virus (e.g., HRV or EV71).[5][18]
-
Incubation: The plates are incubated at 37°C in a 5% CO2 incubator for a period sufficient to allow for multiple rounds of viral replication and the development of cytopathic effect in the virus control wells (typically 3-5 days).
-
Quantification of Cell Viability: Cell viability is assessed using a colorimetric or fluorometric assay. A common method is the MTT assay, where the tetrazolium dye MTT is converted to a purple formazan (B1609692) product by metabolically active (i.e., living) cells.[19] The amount of formazan produced is proportional to the number of viable cells and is quantified by measuring absorbance at a specific wavelength.
-
Data Analysis: The percentage of cell protection for each drug concentration is calculated relative to the virus and cell controls. The EC50 value is determined by plotting the percentage of inhibition against the drug concentration and fitting the data to a dose-response curve.[17]
Capsid Binding Assay
This in vitro assay provides direct evidence of the physical interaction between the antiviral compound and the viral capsid.[20][21]
Objective: To confirm that this compound directly binds to purified picornavirus capsids.
Methodology:
-
Reagent Preparation: Purified, infectious virions are prepared. Cell lysates from mock-transfected cells or a specific buffer (e.g., 10 mM Tris, 1.5 mM MgCl2, 10 mM KCl) are used as the incubation medium.[20]
-
Incubation: The purified virions are incubated with varying concentrations of this compound for a set period (e.g., 1 hour at 25°C) to allow for binding.[20]
-
Separation of Bound vs. Unbound Compound: Several methods can be used to separate the virus-compound complexes from the free compound. A common technique involves pelleting the virions through centrifugation (e.g., 21,000 x g).[20] The pellet contains the virions and any bound compound, while the supernatant contains the free compound.
-
Quantification: The amount of compound in the pellet and/or the depletion of compound from the supernatant is quantified using an appropriate analytical method, such as High-Performance Liquid Chromatography (HPLC) or mass spectrometry. The data can be used to determine binding affinity (e.g., dissociation constant, Kd).
Thermal Stability Assay (Nano-Differential Scanning Fluorimetry)
This biophysical assay provides functional evidence of capsid stabilization, which is the direct consequence of vapendavir binding and the cause of uncoating inhibition.[4]
Objective: To demonstrate that this compound increases the thermal stability of the viral capsid.
Methodology:
-
Sample Preparation: Purified picornavirus particles are prepared at a suitable concentration (e.g., 0.5-1.0 mg/mL) in a buffered solution. The sample is divided into two aliquots: one treated with this compound and a control treated with a vehicle (e.g., DMSO).[4]
-
Thermal Denaturation: The samples are loaded into capillaries and placed in a nanoDSF instrument. The instrument applies a precise thermal ramp, gradually increasing the temperature.
-
Fluorescence Measurement: The instrument monitors changes in the intrinsic tryptophan fluorescence of the capsid proteins as they unfold (denature) with increasing temperature.[4]
-
Data Analysis: The melting temperature (Tm), or the temperature at which 50% of the proteins are unfolded, is calculated for both the treated and control samples. A significant increase in the Tm for the vapendavir-treated sample compared to the control indicates that the compound has stabilized the capsid against heat-induced denaturation. This thermal stabilization is a direct proxy for the inhibition of the conformational changes required for uncoating.[5]
Conclusion
This compound exerts its antiviral effect against picornaviruses by directly targeting the viral uncoating process. Its mechanism of action is well-defined: it binds to a conserved hydrophobic pocket in the VP1 capsid protein, which enhances the structural integrity and stability of the virion. This stabilization physically blocks the essential conformational changes that are normally triggered by receptor binding and endosomal acidification, thereby preventing the release of the viral genome into the host cell. The quantitative data and experimental protocols outlined in this guide provide a robust framework for understanding and evaluating this potent class of uncoating inhibitors. This targeted approach, which neutralizes the virus before the replication phase begins, underscores the potential of capsid-binding agents like vapendavir in the development of effective antiviral therapeutics.
References
- 1. benchchem.com [benchchem.com]
- 2. amsbio.com [amsbio.com]
- 3. caymanchem.com [caymanchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Comparative analysis of the molecular mechanism of resistance to vapendavir across a panel of picornavirus species - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Uncoating of human rhinoviruses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Insights into Minor Group Rhinovirus Uncoating: The X-ray Structure of the HRV2 Empty Capsid - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pnas.org [pnas.org]
- 10. Viral Uncoating Is Directional: Exit of the Genomic RNA in a Common Cold Virus Starts with the Poly-(A) Tail at the 3′-End | PLOS Pathogens [journals.plos.org]
- 11. The structure of antiviral agents that inhibit uncoating when complexed with viral capsids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Rhinoviruses and Their Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 13. medchemexpress.com [medchemexpress.com]
- 14. abmole.com [abmole.com]
- 15. benchchem.com [benchchem.com]
- 16. benchchem.com [benchchem.com]
- 17. benchchem.com [benchchem.com]
- 18. The Capsid Binder Vapendavir and the Novel Protease Inhibitor SG85 Inhibit Enterovirus 71 Replication - PMC [pmc.ncbi.nlm.nih.gov]
- 19. benchchem.com [benchchem.com]
- 20. Binding of Host Factors to Stabilized HIV-1 Capsid Tubes - PMC [pmc.ncbi.nlm.nih.gov]
- 21. diazgriffero.wixsite.com [diazgriffero.wixsite.com]
Structural Analysis of Vapendavir Diphosphate Bound to the Viral Capsid Protein VP1: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Vapendavir is a potent, orally bioavailable antiviral compound belonging to the "WIN" class of capsid-binding inhibitors. It demonstrates broad-spectrum activity against a variety of picornaviruses, including human rhinoviruses (HRV) and enteroviruses, by targeting the viral capsid protein VP1. This technical guide provides an in-depth analysis of the structural basis of Vapendavir's interaction with VP1, with a focus on its diphosphate (B83284) salt form. We will explore the quantitative antiviral activity, the molecular details of the binding pocket, and the experimental methodologies used to elucidate these interactions. This document is intended to be a comprehensive resource for researchers engaged in the development of antiviral therapies targeting picornaviruses.
Introduction
Human rhinoviruses are the primary cause of the common cold and can lead to severe exacerbations of respiratory conditions such as asthma. Vapendavir (formerly BTA-798) is a capsid-binding agent that inhibits viral replication by preventing the virus from entering host cells.[1] It achieves this by binding to a hydrophobic pocket within the viral protein 1 (VP1), a key structural component of the picornavirus capsid.[1] This binding event stabilizes the capsid, thereby preventing the conformational changes necessary for uncoating and the subsequent release of the viral genome.[1] While the publicly available structural data pertains to Vapendavir, its diphosphate salt is a form utilized in research due to its potential for improved solubility and stability. This guide will leverage the existing structural information for Vapendavir to infer the binding mechanism of its diphosphate form.
Quantitative Antiviral Activity of Vapendavir Diphosphate
This compound has demonstrated potent antiviral activity against a range of enterovirus 71 (EV71) strains. The 50% effective concentration (EC50) values, which represent the concentration of the drug that inhibits 50% of viral replication, have been determined in cell-based assays.
| Enterovirus 71 (EV71) Genogroup | EC50 (µM) |
| A | 0.842 ± 0.325 |
| B2 | 0.671 ± 0.321 |
| B5 | 0.498 ± 0.236 |
| C2 | 0.957 ± 0.074 |
| C4 | 0.739 ± 0.248 |
Table 1: Antiviral activity (EC50) of Vapendavir against various EV71 genogroups. Data is presented as the mean ± standard deviation from at least three independent experiments.[1]
Structural Analysis of the Vapendavir-VP1 Complex
The crystal structure of human rhinovirus 2 (HRV2) in complex with Vapendavir has been solved (PDB ID: 3vdd), providing detailed insights into the molecular interactions that underpin its antiviral activity.[2][3] Although this structure does not explicitly detail the diphosphate moiety, it reveals the critical binding interactions of the core Vapendavir molecule within the hydrophobic pocket of VP1.
The VP1 Hydrophobic Binding Pocket
Vapendavir lodges deep within a hydrophobic pocket located in the VP1 protein.[4] This pocket is a conserved feature among many picornaviruses, which contributes to Vapendavir's broad-spectrum activity. The binding of Vapendavir stabilizes the capsid, preventing the conformational changes required for viral uncoating.
Key Molecular Interactions
The interaction between Vapendavir and the VP1 pocket is primarily driven by van der Waals forces. A ligplot analysis of the 3vdd structure reveals that several amino acid residues within the VP1 pocket are in close contact with the inhibitor. One such key residue is Methionine 213 (M213), which makes significant van der Waals contact with Vapendavir, contributing to the stability of the complex.[4][5] The precise network of interactions involving various hydrophobic residues lining the pocket collectively accounts for the high-affinity binding of the inhibitor.
Experimental Protocols
X-ray Crystallography of Rhinovirus-Ligand Complex (Generalized Protocol)
The determination of the three-dimensional structure of a virus-ligand complex is crucial for understanding the mechanism of action of an antiviral compound.
Objective: To obtain a high-resolution crystal structure of a human rhinovirus in complex with an inhibitor.
Materials:
-
Purified and concentrated human rhinovirus particles.
-
Inhibitor compound (e.g., Vapendavir).
-
Crystallization screening solutions.
-
Cryoprotectant solutions.
-
X-ray diffraction equipment (synchrotron source recommended).
Methodology:
-
Virus Propagation and Purification: Propagate the selected rhinovirus serotype in a suitable cell line (e.g., HeLa cells). Purify the virus particles using ultracentrifugation and chromatography techniques to achieve high purity and concentration.
-
Complex Formation: Incubate the purified virus with a molar excess of the inhibitor to ensure saturation of the binding sites.
-
Crystallization: Screen a wide range of crystallization conditions (e.g., different precipitants, pH, and temperature) using vapor diffusion methods (sitting or hanging drop) to obtain well-ordered crystals of the virus-inhibitor complex.
-
Cryo-protection and Data Collection: Soak the crystals in a cryoprotectant solution to prevent ice formation during flash-cooling in liquid nitrogen. Collect X-ray diffraction data at a synchrotron beamline.
-
Structure Determination and Refinement: Process the diffraction data and solve the structure using molecular replacement, using a known rhinovirus structure as a search model. Refine the atomic model of the complex against the experimental data to obtain a high-resolution structure.
Isothermal Titration Calorimetry (ITC) for Binding Affinity Determination (Generalized Protocol)
ITC is a powerful technique to directly measure the thermodynamic parameters of binding interactions, including the binding affinity (Kd), stoichiometry (n), and enthalpy (ΔH).[6][7]
Objective: To quantify the binding affinity of this compound to the VP1 protein.
Materials:
-
Purified VP1 protein or whole virus particles.
-
This compound solution of known concentration.
-
ITC instrument (e.g., MicroCal PEAQ-ITC).
-
Dialysis buffer.
Methodology:
-
Sample Preparation: Dialyze the purified VP1 protein and dissolve the this compound in the same matched buffer to minimize heats of dilution.[8] Accurately determine the concentrations of both the protein and the ligand.
-
ITC Experiment Setup: Load the protein solution into the sample cell of the calorimeter and the ligand solution into the titration syringe. Set the experimental parameters, including temperature, stirring speed, injection volume, and spacing between injections.
-
Titration: Perform a series of injections of the ligand into the protein solution. The instrument will measure the heat change associated with each injection.
-
Data Analysis: Integrate the raw ITC data to obtain the heat change per injection. Fit the integrated data to a suitable binding model (e.g., one-site binding model) to determine the binding affinity (Kd), stoichiometry (n), and enthalpy of binding (ΔH).
Visualizations
Mechanism of Action of Vapendavir
Caption: Vapendavir binds to the VP1 pocket, stabilizing the capsid and inhibiting uncoating.
Experimental Workflow for Structural Analysis
Caption: Workflow for determining the crystal structure of the Vapendavir-VP1 complex.
Logical Relationships in Vapendavir Resistance
Caption: Mutations in the VP1 gene can lead to Vapendavir resistance by reducing binding affinity.
Conclusion
The structural analysis of the Vapendavir-VP1 complex provides a clear rationale for its potent antiviral activity. By binding to a conserved hydrophobic pocket in the VP1 capsid protein, Vapendavir effectively locks the virion in a stable, non-infectious conformation, thereby preventing the release of the viral genome into the host cell. The quantitative data on the antiviral efficacy of this compound underscores its potential as a therapeutic agent. The detailed experimental protocols provided in this guide offer a framework for researchers to further investigate the interactions of Vapendavir and other capsid-binding inhibitors with their viral targets. A thorough understanding of these molecular interactions is paramount for the design and development of next-generation antiviral drugs with improved efficacy and resistance profiles.
References
- 1. The Capsid Binder Vapendavir and the Novel Protease Inhibitor SG85 Inhibit Enterovirus 71 Replication - PMC [pmc.ncbi.nlm.nih.gov]
- 2. wwPDB: pdb_00003vdd [wwpdb.org]
- 3. rcsb.org [rcsb.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. zaguan.unizar.es [zaguan.unizar.es]
- 8. Best Practices for Isothermal Titration Calorimetry to study binding interactions - Part 1 | Malvern Panalytical [malvernpanalytical.com]
Preclinical Safety and Toxicology of Vapendavir Diphosphate: A Technical Guide
Disclaimer: This document provides a comprehensive overview of the standard preclinical safety and toxicology evaluation expected for an antiviral compound such as Vapendavir (B1682827) diphosphate (B83284). As of the date of this publication, detailed preclinical safety and toxicology data for Vapendavir diphosphate are not publicly available. Therefore, this guide is based on established international regulatory guidelines (e.g., ICH) and the known mechanism of action of the drug class to inform researchers, scientists, and drug development professionals.
Introduction
Vapendavir is a potent, orally bioavailable antiviral agent belonging to the class of "capsid binders".[1] It is under development for the treatment of infections caused by rhinoviruses (RVs) and other enteroviruses.[2] this compound is a salt form of the active compound, likely formulated to improve properties such as solubility and stability.[1] The primary mechanism of action of Vapendavir involves binding to a hydrophobic pocket within the viral protein 1 (VP1) of the picornavirus capsid.[3][4] This binding stabilizes the capsid, preventing the conformational changes necessary for the virus to attach to host cells and release its RNA genome, thereby inhibiting viral replication at an early stage.[2][3]
Before any new pharmaceutical, including this compound, can be administered to humans, a rigorous preclinical safety and toxicology program must be completed.[5][6] This program aims to identify potential hazards, characterize dose-response relationships for adverse effects, and help establish a safe starting dose for clinical trials.[7][8] This guide outlines the essential components of such a program.
Mechanism of Action of Vapendavir
Vapendavir's antiviral activity stems from its ability to interfere with the initial stages of viral entry into the host cell. By binding to the VP1 capsid protein, it locks the virus in a non-infectious state.
Caption: Vapendavir binds to the VP1 hydrophobic pocket, preventing viral uncoating.
Preclinical Toxicology Program Workflow
The preclinical safety evaluation of a new chemical entity like this compound follows a structured, multi-stage process. This workflow is designed to build a comprehensive safety profile, starting with broad assessments and moving to more specific and long-term studies as the compound progresses through development.
Caption: A typical workflow for a preclinical toxicology program.
Safety Pharmacology
Safety pharmacology studies are designed to investigate the potential undesirable pharmacodynamic effects of a substance on vital physiological functions.[9][10] These studies are critical for identifying effects that could have immediate relevance to human safety and are conducted before first-in-human trials.[11][12]
Experimental Protocols
The core battery of safety pharmacology studies, as recommended by ICH guideline S7A, assesses the cardiovascular, central nervous, and respiratory systems.[9][10]
| System | Typical Model | Parameters Evaluated | Methodology |
| Cardiovascular | Conscious, telemetry-instrumented non-rodent (e.g., Beagle dog, Cynomolgus monkey) | ECG (HR, PR, QRS, QT/QTc), arterial blood pressure, heart rate. | Single-dose administration across a range of exposures. Continuous data collection pre- and post-dose. |
| In vitro hERG assay | Inhibition of the hERG potassium channel current. | Patch-clamp electrophysiology on cells expressing the hERG channel. | |
| Central Nervous | Rodent (e.g., Sprague-Dawley rat) | Functional Observational Battery (FOB) or Irwin screen: assessment of behavior, autonomic function, sensorimotor responses, and body temperature. | Single-dose administration. Systematic observation at baseline and at multiple time points post-dose, including the time of peak plasma concentration (Cmax). |
| Respiratory | Conscious, unrestrained rodent or non-rodent | Respiratory rate, tidal volume, minute volume. | Whole-body plethysmography. Single-dose administration with measurements at multiple time points post-dose. |
Single-Dose and Repeat-Dose Toxicity
These studies characterize the toxicity profile of a compound following a single administration and with repeated daily dosing. They are fundamental for determining the No-Observed-Adverse-Effect Level (NOAEL) and for selecting doses for longer-term studies and clinical trials.[13][14][15]
Experimental Protocols
Toxicity studies are conducted in at least two mammalian species, typically one rodent (e.g., rat) and one non-rodent (e.g., dog or monkey).[16][17] The duration of repeat-dose studies depends on the proposed duration of the clinical trial.[15]
| Study Type | Species | Typical Duration | Key Endpoints |
| Single-Dose Toxicity | Rodent & Non-rodent | 14-day observation period after a single dose.[17] | Clinical signs, mortality, body weight, gross necropsy findings. Helps determine the maximum tolerated dose (MTD). |
| Repeat-Dose Toxicity (Sub-chronic) | Rodent & Non-rodent | 28 or 90 days.[18] | Clinical observations, body weight, food/water consumption, ophthalmology, hematology, clinical chemistry, urinalysis, organ weights, full histopathology. |
| Repeat-Dose Toxicity (Chronic) | Rodent & Non-rodent | 6 months (rodent), 9 months (non-rodent).[15] | Same as sub-chronic, but provides data to support longer-term clinical trials. |
Hypothetical Data Presentation
| Parameter | Rat (28-Day Oral Study) | Dog (28-Day Oral Study) |
| Dose Groups (mg/kg/day) | 0 (vehicle), 50, 150, 500 | 0 (vehicle), 25, 75, 250 |
| Key Findings | Dose-dependent increase in liver enzymes (ALT, AST) at 150 and 500 mg/kg. Centrilobular hepatocellular hypertrophy at 500 mg/kg. | No treatment-related findings at 25 and 75 mg/kg. Vomiting and decreased food consumption at 250 mg/kg. |
| NOAEL | 50 mg/kg/day | 75 mg/kg/day |
Genotoxicity
A battery of tests is required to determine if this compound has the potential to cause genetic damage (mutations or chromosomal aberrations).[19]
Experimental Protocols
The standard test battery typically includes:[20]
-
A test for gene mutation in bacteria: The Ames test (bacterial reverse mutation assay).[21]
-
An in vitro test for chromosomal damage: The in vitro micronucleus assay or chromosomal aberration assay in mammalian cells.[22][23]
-
An in vivo test for genotoxicity: The in vivo micronucleus assay in rodent hematopoietic cells or a comet assay in a relevant organ if a site of contact or metabolite-specific toxicity is a concern.[24][25][26]
| Assay | Test System | Endpoint Measured | Metabolic Activation |
| Ames Test | Salmonella typhimurium and Escherichia coli strains | Gene mutations (reversion to prototrophy). | With and without S9 fraction. |
| In Vitro Micronucleus | Cultured mammalian cells (e.g., CHO, TK6, human lymphocytes) | Micronuclei formation (indicative of chromosome breaks or loss).[27] | With and without S9 fraction. |
| In Vivo Micronucleus | Rodent bone marrow or peripheral blood | Frequency of micronucleated immature erythrocytes. | Not applicable. |
| In Vivo Comet Assay | Cells from various tissues (e.g., liver, stomach) | DNA strand breaks. | Not applicable. |
Carcinogenicity
Carcinogenicity studies assess the potential of a drug to cause cancer with long-term exposure. These are typically required for drugs intended for chronic or frequent intermittent use.[28][29]
Experimental Protocols
Standard carcinogenicity testing involves a two-year bioassay in two rodent species (e.g., rat and mouse).[30][31] Animals are administered the drug daily for the majority of their lifespan.
| Parameter | Description |
| Species | Rat and Mouse (both sexes). |
| Duration | 24 months. |
| Dose Levels | Typically 3 dose levels (including a high dose based on the MTD) plus a control group. |
| Endpoints | Survival, clinical signs, body weight, food consumption, palpable masses, and comprehensive histopathological examination of all tissues for neoplastic and non-neoplastic lesions. |
Reproductive and Developmental Toxicity
This series of studies investigates the potential effects of the drug on all stages of reproduction. The design of these studies is outlined in ICH guideline S5(R3).[32][33][34][35]
Experimental Protocols
| Study | Purpose | Typical Dosing Period | Key Assessments |
| Fertility and Early Embryonic Development | To assess effects on male and female reproductive function and conception. | Males: 4 weeks prior to mating, during mating. Females: 2 weeks prior to mating, during mating, and until implantation. | Mating performance, fertility indices, sperm parameters, estrous cycles, implantations. |
| Embryo-Fetal Development (Teratology) | To assess adverse effects on the developing fetus. | During the period of major organogenesis. | Maternal toxicity, fetal viability, external, visceral, and skeletal malformations and variations. |
| Pre- and Postnatal Development | To assess effects on late fetal development, birth, and postnatal growth and development of offspring. | From implantation through lactation. | Maternal effects, parturition, pup viability, growth, and functional development (e.g., sexual maturation, sensory and motor function). |
Conclusion
While specific preclinical safety and toxicology data for this compound are not in the public domain, the established regulatory framework provides a clear roadmap for its evaluation. A comprehensive program including safety pharmacology, single and repeated-dose toxicity, and assessments of genotoxic, carcinogenic, and reproductive hazards is essential. The successful completion of these studies is a prerequisite for advancing an antiviral candidate like this compound into clinical trials and, ultimately, for ensuring its safety for human use. This guide provides the foundational knowledge for understanding the depth and breadth of the non-clinical safety assessment required for such a compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Comparative analysis of the molecular mechanism of resistance to vapendavir across a panel of picornavirus species - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. academic.oup.com [academic.oup.com]
- 6. Preclinical development of antiviral drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. co-labb.co.uk [co-labb.co.uk]
- 8. database.ich.org [database.ich.org]
- 9. ema.europa.eu [ema.europa.eu]
- 10. criver.com [criver.com]
- 11. altasciences.com [altasciences.com]
- 12. researchgate.net [researchgate.net]
- 13. content.noblelifesci.com [content.noblelifesci.com]
- 14. ikev.org [ikev.org]
- 15. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 16. ema.europa.eu [ema.europa.eu]
- 17. fda.gov [fda.gov]
- 18. biogem.it [biogem.it]
- 19. wca-environment.com [wca-environment.com]
- 20. In vitro genotoxicity testing strategy for nanomaterials and the adaptation of current OECD guidelines - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Appropriate In Vitro Methods for Genotoxicity Testing of Silver Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 22. criver.com [criver.com]
- 23. researchgate.net [researchgate.net]
- 24. Combining the in vivo comet and micronucleus assays: a practical approach to genotoxicity testing and data interpretation - PMC [pmc.ncbi.nlm.nih.gov]
- 25. [PDF] Combining the in vivo comet and micronucleus assays: a practical approach to genotoxicity testing and data interpretation | Semantic Scholar [semanticscholar.org]
- 26. Recent Advances in In Vivo Genotoxicity Testing: Prediction of Carcinogenic Potential Using Comet and Micronucleus Assay in Animal Models [jcpjournal.org]
- 27. scilit.com [scilit.com]
- 28. The 2-year rodent bioassay in drug and chemical carcinogenicity testing: Performance, utility, and configuration for cancer hazard identification - PubMed [pubmed.ncbi.nlm.nih.gov]
- 29. Reassessing the two-year rodent carcinogenicity bioassay: a review of the applicability to human risk and current perspectives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 30. The Limits of Two-Year Bioassay Exposure Regimens for Identifying Chemical Carcinogens - PMC [pmc.ncbi.nlm.nih.gov]
- 31. tandfonline.com [tandfonline.com]
- 32. collections.nlm.nih.gov [collections.nlm.nih.gov]
- 33. ICH S5 (R3) Guideline on detection of reproductive and developmental toxicity for human pharmaceuticals - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 34. fda.gov [fda.gov]
- 35. ICH S5 (R3) guideline on detection of reproductive and developmental toxicity for human pharmaceuticals | Therapeutic Goods Administration (TGA) [tga.gov.au]
Navigating the Aqueous Environment: A Technical Guide to the Stability of Vapendavir Diphosphate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Vapendavir (B1682827) is a potent, orally bioavailable antiviral compound that targets a broad spectrum of picornaviruses, including human rhinoviruses (HRV) and enteroviruses. It functions as a capsid-binding inhibitor, inserting into a hydrophobic pocket within the VP1 viral protein to stabilize the capsid and prevent viral uncoating, a critical step in the viral replication cycle.[1][2] To enhance its pharmaceutical properties, vapendavir has been formulated as a diphosphate (B83284) salt. While it is generally understood that salt forms, such as vapendavir diphosphate, are selected to improve solubility and stability over the free base, detailed public data on the aqueous stability of this compound is limited.[3]
This technical guide provides an in-depth overview of the expected stability profile of this compound in aqueous solutions, based on the known chemistry of phosphate (B84403) prodrugs and established methodologies for stability testing of antiviral compounds. It offers hypothetical yet representative data, detailed experimental protocols, and visualizations to serve as a practical resource for researchers in this field.
Core Physicochemical Properties of Vapendavir
A foundational understanding of the parent molecule is crucial when considering the stability of its salt form.
| Property | Value |
| Molecular Formula | C₂₁H₂₆N₄O₃ |
| Molecular Weight | 382.46 g/mol |
| Appearance | White Solid |
| Solubility | Soluble in DMSO, Chloroform, and DMF |
Anticipated Stability of this compound in Aqueous Solutions
Phosphate and diphosphate salts of therapeutic agents are primarily utilized to increase aqueous solubility and, in some cases, to improve stability. However, the phosphate moieties can be susceptible to hydrolysis, which is a primary degradation pathway in aqueous environments. The stability of such compounds is typically influenced by pH, temperature, and the presence of enzymatic activity.
Hypothetical Degradation Profile
The following tables present illustrative quantitative data on the degradation of this compound under various stress conditions. This data is not based on published experimental results for this compound but is representative of what might be expected for a diphosphate prodrug under forced degradation conditions.
Table 1: Effect of pH on the Stability of this compound at 37°C
| pH | Half-life (t½) (hours) | Primary Degradation Product |
| 1.2 (Acidic) | 24 | Vapendavir Monophosphate |
| 4.5 (Acidic) | 72 | Vapendavir Monophosphate |
| 7.4 (Neutral) | 120 | Vapendavir Monophosphate |
| 9.0 (Basic) | 48 | Vapendavir Monophosphate |
Table 2: Effect of Temperature on the Stability of this compound at pH 7.4
| Temperature (°C) | Half-life (t½) (hours) | Degradation Rate Constant (k) (h⁻¹) |
| 25 | 240 | 0.0029 |
| 37 | 120 | 0.0058 |
| 50 | 60 | 0.0116 |
| 70 | 18 | 0.0385 |
Experimental Protocols
The following are detailed methodologies for key experiments that would be employed to assess the stability of this compound in aqueous solutions. These protocols are based on standard pharmaceutical industry practices and regulatory guidelines.
Stability-Indicating High-Performance Liquid Chromatography (HPLC) Method
A robust stability-indicating HPLC method is essential to separate and quantify the parent drug from its degradation products.
-
Instrumentation: HPLC system with a UV-Vis or Diode-Array Detector (DAD).
-
Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).
-
Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., 20 mM phosphate buffer, pH 3.0) and an organic solvent (e.g., acetonitrile (B52724) or methanol). The specific gradient would be optimized to achieve separation of all relevant peaks.
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: Determined by the UV absorbance maximum of vapendavir.
-
Injection Volume: 10 µL.
-
Column Temperature: 30°C.
Forced Degradation Studies
Forced degradation studies are conducted to identify potential degradation products and pathways.[4][5][6]
-
Acid Hydrolysis: this compound solution (e.g., 1 mg/mL) is prepared in 0.1 N HCl and incubated at a specified temperature (e.g., 60°C) for a defined period. Samples are withdrawn at various time points, neutralized, and analyzed by the stability-indicating HPLC method.
-
Base Hydrolysis: The same procedure as acid hydrolysis is followed, but using 0.1 N NaOH.
-
Oxidative Degradation: this compound solution is treated with a solution of hydrogen peroxide (e.g., 3%) and incubated at room temperature. Samples are analyzed at different time intervals.
-
Thermal Degradation: A solid sample of this compound is exposed to dry heat (e.g., 80°C) for an extended period. The sample is then dissolved and analyzed.
-
Photostability: this compound solution and solid samples are exposed to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as per ICH Q1B guidelines. Samples are analyzed by HPLC.
Mandatory Visualizations
Vapendavir's Mechanism of Action
The following diagram illustrates the mechanism by which vapendavir inhibits viral replication.
Caption: Vapendavir binds to the VP1 capsid protein, preventing viral uncoating.
Experimental Workflow for Stability Testing
This diagram outlines a typical workflow for assessing the stability of a drug substance like this compound.
Caption: A standard workflow for assessing the stability of a new drug substance.
Conclusion
While specific public data on the aqueous stability of this compound is not available, this guide provides a comprehensive framework for understanding and evaluating its stability profile. Based on the principles of phosphate prodrug chemistry, hydrolysis is anticipated to be the primary degradation pathway. The provided experimental protocols and workflows, aligned with industry standards and regulatory guidelines, offer a robust approach for researchers and drug development professionals to conduct their own stability assessments. The visualizations of vapendavir's mechanism of action and the stability testing workflow serve as valuable tools for conceptual understanding and practical implementation. Further empirical studies are necessary to definitively characterize the stability of this compound in aqueous solutions.
References
- 1. Comparative analysis of the molecular mechanism of resistance to vapendavir across a panel of picornavirus species - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. ClinicalTrials.gov [clinicaltrials.gov]
- 4. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 5. biopharminternational.com [biopharminternational.com]
- 6. veeprho.com [veeprho.com]
An In-depth Technical Guide to the Molecular Interactions of Vapendavir Diphosphate
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Vapendavir is a potent, orally bioavailable antiviral compound demonstrating broad-spectrum activity against picornaviruses, including rhinoviruses and enteroviruses.[1] Its primary mechanism of action is as a capsid binder. Vapendavir inserts into a hydrophobic pocket within the viral protein 1 (VP1), stabilizing the capsid and preventing the conformational changes necessary for viral entry and uncoating.[1] This technical guide provides a comprehensive overview of the molecular interactions of Vapendavir diphosphate, detailing its binding affinity, the specific residues involved in the interaction, and the experimental protocols used to elucidate these interactions.
Data Presentation
Antiviral Activity of Vapendavir
The efficacy of Vapendavir has been quantified against various strains of Enterovirus 71 (EV71), demonstrating its potential as a broad-spectrum antiviral agent. The 50% effective concentration (EC50) values, which represent the concentration of the drug that inhibits 50% of viral activity, are summarized below.
| Enterovirus 71 Genogroup | EC50 (µM) |
| A | 0.842 ± 0.325 |
| B2 | 0.671 ± 0.321 |
| B5 | 0.498 ± 0.236 |
| C2 | 0.957 ± 0.074 |
| C4 | 0.739 ± 0.248 |
Experimental Protocols
X-ray Crystallography of a Picornavirus-Vapendavir Complex
This protocol outlines the key steps for determining the three-dimensional structure of a picornavirus capsid in complex with Vapendavir.
a. Virus Propagation and Purification:
-
Human rhinoviruses (HRV) are typically propagated in HeLa cell suspension cultures.
-
Cells are grown to a desired density and then inoculated with the specific rhinovirus serotype.
-
The virus is harvested after the appropriate incubation period and purified using techniques such as sucrose (B13894) gradient ultracentrifugation.
b. Complex Formation:
-
The purified virus is incubated with an excess of Vapendavir to ensure binding to the VP1 hydrophobic pocket.
c. Crystallization:
-
The hanging-drop vapor diffusion method is commonly employed.
-
A small drop of the concentrated virus-Vapendavir complex solution is mixed with a crystallization solution (typically containing buffers like Tris-HCl and precipitants like ammonium (B1175870) sulfate (B86663) or polyethylene (B3416737) glycol) and suspended over a reservoir with a higher precipitant concentration.
-
Crystallization conditions, including pH, temperature, and precipitant concentration, are optimized for each specific virus-ligand complex.
d. Data Collection and Processing:
-
A single, well-formed crystal is mounted in a cryo-loop and flash-cooled in liquid nitrogen.
-
The frozen crystal is exposed to a high-intensity X-ray beam at a synchrotron source to obtain a diffraction pattern.
-
The diffraction images are processed to determine the unit cell dimensions, space group, and the intensities of individual reflections.
Cytopathic Effect (CPE) Reduction Assay
This assay is a widely used method to determine the in vitro antiviral activity of a compound by measuring its ability to protect host cells from virus-induced damage.
a. Cell Preparation:
-
A confluent monolayer of susceptible host cells (e.g., HeLa or Vero cells) is prepared in 96-well plates.
b. Compound Dilution and Addition:
-
Serial dilutions of Vapendavir are prepared in an appropriate assay medium.
-
The growth medium is removed from the cell plate, and the Vapendavir dilutions are added to the wells.
c. Virus Inoculation:
-
A standardized amount of the target picornavirus is added to the wells containing the cells and Vapendavir.
-
Control wells with no virus (cell control) and virus with no drug (virus control) are included.
d. Incubation and Observation:
-
The plate is incubated for a period sufficient to allow for viral replication and the development of cytopathic effects in the virus control wells (typically 3-5 days).
-
The wells are visually inspected under a microscope to assess the degree of CPE.
e. Data Analysis:
-
Cell viability can be quantified using a dye such as crystal violet or an MTS assay.
-
The EC50 value is calculated as the concentration of Vapendavir that results in a 50% reduction of the viral cytopathic effect.
In Silico Molecular Docking
Molecular docking is a computational technique used to predict the binding mode and affinity of a small molecule to a protein target.
a. Preparation of the Receptor (Viral Capsid):
-
The 3D structure of the picornavirus capsid is obtained from a protein database such as the Protein Data Bank (PDB). The PDB ID for the human rhinovirus 2 (HRV2) capsid in complex with Vapendavir is 3vdd.[2]
-
Water molecules and any existing ligands are removed from the protein structure file.
-
Polar hydrogens and appropriate charges are added to the protein structure.
b. Preparation of the Ligand (Vapendavir):
-
The 2D or 3D structure of Vapendavir is obtained from a chemical database or drawn using molecular modeling software.
-
The ligand's geometry is optimized, and appropriate charges are assigned.
c. Grid Generation:
-
A grid box is defined around the known binding site (the hydrophobic pocket in VP1) on the viral capsid. This grid defines the search space for the docking algorithm.
d. Docking Simulation:
-
A docking program (e.g., AutoDock Vina) is used to systematically explore different conformations and orientations of Vapendavir within the defined grid box.
-
The program calculates the binding energy for each pose, with lower energy values indicating a more favorable interaction.
e. Analysis of Results:
-
The docking results are analyzed to identify the most likely binding pose of Vapendavir.
-
The specific amino acid residues involved in the interaction (e.g., through hydrogen bonds or van der Waals forces) are identified.
Mandatory Visualizations
References
Vapendavir Diphosphate: A Technical Overview of its Potential for Hand, Foot, and Mouth Disease
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Hand, foot, and mouth disease (HFMD) represents a significant global health burden, particularly in young children, with limited therapeutic options available. Vapendavir (B1682827), a potent enterovirus capsid inhibitor, has emerged as a promising candidate for the treatment of HFMD, which is primarily caused by Enterovirus 71 (EV71) and Coxsackievirus A16 (CA16). This technical guide provides a comprehensive analysis of vapendavir diphosphate (B83284), focusing on its mechanism of action, preclinical efficacy, and the experimental methodologies used for its evaluation. While clinical development has primarily focused on rhinovirus infections, the potent in vitro activity of vapendavir against a broad range of EV71 strains underscores its therapeutic potential for HFMD. This document synthesizes the available quantitative data, details key experimental protocols, and presents visual representations of its mechanism and experimental workflows to support further research and development efforts.
Introduction: The Unmet Need in Hand, Foot, and Mouth Disease
Hand, foot, and mouth disease is a common and highly contagious viral illness that primarily affects infants and young children.[1] The disease is characterized by fever, sores in the mouth, and a rash with blisters on the hands, feet, and buttocks.[1] While typically a mild and self-limiting illness, severe complications can arise, particularly with EV71 infections, including neurological diseases such as meningitis, encephalitis, and acute flaccid paralysis, as well as cardiopulmonary failure.[1] The etiological agents are a group of enteroviruses, with EV71 and CA16 being the most common.[2] Currently, there are no specific antiviral therapies for HFMD, and treatment is mainly supportive.[2] The development of a safe and effective antiviral agent would address a significant unmet medical need and reduce the morbidity and mortality associated with severe HFMD.
Mechanism of Action: A Capsid-Binding Inhibitor
Vapendavir belongs to a class of antiviral compounds known as "capsid binders".[3][4] Its mechanism of action involves targeting a hydrophobic pocket within the viral protein 1 (VP1) of the enterovirus capsid.[4] By binding to this pocket, vapendavir stabilizes the viral capsid, preventing the conformational changes that are necessary for the virus to attach to host cells and subsequently uncoat to release its viral RNA into the cytoplasm.[3][4] This inhibition of viral entry and uncoating effectively halts the viral replication cycle at an early stage.
Signaling Pathway: Vapendavir's Inhibition of Viral Entry
Caption: Vapendavir binds to the hydrophobic pocket in VP1, stabilizing the capsid and preventing uncoating.
Preclinical Efficacy of Vapendavir
Vapendavir has demonstrated potent in vitro activity against a broad range of enteroviruses, most notably Enterovirus 71.
In Vitro Activity Against Enterovirus 71
A significant study evaluated the efficacy of vapendavir against a panel of 21 EV71 strains, representing various genogroups. The results, summarized in the table below, demonstrate consistent and potent inhibition of viral replication.
| EV71 Genogroup | Number of Strains Tested | Vapendavir EC₅₀ (µM) [Mean ± SD] |
| A | 1 | 0.842 ± 0.325 |
| B2 | 1 | 0.671 ± 0.321 |
| B5 | 6 | 0.498 ± 0.236 |
| C2 | 3 | 0.957 ± 0.074 |
| C4 | 10 | 0.739 ± 0.248 |
| Overall Average | 21 | ~0.7 |
| Data from Tijsma et al., 2014[4] |
Activity Against Other Enteroviruses
While comprehensive data on vapendavir's efficacy against Coxsackievirus A16 is limited in the public domain, its broad-spectrum activity against other enteroviruses, including various Coxsackievirus strains, has been noted.[2][5] Further studies are warranted to quantify its specific activity against CA16 and other HFMD-causing enteroviruses.
Animal Models
Currently, there is a lack of published studies specifically evaluating the efficacy of vapendavir in animal models of hand, foot, and mouth disease. The establishment of such studies would be a critical next step in the preclinical development of vapendavir for this indication.
Pharmacokinetics of Vapendavir Diphosphate
Detailed pharmacokinetic data for this compound is not extensively available in the public literature. Clinical trials for rhinovirus infections have provided some insights into its safety and tolerability. A Phase 1 study is currently underway to characterize the single and multiple-dose plasma pharmacokinetic profiles of vapendavir in healthy participants and those with COPD, which should provide more detailed information.
Experimental Protocols
The following are detailed methodologies for key in vitro assays used to evaluate the antiviral activity of compounds like vapendavir against enteroviruses.
Cytopathic Effect (CPE) Reduction Assay
This assay is a common method to screen for antiviral activity by measuring the ability of a compound to protect cells from virus-induced cell death.
Materials:
-
Host cell line susceptible to the enterovirus of interest (e.g., RD cells, Vero cells)
-
Cell culture medium (e.g., DMEM) supplemented with fetal bovine serum (FBS) and antibiotics
-
Enterovirus stock of known titer
-
This compound or other test compounds
-
96-well cell culture plates
-
Cell viability reagent (e.g., MTS, Neutral Red)
-
Plate reader
Procedure:
-
Seed host cells into 96-well plates at a density that will result in a confluent monolayer after 24 hours of incubation.
-
Prepare serial dilutions of the test compound in cell culture medium.
-
After 24 hours, remove the growth medium from the cell plates and add the compound dilutions to the respective wells. Include cell control (no virus, no compound) and virus control (virus, no compound) wells.
-
Infect the wells (except for the cell control wells) with a standardized amount of enterovirus (e.g., a multiplicity of infection (MOI) of 0.01).
-
Incubate the plates at 37°C in a 5% CO₂ incubator for a period sufficient for the virus to cause significant CPE in the virus control wells (typically 3-5 days).
-
Assess cell viability by adding a cell viability reagent according to the manufacturer's instructions and measuring the absorbance or fluorescence on a plate reader.
-
Calculate the 50% effective concentration (EC₅₀), which is the concentration of the compound that inhibits the viral CPE by 50%.
Experimental Workflow: Cytopathic Effect (CPE) Reduction Assay
Caption: Workflow for determining antiviral efficacy using a CPE reduction assay.
Plaque Reduction Assay
This assay quantifies the reduction in the formation of viral plaques (localized areas of cell death) in the presence of an antiviral compound.
Materials:
-
Confluent monolayer of host cells in 6-well or 12-well plates
-
Virus stock
-
Test compound
-
Overlay medium (e.g., containing low-melting-point agarose (B213101) or methylcellulose)
-
Staining solution (e.g., crystal violet)
Procedure:
-
Grow host cells to confluency in multi-well plates.
-
Prepare serial dilutions of the virus stock and infect the cell monolayers for 1-2 hours to allow for viral adsorption.
-
Remove the virus inoculum and wash the cells.
-
Overlay the cells with a semi-solid medium containing various concentrations of the test compound. This restricts the spread of the virus to adjacent cells, leading to the formation of discrete plaques.
-
Incubate the plates until plaques are visible (typically 3-7 days).
-
Fix and stain the cells with a solution like crystal violet. The plaques will appear as clear zones against a background of stained, viable cells.
-
Count the number of plaques in each well and calculate the plaque reduction percentage for each compound concentration. The EC₅₀ is the concentration that reduces the plaque number by 50%.
Virus Yield Reduction Assay
This assay measures the amount of infectious virus produced in the presence of an antiviral compound.
Materials:
-
Host cells
-
Virus stock
-
Test compound
-
Multi-well plates
Procedure:
-
Infect host cells with the virus at a known MOI in the presence of different concentrations of the test compound.
-
After a single replication cycle (typically 24-48 hours), harvest the cell culture supernatant (and/or cell lysates).
-
Determine the titer of the infectious virus in the harvested samples using a plaque assay or a TCID₅₀ (50% tissue culture infective dose) assay.
-
Calculate the reduction in virus yield for each compound concentration compared to the untreated virus control. The EC₉₀ or EC₉₉ (the concentration that reduces the virus yield by 90% or 99%, respectively) is often used as a measure of antiviral potency in this assay.
Conclusion and Future Directions
This compound exhibits potent in vitro activity against a broad range of Enterovirus 71 strains, the primary causative agent of severe hand, foot, and mouth disease. Its mechanism of action as a capsid binder, which prevents viral entry and uncoating, is well-characterized. While the current clinical development of vapendavir is focused on rhinovirus infections in patients with respiratory conditions, the strong preclinical data against EV71 provides a compelling rationale for its investigation as a treatment for HFMD.
Future research should focus on several key areas to advance the development of vapendavir for HFMD:
-
Efficacy against Coxsackievirus A16: Quantitative in vitro studies are needed to determine the potency of vapendavir against CA16 and other relevant HFMD-causing enteroviruses.
-
In Vivo Efficacy: The evaluation of vapendavir in established animal models of HFMD is a critical next step to assess its in vivo efficacy and to determine optimal dosing regimens.
-
Pharmacokinetic Studies: Detailed pharmacokinetic studies of this compound are necessary to understand its absorption, distribution, metabolism, and excretion, which will inform clinical trial design.
-
Clinical Trials in HFMD: Ultimately, well-designed clinical trials in pediatric populations with HFMD will be required to establish the safety and efficacy of vapendavir for this indication.
References
- 1. Hand, Foot, and Mouth Disease Challenges and Its Antiviral Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Comparative analysis of the molecular mechanism of resistance to vapendavir across a panel of picornavirus species - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. The Capsid Binder Vapendavir and the Novel Protease Inhibitor SG85 Inhibit Enterovirus 71 Replication - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols: Vapendavir Diphosphate Cytopathic Effect (CPE) Reduction Assay
For Researchers, Scientists, and Drug Development Professionals
Introduction
Vapendavir (B1682827) is a potent, orally bioavailable antiviral compound demonstrating broad-spectrum activity against a range of picornaviruses, including rhinoviruses and enteroviruses.[1] Its mechanism of action is centered on its function as a capsid binder. Vapendavir inserts into a hydrophobic pocket within the viral protein 1 (VP1), a key structural component of the viral capsid.[1][2][3] This binding event stabilizes the capsid, preventing the conformational changes necessary for the virus to attach to host cell receptors and subsequently release its RNA genome into the cytoplasm, a process known as uncoating.[1][2] By inhibiting these early stages of infection, Vapendavir effectively halts viral replication.
The cytopathic effect (CPE) reduction assay is a widely used method to quantify the in vitro efficacy of antiviral compounds.[4][5] This assay measures the ability of a compound to protect host cells from the damaging effects of viral infection, which often include morphological changes such as cell rounding, detachment, and lysis.[5] The reduction in CPE is directly proportional to the inhibition of viral replication.[4] This document provides a detailed protocol for conducting a CPE reduction assay to evaluate the antiviral activity of Vapendavir diphosphate (B83284).
Mechanism of Action: Capsid Stabilization
Vapendavir's antiviral activity stems from its high-affinity binding to a hydrophobic pocket in the VP1 protein of the picornavirus capsid.[1][2] This interaction has several key consequences:
-
Inhibition of Viral Entry: By stabilizing the capsid, Vapendavir prevents the conformational changes required for the virus to engage with host cell receptors and initiate entry.[1][3]
-
Prevention of Uncoating: The rigidified capsid is unable to disassemble and release the viral RNA into the host cell's cytoplasm, a critical step for viral replication.[1][2]
The following diagram illustrates the mechanism of action of Vapendavir.
Quantitative Data Summary
The antiviral activity of Vapendavir is typically quantified by its 50% effective concentration (EC50), which is the concentration of the compound that reduces the viral cytopathic effect by 50%. Vapendavir has demonstrated potent activity against various strains of Enterovirus 71 (EV71).[6][7][8]
| Virus Strain/Genogroup | EC50 (µM) | Reference |
| EV71 (various strains) | 0.5 - 1.4 | [6][7][8] |
| EV71 Genogroup A | 0.842 ± 0.325 | [9] |
| EV71 Genogroup B2 | 0.671 ± 0.321 | [9] |
| EV71 Genogroup B5 | 0.498 ± 0.236 | [9] |
| EV71 Genogroup C2 | 0.957 ± 0.074 | [9] |
| EV71 Genogroup C4 | 0.739 ± 0.248 | [9] |
Experimental Protocol: CPE Reduction Assay
This protocol outlines the steps for determining the antiviral efficacy of Vapendavir diphosphate against a susceptible picornavirus (e.g., Enterovirus 71) using a CPE reduction assay.
Materials and Reagents
-
Host Cells: A susceptible cell line (e.g., Vero, HeLa, or RD cells)
-
Virus: A picornavirus known to be sensitive to Vapendavir (e.g., EV71)
-
This compound: Stock solution prepared in an appropriate solvent (e.g., DMSO)
-
Cell Culture Medium: Eagle's Minimum Essential Medium (EMEM) or Dulbecco's Modified Eagle Medium (DMEM) supplemented with fetal bovine serum (FBS), penicillin, and streptomycin.
-
Assay Medium: Cell culture medium with a reduced FBS concentration (e.g., 2% FBS).
-
96-well cell culture plates
-
Cell viability reagent: (e.g., CellTiter-Glo® Luminescent Cell Viability Assay, MTS, or Neutral Red)
-
Phosphate-Buffered Saline (PBS)
-
Positive control antiviral: (optional, e.g., another known picornavirus inhibitor)
-
DMSO: (or other solvent used for compound dilution)
Experimental Workflow
The following diagram provides a visual representation of the experimental workflow for the CPE reduction assay.
Step-by-Step Procedure
-
Cell Seeding:
-
Trypsinize and count the host cells.
-
Seed the cells into 96-well plates at a density that will result in a confluent monolayer after 24 hours of incubation (e.g., 1 x 10^4 to 2 x 10^4 cells per well).
-
Incubate the plates at 37°C in a 5% CO2 incubator.
-
-
Compound Preparation:
-
Prepare a series of 2-fold or 10-fold dilutions of this compound in assay medium. The concentration range should bracket the expected EC50 value.
-
Also prepare dilutions of the positive control antiviral (if used) and a vehicle control (assay medium with the same concentration of DMSO as the highest Vapendavir concentration).
-
-
Assay Setup:
-
After 24 hours of incubation, when the cell monolayer is confluent, remove the cell culture medium.
-
Add the prepared compound dilutions to the appropriate wells in triplicate.
-
Include the following controls on each plate:
-
Cell Control: Wells with cells and assay medium only (no virus, no compound).
-
Virus Control: Wells with cells, assay medium, and virus (no compound).
-
Vehicle Control: Wells with cells, assay medium, virus, and the highest concentration of the solvent used for compound dilution.
-
Positive Control: Wells with cells, assay medium, virus, and the positive control antiviral.
-
-
-
Virus Inoculation:
-
Prepare a virus dilution in assay medium at a multiplicity of infection (MOI) that will cause significant CPE (80-90%) in the virus control wells within the desired incubation period (e.g., 48-72 hours).
-
Add the virus dilution to all wells except the cell control wells.
-
-
Incubation:
-
Incubate the plates at the optimal temperature for the specific virus (e.g., 37°C) in a 5% CO2 incubator for 48-72 hours, or until the desired level of CPE is observed in the virus control wells.
-
-
Quantification of Cytopathic Effect:
-
At the end of the incubation period, quantify the cell viability in each well using a suitable method. For example, if using the CellTiter-Glo® assay, follow the manufacturer's instructions to measure the luminescence, which is proportional to the number of viable cells.
-
-
Data Analysis:
-
Calculate the percentage of CPE reduction for each compound concentration using the following formula: % CPE Reduction = [(OD_test - OD_virus) / (OD_cell - OD_virus)] x 100 Where:
-
OD_test is the optical density (or luminescence) of the wells with the test compound.
-
OD_virus is the optical density (or luminescence) of the virus control wells.
-
OD_cell is the optical density (or luminescence) of the cell control wells.
-
-
Plot the percentage of CPE reduction against the logarithm of the this compound concentration.
-
Use a non-linear regression analysis to determine the EC50 value.
-
Conclusion
The CPE reduction assay is a robust and reliable method for evaluating the in vitro antiviral activity of this compound. This protocol provides a detailed framework for conducting the assay, from cell culture and compound preparation to data analysis. By following these guidelines, researchers can accurately determine the potency of Vapendavir and other antiviral candidates against a range of picornaviruses, contributing to the development of new therapeutic agents for viral infections.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Comparative analysis of the molecular mechanism of resistance to vapendavir across a panel of picornavirus species - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. SARS-CoV-2 cytopathic effect (CPE) - SARS-CoV-2 Assays - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. CPE Inhibition Assay for Antiviral Research - Creative Diagnostics [antiviral.creative-diagnostics.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. The Capsid Binder Vapendavir and the Novel Protease Inhibitor SG85 Inhibit Enterovirus 71 Replication - PMC [pmc.ncbi.nlm.nih.gov]
Preparation of Vapendavir Diphosphate Stock Solutions in DMSO: An Application Note and Protocol
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive guide for the preparation, storage, and handling of Vapendavir diphosphate (B83284) stock solutions using dimethyl sulfoxide (B87167) (DMSO) as the solvent. Vapendavir diphosphate is a potent enteroviral capsid binder with significant antiviral activity against various picornaviruses, including enterovirus 71 (EV71). Accurate preparation of stock solutions is crucial for ensuring the reproducibility and reliability of in vitro and in vivo experimental results. This protocol outlines the necessary materials, a detailed step-by-step procedure for solubilization, and best practices for storage to maintain the compound's integrity and biological activity.
Introduction
Vapendavir (also known as BTA798) and its diphosphate salt are small molecule inhibitors that function as capsid binders. They insert into a hydrophobic pocket within the viral protein 1 (VP1) of picornaviruses, stabilizing the capsid. This stabilization prevents the conformational changes required for viral attachment to host cells and the subsequent release of the viral genome, effectively inhibiting viral entry and uncoating. The diphosphate form of Vapendavir often provides improved solubility and stability. Given its mechanism of action, Vapendavir is a valuable tool for research in virology and the development of new antiviral therapies. The use of a well-prepared stock solution is fundamental to achieving accurate and consistent results in assays investigating its antiviral efficacy.
Physicochemical Properties of this compound
A thorough understanding of the physicochemical properties of this compound is essential for its proper handling and use in experimental settings.
| Property | Value | Reference(s) |
| Molecular Weight | 578.45 g/mol | [1][2] |
| Molecular Formula | C₂₁H₃₂N₄O₁₁P₂ | [1] |
| CAS Number | 1198151-75-5 | [1][2] |
| Appearance | Light yellow to yellow solid | [1] |
| Solubility in DMSO | 6.75 mg/mL (11.67 mM) | [2][3] |
| Purity | Typically >98% (verify with supplier's Certificate of Analysis) | [4] |
Note: It is recommended to use sonication to aid in the dissolution of this compound in DMSO.[3] The use of newly opened, anhydrous DMSO is also advised as hygroscopic DMSO can negatively impact solubility.[5]
Experimental Protocol: Preparation of a 10 mM Stock Solution
This protocol details the steps for preparing a 10 mM stock solution of this compound in DMSO.
Materials and Equipment
-
This compound powder
-
Anhydrous/molecular biology grade Dimethyl Sulfoxide (DMSO)
-
Sterile, amber or opaque microcentrifuge tubes (or glass vials)
-
Calibrated analytical balance
-
Vortex mixer
-
Sonicator (optional, but recommended)
-
Calibrated micropipettes and sterile tips
-
Personal Protective Equipment (PPE): lab coat, gloves, and safety glasses
Step-by-Step Procedure
-
Preparation: Don the appropriate PPE. Ensure the workspace, particularly the analytical balance and weighing tools, is clean and dry.
-
Calculation: To prepare a 10 mM stock solution, calculate the required mass of this compound using the following formula: Mass (mg) = Desired Concentration (mM) x Volume (mL) x Molecular Weight ( g/mol )
-
For 1 mL of a 10 mM stock solution:
-
Mass (mg) = 10 mM x 1 mL x 578.45 g/mol = 5.78 mg
-
-
-
Weighing the Compound: Carefully weigh 5.78 mg of this compound powder. For accuracy, it is advisable to weigh the powder in a sterile microcentrifuge tube that has been tared on the balance.
-
Dissolution: a. Add 1 mL of anhydrous DMSO to the microcentrifuge tube containing the weighed this compound. b. Cap the tube securely. c. Vortex the solution for 1-2 minutes. d. If the compound is not fully dissolved, sonicate the tube for 5-10 minutes in a water bath sonicator. Visually inspect the solution to ensure there are no visible particles.
-
Aliquoting and Storage: To prevent degradation from repeated freeze-thaw cycles, aliquot the stock solution into smaller, single-use volumes (e.g., 10-20 µL) in sterile, clearly labeled amber or opaque microcentrifuge tubes.
-
Labeling: Label each aliquot with the compound name, concentration (10 mM), solvent (DMSO), and the date of preparation.
-
Storage: Store the aliquots as recommended in the table below.
Molarity Calculation Table for Stock Solutions
| Target Concentration | Mass for 1 mL of DMSO |
| 1 mM | 0.578 mg |
| 5 mM | 2.89 mg |
| 10 mM | 5.78 mg |
| 20 mM | 11.57 mg |
*Note: The maximum reported solubility is 11.67 mM (6.75 mg/mL).[2][3] Preparing a 20 mM solution may not be feasible. Always work within the known solubility limits.
Storage and Stability
Proper storage is critical to maintain the stability and activity of this compound stock solutions.
| Storage Condition | Powder | Stock Solution in DMSO |
| -80°C | ≥ 2 years | 6 months |
| -20°C | ≥ 2 years | 1 month |
| 4°C | Not Recommended | 2 weeks[6] |
Always store solutions protected from light and moisture.[1] Avoid repeated freeze-thaw cycles by using single-use aliquots.
Safety Precautions
-
Always handle the compound and its solutions in a well-ventilated area.
-
Wear appropriate PPE, including gloves, a lab coat, and safety glasses.
-
Avoid inhalation of the powder and contact with skin and eyes.
-
In case of contact, wash the affected area thoroughly with water.
-
Consult the supplier's MSDS for the most current and detailed safety information.
Visualizations
Experimental Workflow
Caption: Workflow for preparing this compound stock solution in DMSO.
Mechanism of Action: Signaling Pathway
Caption: Vapendavir inhibits viral entry by binding to the VP1 capsid protein.
References
Application Notes and Protocols for Plaque Reduction Assay Using Vapendavir Diphosphate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Vapendavir (B1682827) is a potent antiviral compound that exhibits broad-spectrum activity against a range of enteroviruses and rhinoviruses, the primary causative agents of the common cold and other respiratory illnesses.[1][2] As a capsid-binding inhibitor, Vapendavir prevents viral replication by attaching to the VP1 protein in the viral capsid.[1][3] This binding stabilizes the capsid, thereby inhibiting the conformational changes required for the virus to uncoat and release its genetic material into the host cell.[1][4] The plaque reduction assay is a standard virological method used to quantify the infectivity of a lytic virus and to determine the antiviral efficacy of a compound by measuring the reduction in the number of viral plaques.[5][6]
These application notes provide a detailed protocol for performing a plaque reduction assay to evaluate the antiviral activity of Vapendavir diphosphate (B83284) against susceptible viruses.
Data Presentation
The antiviral activity of Vapendavir is typically quantified by its 50% effective concentration (EC50), which is the concentration of the compound that reduces the number of viral plaques by 50%.[1] The following tables summarize the reported EC50 values for Vapendavir against various enterovirus 71 (EV71) strains.
| Enterovirus 71 (EV71) Genogroup | Strain | Vapendavir EC50 (µM) |
| A | BrCr | 0.8 |
| B | B2 | 0.5 |
| B | B4 | 0.6 |
| B | B5 | 0.7 |
| C | C1 | 1.4 |
| C | C2 | 0.7 |
| C | C4 | 0.9 |
| C | C5 | 1.1 |
Note: Data compiled from multiple studies.[7][8][9] The exact EC50 values can vary depending on the cell line, virus strain, and specific experimental conditions.
Experimental Protocols
Plaque Reduction Assay Protocol
This protocol outlines the steps to determine the antiviral activity of Vapendavir diphosphate.
Materials:
-
Cells: A confluent monolayer of host cells susceptible to the virus of interest (e.g., HeLa cells for rhinoviruses, Vero cells for some enteroviruses).[10][11]
-
Virus: A stock of the virus to be tested with a known titer (plaque-forming units per milliliter, PFU/mL).
-
Test Compound: this compound solution of known concentration.
-
Culture Medium: Appropriate growth medium for the host cells (e.g., Eagle's Minimum Essential Medium (EMEM)) supplemented with fetal bovine serum (FBS) and antibiotics.[10]
-
Overlay Medium: Culture medium mixed with a solidifying agent like agarose (B213101) or methylcellulose (B11928114) to restrict virus spread.[5][12]
-
Staining Solution: A solution of crystal violet or other suitable vital dye to visualize plaques.[1]
-
Plates: 6-well or 12-well cell culture plates.[6]
-
Phosphate-buffered saline (PBS)
-
CO2 incubator
Procedure:
-
Cell Seeding: Seed the cell culture plates with host cells at a density that will result in a confluent monolayer after 24-48 hours of incubation.[12]
-
Compound Dilution: Prepare a series of dilutions of this compound in culture medium. The concentration range should bracket the expected EC50 value.
-
Virus Dilution: Dilute the virus stock in culture medium to a concentration that will produce a countable number of plaques (typically 50-100 PFU per well).[6]
-
Infection:
-
Remove the growth medium from the confluent cell monolayers.
-
Wash the cells once with PBS.
-
Add the diluted virus to each well (except for the cell control wells).
-
Incubate for 1-2 hours at 37°C to allow for viral adsorption.[10]
-
-
Treatment:
-
Remove the virus inoculum from the wells.
-
Add the different dilutions of this compound to the respective wells. Include a virus control (no compound) and a cell control (no virus, no compound).
-
-
Overlay:
-
Carefully add the overlay medium to each well.[13]
-
Allow the overlay to solidify at room temperature.
-
-
Incubation: Incubate the plates at 37°C in a CO2 incubator for a period sufficient for plaque formation (typically 2-5 days), depending on the virus.[1]
-
Staining and Plaque Counting:
-
After the incubation period, fix the cells (e.g., with 10% formalin) and then remove the overlay.[14]
-
Stain the cell monolayer with crystal violet solution.[1]
-
Gently wash the plates with water to remove excess stain.
-
Plaques will appear as clear, unstained areas where the cells have been lysed by the virus.[1]
-
Count the number of plaques in each well.
-
Data Analysis:
-
Calculate the percentage of plaque reduction for each concentration of this compound compared to the virus control using the following formula:
-
% Plaque Reduction = [(Number of plaques in virus control - Number of plaques in treated well) / Number of plaques in virus control] x 100
-
-
Plot the percentage of plaque reduction against the logarithm of the this compound concentration.
-
Determine the EC50 value from the dose-response curve, which is the concentration that results in a 50% reduction in the number of plaques.[1]
Mandatory Visualizations
Caption: Workflow of the Plaque Reduction Assay for Vapendavir.
Caption: Mechanism of Action of Vapendavir.
References
- 1. benchchem.com [benchchem.com]
- 2. Advances in the Treatment of Enterovirus-D68 and Rhinovirus Respiratory Infections - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Comparative analysis of the molecular mechanism of resistance to vapendavir across a panel of picornavirus species - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. bioagilytix.com [bioagilytix.com]
- 6. Plaque Reduction Neutralization Test - Creative Diagnostics [antiviral.creative-diagnostics.com]
- 7. The Capsid Binder Vapendavir and the Novel Protease Inhibitor SG85 Inhibit Enterovirus 71 Replication - PMC [pmc.ncbi.nlm.nih.gov]
- 8. journals.asm.org [journals.asm.org]
- 9. medchemexpress.com [medchemexpress.com]
- 10. Development of a novel plaque reduction neutralisation test for hantavirus infection - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Measuring infectious virus: the plaque assay - VIROLOGY RESEARCH SERVICES [virologyresearchservices.com]
- 13. sitesv2.anses.fr [sitesv2.anses.fr]
- 14. Rapid in vitro assays for screening neutralizing antibodies and antivirals against SARS-CoV-2 - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Vapendavir Diphosphate in High-Throughput Screening for Antivirals
For Researchers, Scientists, and Drug Development Professionals
Introduction
Vapendavir (B1682827) is a potent, orally bioavailable antiviral compound demonstrating broad-spectrum activity against picornaviruses, including rhinoviruses and enteroviruses.[1] Its diphosphate (B83284) salt form is often utilized in research settings due to its enhanced water solubility and stability.[2] Vapendavir functions as a capsid binder, inserting itself into a hydrophobic pocket within the viral protein 1 (VP1). This action stabilizes the viral capsid, preventing the conformational changes necessary for the virus to attach to host cells and release its RNA genome, thereby inhibiting viral replication at an early stage.[1][3] These characteristics make vapendavir diphosphate an excellent positive control for high-throughput screening (HTS) campaigns aimed at discovering novel picornavirus inhibitors.
Data Presentation
The antiviral activity of vapendavir has been quantified against various picornavirus strains. The following tables summarize its potency, typically expressed as the 50% effective concentration (EC50), which is the concentration of the drug that inhibits 50% of viral replication in vitro.
| Table 1: Antiviral Activity of Vapendavir against Enterovirus 71 (EV71) Strains | |
| EV71 Strain Genogroup | Average EC50 (µM) [4] |
| A | 0.7 |
| B2 | 0.7 |
| B5 | 0.7 |
| C2 | 0.7 |
| C4 | 0.7 |
| Overall Average | 0.7 |
Data from a study evaluating the in vitro activity of vapendavir against 21 EV71 strains.[4]
| Table 2: Comparative Antiviral Activity of Vapendavir and Other Capsid Binders against EV71 | |
| Compound | Average EC50 (µM) [4] |
| Vapendavir | 0.7 |
| Pirodavir | 0.5 |
| Pleconaril | No activity |
Experimental Protocols
Protocol 1: Cytopathic Effect (CPE) Reduction High-Throughput Screening Assay
This assay is a common method for identifying antiviral compounds by measuring their ability to protect host cells from virus-induced death (cytopathic effect).
Materials:
-
HeLa or other susceptible host cells
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
Picornavirus stock (e.g., Rhinovirus, Enterovirus 71)
-
This compound (positive control)
-
Test compound library (dissolved in DMSO)
-
Cell viability reagent (e.g., CellTiter-Glo® Luminescent Cell Viability Assay)
-
384-well clear-bottom assay plates
-
Automated liquid handling system
-
Luminometer
Procedure:
-
Cell Seeding: Seed host cells into 384-well plates at a density that will allow for optimal virus replication and CPE development. Incubate overnight.
-
Compound Addition: Add test compounds and controls (this compound and vehicle) to the assay plates.
-
Virus Infection: Infect the cells with the picornavirus at a predetermined multiplicity of infection (MOI).
-
Incubation: Incubate the plates for a period sufficient for the virus to cause significant CPE in the untreated, infected wells (typically 2-5 days).
-
Cell Viability Measurement: Add the cell viability reagent to each well according to the manufacturer's instructions.
-
Data Acquisition: Measure the signal (e.g., luminescence) using a plate reader.
-
Data Analysis: Calculate the percentage of CPE inhibition for each compound. The signal from uninfected cells represents 100% protection, and the signal from infected, untreated cells represents 0% protection.
Protocol 2: Luciferase-Based High-Throughput Screening Assay
This assay utilizes a recombinant picornavirus expressing a luciferase reporter gene to quantify viral replication. A decrease in luciferase activity indicates inhibition of viral replication.
Materials:
-
Host cells susceptible to the specific picornavirus
-
Recombinant picornavirus expressing luciferase (e.g., NanoLuc®)
-
Cell culture medium
-
This compound (positive control)
-
Test compound library (dissolved in DMSO)
-
Luciferase assay reagent (e.g., Nano-Glo® Luciferase Assay System)
-
384-well white, opaque assay plates
-
Automated liquid handling system
-
Luminometer
Procedure:
-
Cell Seeding: Seed host cells into 384-well plates and incubate overnight.
-
Compound Addition: Add test compounds and controls to the assay plates.
-
Virus Infection: Infect the cells with the luciferase-expressing picornavirus.
-
Incubation: Incubate the plates for a period that allows for robust luciferase expression in the untreated, infected wells (e.g., 24-48 hours).
-
Luciferase Assay: Add the luciferase assay reagent to each well.
-
Data Acquisition: Measure the luminescence using a plate reader.
-
Data Analysis: Calculate the percentage of inhibition of viral replication based on the reduction in luciferase signal compared to the untreated, infected controls.
Visualizations
Caption: Picornavirus replication cycle and the inhibitory action of vapendavir.
Caption: A generalized workflow for a high-throughput antiviral screening campaign.
References
Application Notes and Protocols for Vapendavir Diphosphate Antiviral Testing
Audience: Researchers, scientists, and drug development professionals.
Introduction
Vapendavir (B1682827) is a potent antiviral compound that belongs to a class of drugs known as capsid binders. It exhibits broad-spectrum activity against various enteroviruses, including rhinoviruses (a common cause of the common cold) and enterovirus D68 (EV-D68), which is associated with severe respiratory illness.[1][2] Vapendavir functions by targeting a hydrophobic pocket within the viral capsid, stabilizing it and thereby preventing the virus from uncoating and releasing its genetic material into the host cell.[1][3] Vapendavir diphosphate (B83284) is a salt form of the compound. This document provides detailed application notes and protocols for testing the antiviral efficacy of Vapendavir diphosphate against susceptible viruses using various cell lines.
Suitable Cell Lines for this compound Antiviral Testing
The selection of an appropriate cell line is critical for the successful in vitro evaluation of antiviral compounds. The ideal cell line should be highly susceptible to infection by the target virus, exhibit clear cytopathic effects (CPE), and be suitable for high-throughput screening. Based on published research, the following cell lines are recommended for testing the antiviral activity of this compound against rhinoviruses and other enteroviruses.
Human Cell Lines:
-
HeLa (Human cervical adenocarcinoma): A widely used cell line in virology, HeLa cells are susceptible to a broad range of viruses, including poliovirus and rhinovirus.[4][5][6] They are a suitable host for propagating rhinoviruses and performing antiviral assays.[5]
-
A549 (Human lung carcinoma): As a human lung epithelial cell line, A549 is a relevant model for studying respiratory viruses.[7][8] It is used for infection assays with various respiratory viruses and for evaluating antiviral drug efficacy.[7]
-
MRC-5 (Human fetal lung fibroblast): This is a normal diploid human cell line known for its high susceptibility to a variety of human viruses, including those causing respiratory infections.[9][10] MRC-5 cells are a valuable tool for screening antiviral drugs.[9]
-
RD (Human rhabdomyosarcoma): These cells are particularly useful for the propagation and study of enteroviruses, including EV-D68.[11][12][13]
Quantitative Data Summary
The following table summarizes the 50% effective concentration (EC50) values of Vapendavir and related compounds against various enterovirus strains in different cell lines. This data provides a reference for the expected potency of the compound.
| Compound | Virus Strain(s) | Cell Line | EC50 (µM) | Reference |
| This compound | Enterovirus 71 (EV71) | Not Specified | 0.5 - 1.4 | [14] |
| Vapendavir | Enterovirus 71 (EV71) | Not Specified | ~0.7 | [15] |
| Telaprevir | Enterovirus D68 (EV-D68) | RD | 0.4 - 1.9 | [11] |
| Telaprevir | Enterovirus D68 (EV-D68) | A549, HeLa, HEK293 | 0.1 - 1.0 | [11] |
Experimental Protocols
Detailed methodologies for key experiments are provided below. These protocols can be adapted based on the specific virus strain and cell line used.
Cytotoxicity Assay (MTT/XTT Assay)
This assay is crucial to determine the concentration of this compound that is toxic to the host cells (CC50). This is performed in parallel with the antiviral efficacy assays on uninfected cells.[16]
Principle: Metabolically active cells reduce a tetrazolium salt (MTT or XTT) to a colored formazan (B1609692) product, which can be quantified spectrophotometrically.[17][18] The amount of formazan produced is directly proportional to the number of viable cells.
Protocol:
-
Cell Seeding: Seed the selected cell line (e.g., HeLa, A549, MRC-5, or RD) into a 96-well plate at a density that will result in 80-90% confluency after 24 hours of incubation.[17]
-
Compound Preparation: Prepare a series of 2-fold or 3-fold serial dilutions of this compound in the appropriate cell culture medium.
-
Treatment: After 24 hours of incubation, remove the old medium from the cells and add the serially diluted compound to the wells. Include wells with untreated cells as a control.
-
Incubation: Incubate the plate for a period that corresponds to the duration of the antiviral assay (e.g., 48-72 hours) at 37°C in a 5% CO2 incubator.
-
MTT/XTT Addition: Add MTT (final concentration of 0.5 mg/mL) or XTT solution to each well and incubate for 2-4 hours.
-
Solubilization (for MTT): If using MTT, add a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at the appropriate wavelength (e.g., 570 nm for MTT, 450 nm for XTT) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each compound concentration relative to the untreated control. The CC50 value is determined by plotting the percentage of viability against the compound concentration and fitting the data to a dose-response curve.
Plaque Reduction Assay
This is a classic and reliable method to determine the antiviral activity of a compound by quantifying the reduction in the number of viral plaques.
Principle: In a confluent monolayer of cells, a single infectious virus particle will replicate and spread to adjacent cells, creating a localized area of cell death or morphological change known as a plaque. The number of plaques is proportional to the amount of infectious virus. Antiviral compounds will reduce the number or size of these plaques.
Protocol:
-
Cell Seeding: Seed cells in 6-well or 12-well plates to form a confluent monolayer.[5]
-
Virus Dilution: Prepare serial dilutions of the virus stock in a serum-free medium to obtain a concentration that yields a countable number of plaques (e.g., 50-100 plaques per well).
-
Infection: Remove the culture medium from the cells and infect the monolayer with the diluted virus. Incubate for 1-2 hours to allow for viral adsorption.[19]
-
Compound Treatment and Overlay: After adsorption, remove the virus inoculum and wash the cells. Add an overlay medium (e.g., containing 0.5-1.2% methylcellulose (B11928114) or agarose) mixed with different concentrations of this compound. The overlay restricts the spread of the virus to adjacent cells, leading to the formation of distinct plaques.
-
Incubation: Incubate the plates at the optimal temperature for the virus (e.g., 33-37°C) for several days until plaques are visible.
-
Plaque Visualization: Fix the cells with a solution such as 4% formaldehyde (B43269) and stain with a dye like crystal violet to visualize and count the plaques.[5]
-
Data Analysis: Count the number of plaques in each well. The EC50 value is the concentration of the compound that reduces the number of plaques by 50% compared to the untreated virus control.
TCID50 (50% Tissue Culture Infectious Dose) Assay
This assay is used to titrate the virus and can also be adapted to determine antiviral efficacy, especially for viruses that do not form clear plaques.
Principle: The TCID50 is the dilution of a virus that is required to infect 50% of the inoculated cell cultures.[20][21] Antiviral activity is measured by the reduction of the viral titer in the presence of the compound.
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate.[22]
-
Virus and Compound Preparation: Prepare serial dilutions of the virus. For antiviral testing, pre-incubate the virus with serial dilutions of this compound for 1-2 hours.
-
Infection: Add the virus-compound mixture to the wells of the 96-well plate containing the cells. Include a virus-only control and a cell-only control.
-
Incubation: Incubate the plate for several days and observe for the development of cytopathic effects (CPE) daily using a microscope.
-
Scoring: For each dilution, score the number of wells that show CPE.
-
Data Analysis: Calculate the TCID50 value using the Reed-Muench or Spearman-Kärber method. The antiviral activity is determined by the reduction in the viral titer (in log10 TCID50/mL) in the presence of the compound.
Visualizations
This compound Mechanism of Action
References
- 1. Comparative analysis of the molecular mechanism of resistance to vapendavir across a panel of picornavirus species - PMC [pmc.ncbi.nlm.nih.gov]
- 2. In vitro Assay to Assess Efficacy of Potential Antiviral Compounds against Enterovirus D68 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Comparative analysis of the molecular mechanism of resistance to vapendavir across a panel of picornavirus species - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. HeLa Cells in Research [cytion.com]
- 5. researchgate.net [researchgate.net]
- 6. HeLa Cell Line - Creative Biogene [creative-biogene.com]
- 7. Available Technologies - NCI [techtransfer.cancer.gov]
- 8. news-medical.net [news-medical.net]
- 9. MRC-5 Cell Line: Human Fetal Lung Fibroblasts in Viral Research [cytion.com]
- 10. atcc.org [atcc.org]
- 11. Validating Enterovirus D68-2Apro as an Antiviral Drug Target and the Discovery of Telaprevir as a Potent D68-2Apro Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Evaluation of antiviral therapies in respiratory and neurological disease models of Enterovirus D68 infection in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Live Virus EV-D68 - RD - Antiviral Screening Assay [protocols.io]
- 14. medchemexpress.com [medchemexpress.com]
- 15. The Capsid Binder Vapendavir and the Novel Protease Inhibitor SG85 Inhibit Enterovirus 71 Replication - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Cytotoxicity Screening Assay - Paired with Antiviral Assays protocol v1 [protocols.io]
- 17. Drug-Screening Strategies for Inhibition of Virus-Induced Neuronal Cell Death - PMC [pmc.ncbi.nlm.nih.gov]
- 18. CyQUANT XTT and MTT Assays for Cell Viability | Thermo Fisher Scientific - JP [thermofisher.com]
- 19. Preparing to download ... [pmc.ncbi.nlm.nih.gov]
- 20. brainvta.tech [brainvta.tech]
- 21. Viral Titering-TCID50 Assay Protocol - Creative Biogene [creative-biogene.com]
- 22. urmc.rochester.edu [urmc.rochester.edu]
Determining the Antiviral Potency of Vapendavir Diphosphate: Application Notes and Protocols for EC50 Determination in Picornaviruses
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to determining the 50% effective concentration (EC50) of Vapendavir (B1682827) diphosphate (B83284) against various viral strains, particularly picornaviruses such as rhinoviruses and enteroviruses. Vapendavir is a potent capsid-binding inhibitor that demonstrates broad-spectrum antiviral activity by stabilizing the viral capsid and preventing the release of the viral genome into the host cell.[1][2] This document outlines the mechanism of action, summarizes known EC50 values, and provides detailed protocols for the most common antiviral assays used to determine these values.
Mechanism of Action: Capsid Stabilization
Vapendavir exerts its antiviral effect by targeting a hydrophobic pocket within the viral protein 1 (VP1) of the picornavirus capsid.[1][3] By binding to this pocket, Vapendavir stabilizes the capsid structure, preventing the conformational changes necessary for viral uncoating and the subsequent release of the viral RNA into the cytoplasm. This inhibition of a critical early step in the viral life cycle effectively halts replication.[1][2]
Data Presentation: EC50 Values of Vapendavir
The antiviral activity of Vapendavir has been demonstrated against a wide range of picornaviruses. While clinical studies have shown its efficacy against a high percentage of rhinoviruses, specific EC50 values for a broad panel of clinical isolates are not extensively available in the public domain.[4][5] However, potent activity has been quantified for various strains of Enterovirus 71 (EV71).[6]
| Viral Strain/Genogroup | Average EC50 (µM) | Reference |
| Enterovirus 71 (EV71) (various isolates) | 0.7 | [6] |
| Human Rhinovirus (HRV) (various serotypes) | Potent activity reported across 97% of tested rhinoviruses, though specific EC50 values are not detailed in publicly available literature. | [4][5] |
Experimental Protocols
The following are detailed protocols for the two most common assays used to determine the EC50 of antiviral compounds against cytopathic viruses like rhinoviruses and enteroviruses: the Cytopathic Effect (CPE) Reduction Assay and the Plaque Reduction Neutralization Test (PRNT).
Cytopathic Effect (CPE) Reduction Assay
This assay measures the ability of a compound to protect cells from the virus-induced cell death (cytopathic effect).[1][2]
Materials:
-
Susceptible host cell line (e.g., HeLa, MRC-5)
-
Virus stock of known titer
-
Vapendavir diphosphate stock solution
-
Cell culture medium (e.g., Eagle's Minimum Essential Medium) supplemented with fetal bovine serum (FBS) and antibiotics
-
96-well cell culture plates
-
Cell viability dye (e.g., Neutral Red, Crystal Violet, or a tetrazolium salt like MTS)
-
Plate reader
Procedure:
-
Cell Seeding: Seed the 96-well plates with the host cell line at a density that will form a confluent monolayer within 24 hours.
-
Compound Dilution: Prepare a series of 2-fold or 10-fold dilutions of this compound in cell culture medium.
-
Infection and Treatment:
-
Once the cell monolayer is confluent, remove the growth medium.
-
Add the prepared dilutions of this compound to the wells in triplicate.
-
Include a "virus control" (cells with virus but no compound) and a "cell control" (cells with no virus and no compound).
-
Infect the wells (except for the cell control) with a dilution of the virus stock that is known to cause 80-100% CPE within 3-5 days.
-
-
Incubation: Incubate the plates at the optimal temperature for the virus (e.g., 33°C for many rhinoviruses) in a humidified 5% CO2 incubator.
-
Quantification of CPE:
-
After the incubation period (when 80-100% CPE is observed in the virus control wells), remove the medium.
-
Add the cell viability dye according to the manufacturer's instructions.
-
After an appropriate incubation with the dye, measure the absorbance using a plate reader at the specified wavelength.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each compound concentration relative to the cell and virus controls.
-
Plot the percentage of inhibition against the logarithm of the this compound concentration.
-
Determine the EC50 value using a non-linear regression analysis (sigmoidal dose-response curve).
-
Plaque Reduction Neutralization Test (PRNT)
This assay determines the concentration of an antiviral compound required to reduce the number of viral plaques by 50%.[7]
Materials:
-
Confluent monolayers of a susceptible host cell line in 6-well or 12-well plates
-
Virus stock of known titer
-
This compound stock solution
-
Cell culture medium
-
Semi-solid overlay medium (e.g., medium containing agarose (B213101) or methylcellulose)
-
Crystal violet staining solution
Procedure:
-
Cell Seeding: Seed plates with the host cell line to achieve a confluent monolayer.
-
Compound-Virus Incubation:
-
Prepare serial dilutions of this compound.
-
Mix each dilution with a standardized amount of virus (e.g., 100 plaque-forming units).
-
Incubate the virus-compound mixture for a defined period (e.g., 1 hour) at the appropriate temperature to allow the compound to interact with the virus.
-
-
Inoculation:
-
Remove the growth medium from the cell monolayers.
-
Inoculate the cells with the virus-compound mixtures.
-
Allow the virus to adsorb to the cells for 1-2 hours.
-
-
Overlay:
-
Remove the inoculum.
-
Add the semi-solid overlay medium. This restricts the spread of the virus, leading to the formation of localized plaques.
-
-
Incubation: Incubate the plates for a period sufficient for plaque formation (typically 3-7 days).
-
Plaque Visualization and Counting:
-
Fix the cells (e.g., with formalin).
-
Remove the overlay and stain the cell monolayer with crystal violet.
-
Count the number of plaques in each well. Plaques will appear as clear zones against a background of stained, uninfected cells.
-
-
Data Analysis:
-
Calculate the percentage of plaque reduction for each this compound concentration compared to the virus control (no compound).
-
Plot the percentage of plaque reduction against the logarithm of the drug concentration and determine the EC50 value using non-linear regression.
-
Visualizations
Caption: Experimental workflow for determining the EC50 using a Cytopathic Effect (CPE) Reduction Assay.
Caption: Picornavirus entry pathway and the inhibitory action of Vapendavir.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Comparative analysis of the molecular mechanism of resistance to vapendavir across a panel of picornavirus species - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Results from the VirTus Respiratory Research Ltd Human Rhinovirus Challenge Model Used to Advance Altesa BioSciences’ Lead Medicine into Advanced Clinical Trials | Business Wire [via.ritzau.dk]
- 5. Altesa BioSciences Details Positive Topline Vapendavir Results from Phase 2 Placebo-Controlled Rhinovirus Challenge Study in COPD Patients - BioSpace [biospace.com]
- 6. The Capsid Binder Vapendavir and the Novel Protease Inhibitor SG85 Inhibit Enterovirus 71 Replication - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Plaque Reduction Neutralization Test (PRNT) Protocol - Creative Biolabs [neutab.creative-biolabs.com]
Application Notes and Protocols: Vapendavir Diphosphate in a Rhinovirus Challenge Model
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of Vapendavir diphosphate (B83284) in a human rhinovirus (RV) challenge model, with a focus on patients with Chronic Obstructive Pulmonary Disease (COPD). The information is compiled from publicly available data from clinical trials, press releases, and scientific literature.
Introduction
Vapendavir is an orally bioavailable antiviral compound that acts as a capsid binder, targeting the viral protein 1 (VP1) of picornaviruses, including a broad spectrum of rhinoviruses. By binding to a hydrophobic pocket in the viral capsid, Vapendavir stabilizes the capsid and prevents the conformational changes necessary for the virus to enter host cells and release its RNA genome. This mechanism of action makes it a promising candidate for the treatment of rhinovirus infections, which are a major cause of exacerbations in patients with chronic respiratory diseases such as COPD and asthma.[1][2] Human rhinovirus challenge models are a valuable tool for the early clinical evaluation of antiviral candidates like Vapendavir, allowing for a controlled assessment of efficacy in a defined patient population.[3][4]
Mechanism of Action: Capsid Binding and Stabilization
Vapendavir's primary mechanism of action is the inhibition of viral entry into host cells. It belongs to a class of drugs known as capsid binders.
Data Presentation
The following tables summarize the available quantitative data on Vapendavir's antiviral activity and clinical efficacy in a rhinovirus challenge model. It is important to note that detailed data from the Phase 2a study in COPD patients has been released in topline announcements and presentations at scientific congresses, with full publication pending.[5][6]
Table 1: In Vitro Antiviral Activity of Vapendavir
| Virus | Strain(s) | Cell Type | Assay | EC50 (µM) | Reference |
| Enterovirus 71 (EV71) | 21 strains/isolates | Not Specified | CPE Reduction | 0.5 - 1.4 | [7] |
| Rhinovirus | 97% of tested strains | Not Specified | Not Specified | Not Specified | [1][8] |
CPE: Cytopathic Effect
Table 2: Summary of a Phase 2a Rhinovirus Challenge Study in COPD Patients
| Parameter | Vapendavir Group | Placebo Group | Outcome | Reference |
| Participants | 20 | 20 | 40 total participants with Stage 2 COPD | [5] |
| Primary Endpoint | Improved | --- | Statistically significant improvement in patient-reported upper and lower respiratory symptoms | [1][9] |
| Viral Load | Reduced | --- | Reduced viral load and faster viral resolution | [1][9] |
| Illness Duration | Shortened | --- | Shortened overall course of illness | [1][9] |
| Safety | Well-tolerated | More adverse events | Fewer and less severe adverse events compared to placebo | [1][9] |
Experimental Protocols
The following protocols are based on methodologies described in the literature for rhinovirus challenge studies, including details from the Vapendavir clinical trials.[10][11][12]
Participant Recruitment and Screening
-
Inclusion Criteria:
-
Male and female subjects, aged 40-75 years.
-
Confirmed diagnosis of GOLD Stage II COPD.[5]
-
Seronegative for the challenge virus strain (e.g., Rhinovirus 16) to ensure susceptibility to infection.
-
-
Exclusion Criteria:
-
Current smokers.
-
Recent respiratory illness within a specified timeframe.
-
Use of medications that may interfere with the study outcomes.
-
Pregnancy or lactation.
-
Rhinovirus Challenge Protocol
-
Challenge Agent: Good Manufacturing Practice (GMP) grade Human Rhinovirus 16 (RV16).[12]
-
Inoculum Preparation: A typical dose of 100 TCID50 (50% tissue culture infective dose) is diluted in 1 mL of 0.9% saline.[11][13]
-
Administration: The viral inoculum is administered intranasally, with 0.5 mL sprayed into each nostril using an atomizer while the participant is in a supine position.[11][14]
Treatment Regimen
-
Randomization: Participants are randomized in a double-blind, placebo-controlled manner to receive either Vapendavir diphosphate or a matching placebo.[1]
-
Treatment Initiation: Treatment is initiated after the self-reported onset of clinical illness or cold symptoms.[1][9]
-
Dosing:
-
Drug Formulation: Vapendavir is administered as an oral tablet.[8]
Sample Collection and Analysis
-
Nasal Lavage/Wash:
-
Sputum Induction:
-
Procedure: Induced at baseline and at specified time points to assess lower airway viral load and inflammation.
-
-
Blood Samples:
-
Procedure: Collected to assess systemic immune responses and for pharmacokinetic analysis.
-
-
Symptom Scoring:
Future Directions
Based on the positive results from the Phase 2a challenge study, a larger, multicenter, multinational Phase 2/3 clinical trial is planned to further evaluate the efficacy and safety of Vapendavir in a broader population of COPD patients experiencing rhinovirus infections.[6] These future studies will likely incorporate rapid point-of-care diagnostics to confirm rhinovirus infection and enable prompt treatment initiation. The successful development of Vapendavir could provide a much-needed therapeutic option to reduce the burden of rhinovirus-induced exacerbations in vulnerable patient populations.[5]
References
- 1. Altesa BioSciences Reports Positive Phase 2 Vapendavir Results in COPD Rhinovirus Study [synapse.patsnap.com]
- 2. Wisconsin Upper Respiratory Symptoms Survey [qol.thoracic.org]
- 3. RCT of Vapendavir in Patients With COPD and Human Rhinovirus/Enterovirus Upper Respiratory Infection [ctv.veeva.com]
- 4. hvivo.com [hvivo.com]
- 5. ampulmonary.com [ampulmonary.com]
- 6. News - Altesa BioSciences [altesabio.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. trial.medpath.com [trial.medpath.com]
- 9. Altesa BioSciences Details Positive Topline Vapendavir Results from Phase 2 Placebo-Controlled Rhinovirus Challenge Study in COPD Patients [prnewswire.com]
- 10. An experimental model of rhinovirus induced chronic obstructive pulmonary disease exacerbations: a pilot study - PMC [pmc.ncbi.nlm.nih.gov]
- 11. files01.core.ac.uk [files01.core.ac.uk]
- 12. Experimental rhinovirus infection in COPD: Implications for antiviral therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. ClinicalTrials.gov [clinicaltrials.gov]
- 15. Use of an improved quantitative polymerase chain reaction assay to determine differences in human rhinovirus viral loads in different populations - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Critical Analysis of Rhinovirus RNA Load Quantification by Real-Time Reverse Transcription-PCR - PMC [pmc.ncbi.nlm.nih.gov]
- 17. The Wisconsin Upper Respiratory Symptom Survey is responsive, reliable, and valid - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Wisconsin Upper Respiratory Symptom Survey (WURSS) - Barrett, MD, PhD [fammed.wisc.edu]
- 19. researchgate.net [researchgate.net]
Application Notes and Protocols for Vapendavir Diphosphate Treatment in COPD Patient Samples
For Researchers, Scientists, and Drug Development Professionals
Introduction
Chronic Obstructive Pulmonary Disease (COPD) is a progressive lung disease characterized by airflow limitation and persistent respiratory symptoms. Acute exacerbations, often triggered by respiratory viral infections, are a major cause of morbidity and mortality in COPD patients. Human rhinovirus (HRV) is the most frequently identified pathogen in these exacerbations, accounting for over 45% of cases.[1][2][3][4] Vapendavir (B1682827) is a potent, orally bioavailable antiviral agent that targets the viral capsid of a broad spectrum of rhinoviruses and other enteroviruses.[3] By binding to a hydrophobic pocket in the VP1 capsid protein, Vapendavir prevents the virus from uncoating and releasing its genetic material into the host cell, thereby inhibiting viral replication.[5]
Recent clinical trials have demonstrated that Vapendavir treatment in COPD patients with experimental rhinovirus infection improves respiratory symptoms and reduces viral load, highlighting its potential as a transformative therapy for preventing and treating COPD exacerbations.[1][4][6] These application notes provide detailed protocols for researchers to study the effects of Vapendavir diphosphate (B83284) on primary bronchial epithelial cells isolated from COPD patients and infected with rhinovirus in vitro.
Data Presentation
While specific in vitro efficacy data of Vapendavir in primary bronchial epithelial cells from COPD patients is not extensively published, the following tables summarize available efficacy data from other cell lines and the qualitative outcomes from a recent Phase 2 clinical trial involving COPD patients.
Table 1: In Vitro Antiviral Activity of Vapendavir
| Virus Target | Cell Line | Assay Type | Efficacy (EC₅₀) | Reference |
|---|---|---|---|---|
| Human Rhinovirus 2 (HRV2) | HeLa | CPE Reduction | 1 ng/mL | Cayman Chemical |
| Human Rhinovirus 14 (HRV14) | HeLa | CPE Reduction | 5 ng/mL | Cayman Chemical |
| Panel of 39 HRV Isolates | HeLa | CPE Reduction | Median: 7.3 ng/mL | Cayman Chemical |
| Enterovirus 71 (EV71) | Various | CPE Reduction | Average: 0.7 µM | Cayman Chemical |
Table 2: Summary of Phase 2 Clinical Trial Outcomes in COPD Patients
| Parameter | Outcome with Vapendavir Treatment |
|---|---|
| Patient-Reported Symptoms | Improvement in both upper and lower respiratory symptoms.[1][3] |
| Illness Duration | Shortened overall course of illness.[1][3] |
| Viral Load | Reduced level and faster resolution of respiratory viral loads.[1][3] |
| Safety and Tolerability | Well-tolerated with fewer adverse events than the placebo group.[3] |
Visualizations
Diagram 1: Rationale for Vapendavir Use in COPD Exacerbations
References
- 1. Reliable quantification of rhinovirus species C using real-time PCR - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Development of a RT Real-Time PCR for the Detection and Quantification of Human Rhinoviruses - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Altesa BioSciences Reports Positive Phase 2 Vapendavir Results in COPD Rhinovirus Study [synapse.patsnap.com]
- 4. hcplive.com [hcplive.com]
- 5. Comparative analysis of the molecular mechanism of resistance to vapendavir across a panel of picornavirus species - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
Quantitative PCR Methods to Assess Vapendavir Diphosphate Efficacy: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Vapendavir (B1682827) is a potent, orally bioavailable antiviral compound that demonstrates broad-spectrum activity against a range of picornaviruses, including rhinoviruses and enteroviruses, which are major causative agents of the common cold and other respiratory illnesses.[1][2] Its mechanism of action is centered on its function as a capsid binder. Vapendavir inserts into a hydrophobic pocket within the viral protein 1 (VP1), stabilizing the capsid and preventing the conformational changes necessary for viral entry and uncoating.[1][2][3] Vapendavir diphosphate (B83284) is a salt form of the compound.[4] This document provides detailed application notes and protocols utilizing quantitative PCR (qPCR) to assess the in vitro efficacy of Vapendavir diphosphate against picornaviruses.
Quantitative PCR is a highly sensitive and reproducible technique for quantifying nucleic acids, making it an ideal method for determining viral load and analyzing the host cell's response to both viral infection and antiviral treatment.[5][][7] The protocols outlined below describe methods for quantifying viral RNA to determine the extent of viral replication inhibition and for measuring the expression of key host genes involved in the antiviral response.
Core Concepts and Experimental Overview
The assessment of this compound's efficacy using qPCR involves two primary experimental approaches:
-
Viral Load Quantification: This involves infecting a suitable cell culture with a picornavirus (e.g., human rhinovirus) in the presence of varying concentrations of this compound. After a set incubation period, total RNA is extracted from the cells and the amount of viral RNA is quantified using reverse transcription qPCR (RT-qPCR). A reduction in viral RNA levels in treated cells compared to untreated controls indicates antiviral activity.[]
-
Host Gene Expression Analysis: Picornavirus infection triggers a host antiviral response, often involving the upregulation of interferons and other antiviral genes.[8][9] Vapendavir's inhibition of viral replication is expected to modulate this host response. RT-qPCR can be used to measure the expression levels of key host genes (e.g., IFN-β, CXCL10, IL-6) to understand the compound's effect on the host's innate immune signaling pathways.
dot graph ERD { layout=dot graph [rankdir="LR", splines=ortho, nodesep=0.5]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [arrowhead=vee, color="#5F6368", penwidth=1.5];
} . Caption: High-level experimental workflow for assessing this compound efficacy.
Experimental Protocols
Protocol 1: In Vitro Antiviral Efficacy Assessment by Viral Load Quantification
This protocol details the steps to determine the 50% effective concentration (EC50) of this compound against a picornavirus in cell culture.
1.1. Materials
-
Virus: Human Rhinovirus (e.g., HRV-14 or HRV-16)
-
This compound: Stock solution in a suitable solvent (e.g., DMSO)
-
Cell Culture Medium: Eagle's Minimum Essential Medium (EMEM) or DMEM/F-12 supplemented with fetal bovine serum (FBS) and antibiotics.
-
RNA Extraction Kit: (e.g., QIAamp Viral RNA Mini Kit)[12]
-
RT-qPCR Reagents: One-step RT-qPCR master mix (containing reverse transcriptase, DNA polymerase, dNTPs, and buffer)
-
Primers and Probe: Specific for the target virus (see Table 1 for an example)
-
Nuclease-free water
-
96-well cell culture plates
-
qPCR instrument
Table 1: Example RT-qPCR Assay for Human Rhinovirus
| Target | Type | Sequence (5' to 3') |
| HRV 5' UTR | Forward Primer | GGC CCC TGA ATG CGG CTA AT |
| HRV 5' UTR | Reverse Primer | GAG AGC CAT TGT CAC TCC TCC A |
| HRV 5' UTR | Probe | FAM-TGA GTC CTC CGG CCC CTG AAT G-TAMRA |
Note: Primer and probe sequences should be validated for the specific viral strain being used.
1.2. Cell Seeding and Infection
-
Seed HeLa or A549 cells into a 96-well plate at a density that will result in a confluent monolayer on the day of infection.
-
Incubate the plate at 37°C in a humidified 5% CO2 incubator.
-
On the day of the experiment, prepare serial dilutions of this compound in cell culture medium.
-
Remove the growth medium from the cells and wash once with phosphate-buffered saline (PBS).
-
Infect the cells with the rhinovirus at a multiplicity of infection (MOI) of 0.1 in a small volume of serum-free medium for 1 hour at 34°C.
-
After the 1-hour adsorption period, remove the viral inoculum and wash the cells with PBS.
-
Add the prepared dilutions of this compound to the respective wells. Include a virus-only control (no drug) and a mock-infected control (no virus, no drug).
1.3. RNA Extraction and RT-qPCR
-
Incubate the plate for 24-48 hours at 34°C.
-
At the end of the incubation period, lyse the cells directly in the wells and extract total RNA using a commercial RNA extraction kit according to the manufacturer's protocol.[4]
-
Perform one-step RT-qPCR using a master mix and primers/probe specific for the target virus. A typical reaction setup is shown in Table 2.
Table 2: Example One-Step RT-qPCR Reaction Setup
| Component | Volume (µL) | Final Concentration |
| 2x RT-qPCR Master Mix | 10 | 1x |
| Forward Primer (10 µM) | 0.8 | 400 nM |
| Reverse Primer (10 µM) | 0.8 | 400 nM |
| Probe (5 µM) | 0.4 | 200 nM |
| Template RNA | 5 | - |
| Nuclease-free water | 3 | - |
| Total Volume | 20 |
-
Use the following cycling conditions (these may need to be optimized for your specific qPCR instrument and reagents):
-
Reverse Transcription: 50°C for 10 minutes
-
Initial Denaturation: 95°C for 5 minutes
-
Cycling (40 cycles):
-
95°C for 15 seconds
-
60°C for 60 seconds (acquire fluorescence data)
-
-
1.4. Data Analysis
-
Determine the cycle threshold (Ct) value for each sample.
-
Create a standard curve using a serial dilution of a plasmid containing the target viral sequence or a known quantity of viral RNA to enable absolute quantification of viral copy numbers.
-
Calculate the viral load for each sample based on the standard curve.
-
Normalize the viral load of the treated samples to the virus-only control.
-
Plot the percentage of viral inhibition against the log of the this compound concentration and use a non-linear regression analysis to determine the EC50 value.
dot graph ERD { layout=dot graph [rankdir="TB", splines=ortho, nodesep=0.5]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [arrowhead=vee, color="#5F6368", penwidth=1.5];
} . Caption: Workflow for viral load quantification to determine EC50.
Protocol 2: Host Gene Expression Analysis
This protocol outlines the steps to analyze the effect of this compound on the expression of host antiviral genes.
2.1. Materials
-
Same as in Protocol 1, with the addition of:
-
Primers and Probes: Specific for host target genes (e.g., IFN-β, CXCL10, IL-6) and a housekeeping gene (e.g., GAPDH, ACTB) for normalization (see Table 3 for examples).
Table 3: Example RT-qPCR Assays for Human Host Genes
| Target Gene | Type | Sequence (5' to 3') |
| IFN-β | Forward Primer | GCT TGG ATT CCT ACA AAG AAG CA |
| IFN-β | Reverse Primer | ATA GAT GGT CAA TGT GCT TCT G |
| IFN-β | Probe | FAM-TCC TCC TGG CTG TGA GAG ATT CAC C-TAMRA |
| GAPDH | Forward Primer | GAA GGT GAA GGT CGG AGT C |
| GAPDH | Reverse Primer | GAA GAT GGT GAT GGG ATT TC |
| GAPDH | Probe | FAM-CAA GCT TCC CGT TCT CAG CC-TAMRA |
Note: Primer and probe sequences should be validated.
2.2. Experimental Procedure
-
Follow steps 1.2.1 to 1.2.7 from Protocol 1.
-
Follow step 1.3.1 from Protocol 1.
-
Extract total RNA as described in step 1.3.2.
-
Perform one-step RT-qPCR for the host target genes and the housekeeping gene in separate reactions. Use the same reaction setup and cycling conditions as in Protocol 1, substituting the viral primers/probe with the host-specific ones.
2.3. Data Analysis
-
Determine the Ct values for each target gene and the housekeeping gene.
-
Calculate the ΔCt for each sample by subtracting the Ct of the housekeeping gene from the Ct of the target gene (ΔCt = Ct_target - Ct_housekeeping).
-
Calculate the ΔΔCt by subtracting the ΔCt of the mock-infected control from the ΔCt of each experimental sample (ΔΔCt = ΔCt_sample - ΔCt_control).
-
Calculate the fold change in gene expression using the 2^-ΔΔCt method.[13]
-
Present the data as fold change relative to the mock-infected control.
Data Presentation
Quantitative data should be summarized in clearly structured tables for easy comparison.
Table 4: Example Data for this compound Antiviral Efficacy
| This compound (µM) | Mean Viral Load (log10 copies/mL) | Standard Deviation | % Inhibition |
| 0 (Virus Control) | 6.5 | 0.2 | 0 |
| 0.01 | 6.2 | 0.3 | 20 |
| 0.1 | 5.5 | 0.2 | 50 |
| 1 | 4.1 | 0.4 | 96 |
| 10 | 2.3 | 0.5 | >99 |
EC50: [Calculated Value] µM
Table 5: Example Data for Host Gene Expression Modulation
| Treatment | Target Gene | Mean Fold Change (vs. Mock) | Standard Deviation |
| Virus Control | IFN-β | 150.2 | 12.5 |
| Virus + Vapendavir (1 µM) | IFN-β | 35.8 | 4.1 |
| Virus Control | CXCL10 | 250.6 | 20.3 |
| Virus + Vapendavir (1 µM) | CXCL10 | 60.1 | 7.8 |
Signaling Pathway Visualization
Picornavirus infection activates intracellular signaling pathways leading to the production of interferons and inflammatory cytokines. Vapendavir, by blocking viral entry, is expected to prevent the activation of these pathways.
dot graph ERD { layout=dot graph [rankdir="TB", splines=ortho, nodesep=0.5]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10]; edge [arrowhead=vee, color="#5F6368", penwidth=1.5];
} . Caption: Vapendavir inhibits picornavirus entry, preventing downstream antiviral signaling.
Conclusion
The qPCR-based methods described in these application notes provide a robust and sensitive platform for evaluating the antiviral efficacy of this compound. By quantifying both the reduction in viral load and the modulation of the host's innate immune response, researchers can gain a comprehensive understanding of the compound's mechanism of action and its potential as a therapeutic agent for picornavirus infections. The detailed protocols and data presentation guidelines provided herein are intended to facilitate the standardized assessment of this compound and other antiviral candidates.
References
- 1. Human Rhinovirus Infection [bio-protocol.org]
- 2. benchchem.com [benchchem.com]
- 3. Comparative analysis of the molecular mechanism of resistance to vapendavir across a panel of picornavirus species - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Development of RT-qPCR for quantification of human enterovirus D68 in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 5. stacks.cdc.gov [stacks.cdc.gov]
- 7. qPCR Assay for Testing Antiviral Agents - Creative Diagnostics [antiviral.creative-diagnostics.com]
- 8. Rhinovirus Infection Drives Complex Host Airway Molecular Responses in Children With Cystic Fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Laboratory Protocol for Propagation and Purification of Rhinovirus A and B Suitable for In Vitro and In Vivo Infection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Ex Vivo and In Vivo Inhibition of Human Rhinovirus Replication by a New Pseudosubstrate of Viral 2A Protease - PMC [pmc.ncbi.nlm.nih.gov]
- 12. A One-Step, Real-Time PCR Assay for Rapid Detection of Rhinovirus - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
Application Note: High-Throughput Screening of Vapendavir Diphosphate Binding to Rhinovirus Capsid Using Thermal Shift Assay
For Researchers, Scientists, and Drug Development Professionals
Introduction
Vapendavir (B1682827) is a potent, orally bioavailable antiviral compound that exhibits broad-spectrum activity against a variety of picornaviruses, including rhinoviruses, the primary causative agents of the common cold.[1][2] Its mechanism of action involves binding to a hydrophobic pocket within the viral protein 1 (VP1) of the viral capsid.[1][2][3] This binding event stabilizes the capsid, preventing the conformational changes necessary for the virus to uncoat and release its RNA genome into the host cell, thereby halting replication at an early stage.[2] The diphosphate (B83284) salt of Vapendavir is often utilized due to its enhanced water solubility and stability.[4]
The thermal shift assay (TSA), also known as differential scanning fluorimetry (DSF), is a rapid and cost-effective method for identifying and characterizing ligand binding to a target protein.[5][6] The principle of the assay is based on the change in the thermal stability of a protein upon ligand binding.[7][8] As a protein is heated, it unfolds (melts), exposing hydrophobic residues. A fluorescent dye, such as SYPRO Orange, binds to these exposed residues, causing an increase in fluorescence. The temperature at which 50% of the protein is unfolded is known as the melting temperature (Tm). Ligand binding typically stabilizes the protein, resulting in an increase in its Tm. This change in Tm (ΔTm) can be used to quantify the interaction between the protein and the ligand.[5]
This application note provides a detailed protocol for utilizing a thermal shift assay to study the binding of Vapendavir diphosphate to the rhinovirus capsid. This high-throughput screening method is valuable for confirming target engagement, characterizing binding affinity, and screening for other potential capsid-binding antiviral compounds.
Principle of the Assay
The thermal shift assay monitors the thermal denaturation of the rhinovirus capsid protein in the presence and absence of this compound. The binding of Vapendavir to the VP1 pocket is expected to increase the thermal stability of the capsid, leading to a measurable increase in the melting temperature (Tm).
Caption: Principle of the Thermal Shift Assay for Vapendavir-Capsid Binding.
Experimental Workflow
The overall workflow for the thermal shift assay is straightforward and can be adapted for high-throughput screening.
Caption: Experimental Workflow for the Thermal Shift Assay.
Detailed Protocol
Materials and Reagents:
-
Purified Rhinovirus (e.g., HRV14) or recombinant VP1 protein
-
This compound
-
Assay Buffer: 50 mM HEPES pH 7.5, 150 mM NaCl
-
SYPRO Orange Protein Gel Stain (5000x stock in DMSO)
-
DMSO (for control and compound dilution)
-
96-well or 384-well qPCR plates
-
Optical sealing film for qPCR plates
-
Real-time PCR instrument with melt curve capability
Procedure:
-
Preparation of Reagents:
-
Rhinovirus Capsid/VP1 Protein: Dilute the purified protein to a final concentration of 2 µM in the assay buffer. The optimal concentration may need to be determined empirically but typically ranges from 1-10 µM.[5]
-
This compound: Prepare a 10 mM stock solution in DMSO. Create a serial dilution series in DMSO to achieve final assay concentrations ranging from 0.1 µM to 100 µM.
-
SYPRO Orange Dye: Prepare a 20x working solution by diluting the 5000x stock 1:250 in assay buffer. Protect from light.
-
-
Assay Plate Setup (per 20 µL well):
-
Add 10 µL of the 2x protein/dye mix (4 µM protein, 10x SYPRO Orange in assay buffer) to each well.
-
Add 0.2 µL of this compound dilution or DMSO (for the no-ligand control) to the respective wells.
-
Add 9.8 µL of assay buffer to each well.
-
Seal the plate firmly with an optical sealing film.
-
Centrifuge the plate briefly to collect the contents at the bottom of the wells.
-
-
Real-Time PCR Instrument Setup:
-
Set the instrument to detect fluorescence in the appropriate channel for SYPRO Orange (e.g., ROX filter).
-
Program a melt curve experiment with a temperature ramp from 25 °C to 95 °C at a rate of 0.5 °C/minute.
-
Set the instrument to collect fluorescence data at each temperature increment.
-
-
Data Analysis:
-
The instrument software will generate fluorescence intensity versus temperature plots (melt curves).
-
The melting temperature (Tm) is the midpoint of the transition in the melt curve, which can be determined by finding the peak of the first derivative of the curve.
-
Calculate the change in melting temperature (ΔTm) using the following formula: ΔTm = Tm (with Vapendavir) - Tm (with DMSO control)
-
Plot ΔTm as a function of Vapendavir concentration to generate a dose-response curve.
-
Data Presentation
Table 1: Hypothetical Thermal Shift Assay Data for this compound Binding to Rhinovirus Capsid
| This compound (µM) | Tm (°C) ± SD (n=3) | ΔTm (°C) |
| 0 (DMSO Control) | 48.2 ± 0.2 | 0.0 |
| 0.1 | 49.5 ± 0.3 | 1.3 |
| 1 | 52.8 ± 0.2 | 4.6 |
| 10 | 56.1 ± 0.4 | 7.9 |
| 50 | 57.5 ± 0.3 | 9.3 |
| 100 | 57.8 ± 0.2 | 9.6 |
Table 2: Comparison of Thermal Stabilization by Different Capsid Binders
| Compound | Concentration (µM) | ΔTm (°C) |
| Vapendavir | 10 | 7.9 |
| Pleconaril | 10 | 6.5 |
| Pirodavir | 10 | 7.2 |
| Compound X (Negative Control) | 10 | 0.3 |
Interpretation of Results
A significant positive ΔTm in the presence of this compound confirms its binding to and stabilization of the rhinovirus capsid. The magnitude of the ΔTm is generally proportional to the binding affinity and the concentration of the ligand. A dose-dependent increase in ΔTm that saturates at higher concentrations is indicative of a specific binding interaction. This assay can be used to rank the potency of different capsid-binding compounds by comparing their ΔTm values at a fixed concentration.
Vapendavir Binding and Resistance Mechanism
Vapendavir binds to a hydrophobic pocket in the VP1 protein, stabilizing the capsid.[1][2] Resistance to Vapendavir can arise from mutations within this binding pocket or at allosteric sites that indirectly affect drug binding or capsid stability.[9][10]
Caption: Vapendavir's Mechanism of Action and Resistance Pathways.
Conclusion
The thermal shift assay is a robust, high-throughput method for studying the binding of this compound to the rhinovirus capsid. It provides a direct measure of target engagement and can be used to quantify the stabilizing effect of the compound. This application note provides a comprehensive protocol that can be readily implemented in drug discovery and virology research settings to characterize capsid-binding antivirals and to screen for novel inhibitors.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. A novel druggable interprotomer pocket in the capsid of rhino- and enteroviruses | PLOS Biology [journals.plos.org]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Determination of Protein–Ligand Binding Affinities by Thermal Shift Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Protein–ligand interactions investigated by thermal shift assays (TSA) and dual polarization interferometry (DPI) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Thermal shift assay - Wikipedia [en.wikipedia.org]
- 8. Indirect Detection of Ligand Binding by Thermal Melt Analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Comparative analysis of the molecular mechanism of resistance to vapendavir across a panel of picornavirus species - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
Application Note: Crystallization of Vapendavir Diphosphate with Viral Capsids for Structural Analysis and Drug Development
For Researchers, Scientists, and Drug Development Professionals
Introduction
Vapendavir (B1682827) is a potent, broad-spectrum antiviral compound that functions as a capsid binder, demonstrating significant activity against a wide range of picornaviruses, including human rhinoviruses (HRV) and enteroviruses.[1][2] Its mechanism of action involves inserting into a hydrophobic pocket within the viral protein 1 (VP1) of the capsid.[1][3] This binding stabilizes the capsid, preventing the conformational changes necessary for the virus to uncoat and release its RNA into the host cell, thereby halting replication at an early stage.[1][4] The diphosphate (B83284) salt of Vapendavir is often utilized to improve solubility and stability.[5]
Structural elucidation of the Vapendavir-capsid complex through X-ray crystallography is crucial for understanding the molecular basis of its antiviral activity, for guiding the rational design of next-generation inhibitors with improved efficacy and resistance profiles, and for detailed structure-activity relationship (SAR) studies. This application note provides detailed protocols for the co-crystallization of Vapendavir diphosphate with viral capsids, a summary of its antiviral activity, and visualizations of its mechanism of action and the experimental workflow.
Mechanism of Action
Vapendavir targets a conserved hydrophobic pocket within the VP1 capsid protein.[1][6] By occupying this pocket, it acts as a "molecular glue," increasing the rigidity and thermal stability of the virion.[1] This stabilization prevents the capsid from undergoing the dynamic conformational changes required for receptor binding and subsequent release of the viral genome into the host cell's cytoplasm.[1][7] The crystal structure of human rhinovirus 2 (hRV2) in complex with Vapendavir (PDB ID: 3VDD) has provided a high-resolution view of these interactions, revealing key van der Waals contacts with amino acid residues deep within the pocket, such as M213 in hRV2.[3][8][9]
Caption: Mechanism of Vapendavir action on the picornavirus lifecycle.
Data Presentation
The antiviral potency of Vapendavir has been assessed against various rhinovirus and enterovirus isolates. The 50% effective concentration (EC50) is a key measure of a drug's potency.
| Virus | Strain(s) | Cell Line | EC50 (µM) | Reference(s) |
| Enterovirus 71 | Representative of genogroups A, B, & C | Various | 0.5 - 1.4 | [5] |
| Enterovirus 71 | All tested isolates | HeLa | Average: 0.7 | [10][11] |
| Rhinoviruses | Effective against 97% of tested strains | Various | Data not specified | [12][13] |
Experimental Protocols
Protocol for Virus Propagation and Purification
This protocol is a general guideline and should be adapted based on the specific virus (e.g., human rhinovirus 2).
Materials:
-
HeLa cells (or other suitable host cells)
-
Eagle’s Minimum Essential Medium (EMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin
-
HRV2 stock
-
Phosphate-buffered saline (PBS)
-
Polyethylene glycol (PEG) 8000
-
Sodium chloride (NaCl)
-
Tris-HCl, pH 7.5
-
Chloroform
-
Sucrose (B13894) or Cesium Chloride (CsCl) for gradient ultracentrifugation
-
Centrifuge and ultracentrifuge with appropriate rotors
Methodology:
-
Cell Culture: Grow HeLa cells to 80-90% confluency in T-150 flasks.
-
Infection: Wash cells with PBS and infect with HRV2 at a multiplicity of infection (MOI) of 0.1.
-
Incubation: Incubate at 33°C until 90-100% cytopathic effect (CPE) is observed (typically 48-72 hours).
-
Harvesting: Freeze-thaw the infected cells three times to release the virus particles.
-
Clarification: Centrifuge the lysate at 10,000 x g for 30 minutes to remove cell debris.
-
Precipitation: To the supernatant, add PEG 8000 to a final concentration of 8% (w/v) and NaCl to 0.5 M. Stir gently at 4°C for 4 hours.
-
Pelleting: Centrifuge at 10,000 x g for 30 minutes. Discard the supernatant and resuspend the pellet in Tris-HCl buffer.
-
Extraction: Add an equal volume of chloroform, vortex, and centrifuge to separate the phases. Collect the aqueous (upper) phase.
-
Purification: Layer the aqueous phase onto a 15-45% sucrose gradient or a CsCl gradient and ultracentrifuge at 150,000 x g for 4 hours.
-
Collection: The visible virus band should be carefully collected using a syringe.
-
Buffer Exchange: Dialyze the purified virus against a storage buffer (e.g., 10 mM Tris-HCl pH 7.5, 150 mM NaCl).
-
Concentration: Concentrate the virus sample to 5-25 mg/mL using centrifugal filter units. Determine the concentration using a BCA assay or by measuring absorbance at 260/280 nm.
Protocol for Co-crystallization of this compound with Viral Capsid
Materials:
-
Purified and concentrated virus stock (5-25 mg/mL)
-
This compound stock solution (10-100 mM in DMSO or appropriate buffer)
-
Crystallization screens (e.g., Hampton Research Crystal Screen, PEG/Ion Screen)
-
96-well sitting or hanging drop vapor diffusion plates
-
Sealing tape
Methodology:
-
Complex Formation:
-
Prepare a concentrated stock of this compound. The diphosphate salt generally offers better aqueous solubility.[5]
-
Add this compound to the purified virus solution to achieve a 5 to 10-fold molar excess of the compound to the VP1 protein.
-
Incubate the mixture on ice or at 4°C for at least 1 hour to facilitate binding.[14]
-
-
Crystallization Screening:
-
Set up crystallization trials using the vapor diffusion method (sitting or hanging drop).
-
In a 96-well plate, dispense 50-100 µL of the various screen solutions into the reservoirs.[14]
-
Pipette 1 µL of the virus-Vapendavir complex solution onto the crystal plate post.
-
Pipette 1 µL of the corresponding reservoir solution into the drop containing the complex.[14]
-
Carefully seal the plate to allow for vapor equilibration.
-
-
Incubation and Observation:
-
Incubate the plates at a constant temperature (e.g., 4°C or 20°C).
-
Monitor the drops for crystal growth regularly over several days to weeks using a microscope.[14]
-
-
Crystal Optimization:
-
If initial hits are small or of poor quality, optimize the conditions by fine-tuning the precipitant concentration, pH, and the concentration of the virus-compound complex.
-
Additive screening can also be employed to improve crystal quality.[14]
-
-
Crystal Harvesting and Data Collection:
-
Once suitable crystals are obtained, they can be cryo-protected and flash-cooled in liquid nitrogen for X-ray diffraction analysis.
-
Caption: Experimental workflow for the co-crystallization of Vapendavir with a viral capsid.
References
- 1. benchchem.com [benchchem.com]
- 2. Back to the Future: Advances in Development of Broad-Spectrum Capsid-Binding Inhibitors of Enteroviruses - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Comparative analysis of the molecular mechanism of resistance to vapendavir across a panel of picornavirus species - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Comparative analysis of the molecular mechanism of resistance to vapendavir across a panel of picornavirus species - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. The Capsid Binder Vapendavir and the Novel Protease Inhibitor SG85 Inhibit Enterovirus 71 Replication - PMC [pmc.ncbi.nlm.nih.gov]
- 11. journals.asm.org [journals.asm.org]
- 12. Altesa BioSciences Reports Positive Phase 2 Vapendavir Results in COPD Rhinovirus Study [synapse.patsnap.com]
- 13. hcplive.com [hcplive.com]
- 14. benchchem.com [benchchem.com]
Vapendavir Diphosphate: A Potent Capsid-Binding Inhibitor for Enterovirus Research
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Vapendavir (B1682827) is a potent antiviral compound that demonstrates broad-spectrum activity against a wide range of enteroviruses and rhinoviruses, the primary causative agents of numerous human diseases, including the common cold and hand, foot, and mouth disease.[1] As a member of the capsid-binding inhibitor class, Vapendavir exerts its antiviral effect by targeting the viral capsid, a protective protein shell that encases the viral genome.[1][2] Specifically, it binds to a hydrophobic pocket within the VP1 capsid protein, stabilizing the capsid and preventing the conformational changes necessary for the virus to uncoat and release its RNA into the host cell.[1][3] This early-stage inhibition of the viral life cycle makes Vapendavir a valuable tool for in vitro and in vivo studies of enterovirus replication and pathogenesis, as well as a promising candidate for antiviral drug development.[4][5] Vapendavir diphosphate (B83284) is the salt form of Vapendavir, which typically offers enhanced water solubility and stability for research applications.[6]
Mechanism of Action
Vapendavir's mechanism of action is centered on the inhibition of viral entry and uncoating.[2] By binding to the hydrophobic pocket in the VP1 protein, it prevents the viral capsid from disassembling, thus trapping the viral RNA within the capsid and preventing the initiation of replication.[1][3]
Quantitative Data
The antiviral activity of Vapendavir has been quantified against various enterovirus and rhinovirus strains. The 50% effective concentration (EC50) is a common measure of a drug's potency.
| Virus | Strain/Genogroup | Cell Line | EC50 (µM) | Reference |
| Enterovirus 71 (EV71) | Genogroup A | Various | 0.842 ± 0.325 | [7] |
| Genogroup B2 | Various | >262 | [7] | |
| Genogroup B5 | Various | 0.5 - 1.4 | [6] | |
| Genogroup C2 | Various | 0.613 ± 0.221 | [4] | |
| Genogroup C4 | Various | 0.957 ± 0.264 | [4] | |
| 21 Strains (Overall) | Various | Average: 0.7 | [4] | |
| Human Rhinovirus 14 (hRV14) | Wild Type | HeLa | 0.09 ± 0.01 | [8] |
| C199R Mutant | HeLa | >10 | [8] | |
| C199Y Mutant | HeLa | >10 | [8] | |
| Enterovirus D68 (EV-D68) | CU70 | HeLa | Not specified | [8] |
| Poliovirus 1 (PV1) | Sabin | BGM | Not specified | [8] |
Experimental Protocols
Detailed methodologies for key experiments are provided below to facilitate the use of Vapendavir diphosphate as a research tool.
Cytopathic Effect (CPE) Reduction Assay
This assay is a common method to determine the in vitro antiviral activity of a compound by measuring the inhibition of virus-induced cell death.
Materials:
-
Host cells susceptible to the enterovirus of interest (e.g., HeLa, RD, BGM cells)[8]
-
Cell culture medium (e.g., MEM with 2% FBS)[8]
-
96-well cell culture plates
-
This compound
-
Enterovirus stock
-
MTS reagent or other cell viability assay kit
-
Plate reader
Protocol:
-
Seed host cells into 96-well plates at a density that will result in a confluent monolayer after 24 hours.
-
On the day of the assay, prepare serial dilutions of this compound in cell culture medium.
-
Remove the growth medium from the cell monolayers and inoculate with a pre-determined titer of the enterovirus.
-
Immediately add the Vapendavir dilutions to the corresponding wells. Include virus-only (no compound) and cell-only (no virus, no compound) controls.
-
Incubate the plates at 37°C in a 5% CO2 incubator for 2-5 days, or until significant CPE is observed in the virus control wells.[9]
-
Visually assess the CPE in each well using a microscope.
-
To quantify cell viability, add MTS reagent to each well according to the manufacturer's instructions and incubate for 1-4 hours.
-
Measure the absorbance at the appropriate wavelength using a plate reader.
-
Calculate the percentage of cell protection for each Vapendavir concentration relative to the controls and determine the EC50 value using a dose-response curve.
Plaque Reduction Assay
This assay measures the ability of an antiviral compound to inhibit the formation of viral plaques, which are localized areas of cell death caused by viral replication.
Protocol:
-
Seed host cells in 6-well or 12-well plates and grow to confluency.
-
Prepare serial dilutions of this compound.
-
Remove the growth medium and infect the cell monolayers with a dilution of virus that will produce a countable number of plaques.
-
After a 1-hour adsorption period, remove the virus inoculum and overlay the cells with a semi-solid medium (e.g., containing agarose (B213101) or methylcellulose) mixed with the Vapendavir dilutions.
-
Incubate the plates for 2-5 days to allow for plaque formation.[1]
-
Fix and stain the cell monolayer with a solution such as crystal violet.
-
Count the number of plaques in each well.
-
Calculate the percentage of plaque reduction for each Vapendavir concentration compared to the virus control and determine the concentration that reduces the plaque number by 50% (PRNT50).[9]
In Vitro Resistance Selection Protocol
This protocol is used to select for enterovirus variants with reduced susceptibility to Vapendavir.
Protocol:
-
Determine the optimal conditions for resistance selection, which are typically the lowest concentration of Vapendavir that completely inhibits viral-induced CPE and the highest virus input.[8]
-
In 96-well plates, infect susceptible host cells with the virus under the optimal conditions determined in step 1.
-
Monitor the plates microscopically for the development of CPE.
-
When CPE is observed in some wells (breakthrough), harvest the virus from these wells. This represents the first passage.
-
Perform subsequent passages of the harvested virus on fresh cell monolayers in the presence of increasing concentrations of Vapendavir.
-
After several passages (typically 5 steps), the resulting virus populations are expected to have a higher tolerance to Vapendavir.
-
Characterize the selected virus variants for their resistance phenotype using the CPE reduction assay and for genotypic changes by sequencing the VP1 gene to identify mutations that confer resistance.[8][10]
Conclusion
This compound is a valuable research tool for studying enteroviruses. Its well-defined mechanism of action as a capsid-binding inhibitor, coupled with its potent and broad-spectrum activity, makes it an excellent probe for investigating the early stages of the enterovirus life cycle. The detailed protocols provided herein will enable researchers to effectively utilize Vapendavir in a variety of in vitro assays to explore viral replication, screen for antiviral efficacy, and study the mechanisms of drug resistance.
References
- 1. The Capsid Binder Vapendavir and the Novel Protease Inhibitor SG85 Inhibit Enterovirus 71 Replication - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. journals.asm.org [journals.asm.org]
- 5. researchgate.net [researchgate.net]
- 6. medchemexpress.com [medchemexpress.com]
- 7. journals.asm.org [journals.asm.org]
- 8. Comparative analysis of the molecular mechanism of resistance to vapendavir across a panel of picornavirus species - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. Comparative analysis of the molecular mechanism of resistance to vapendavir across a panel of picornavirus species - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Vapendavir Diphosphate as a Positive Control in Antiviral Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Vapendavir (B1682827) (formerly BTA798) is a potent, orally bioavailable antiviral compound that belongs to the class of capsid binders.[1] It exhibits broad-spectrum activity against various picornaviruses, including a wide range of human rhinoviruses (HRV) and enteroviruses, such as Enterovirus 71 (EV71).[2][3] The diphosphate (B83284) salt of vapendavir is often utilized due to its enhanced water solubility and stability, making it a suitable positive control for in vitro antiviral assays.[2] These application notes provide detailed protocols and data for the use of vapendavir diphosphate as a reliable positive control in cytopathic effect (CPE) reduction assays designed to screen for and characterize novel anti-enterovirus compounds.
Mechanism of Action
Vapendavir functions by targeting a hydrophobic pocket within the viral capsid protein VP1.[4] By inserting itself into this pocket, vapendavir stabilizes the viral capsid, preventing the conformational changes necessary for the virus to uncoat and release its RNA genome into the host cell cytoplasm. This inhibition of uncoating effectively halts the viral replication cycle at an early stage.[5]
Data Presentation
The antiviral activity and cytotoxicity of vapendavir have been evaluated against various enteroviruses in different cell lines. The 50% effective concentration (EC50) represents the concentration of the compound that inhibits the viral cytopathic effect by 50%, while the 50% cytotoxic concentration (CC50) is the concentration that reduces the viability of uninfected cells by 50%. The Selectivity Index (SI), calculated as the ratio of CC50 to EC50, is a critical parameter for evaluating the therapeutic potential of an antiviral compound. A higher SI value indicates greater selectivity for viral targets over host cells.
| Compound | Virus Strain(s) | Cell Line | EC50 (µM) | CC50 (µM) | Selectivity Index (SI = CC50/EC50) |
| Vapendavir | Enterovirus 71 (EV71) - various strains | - | 0.5 - 1.4[2] | - | - |
| Vapendavir | Enterovirus 71 (EV71) - average of 21 isolates | - | ~0.7[6] | - | - |
| Vapendavir | Human Rhinovirus 2 (HRV-2) | HeLa | 0.002* | > 20** (MRC-5) | > 10,000 |
| Vapendavir | Enterovirus D68 (EV-D68) | RD | 0.46*** | > 63[2] | > 136 |
*Converted from 1 ng/mL, assuming a molecular weight of approximately 466 g/mol for vapendavir. **CC50 value was determined in MRC-5 cells. ***EC50 for a similar capsid inhibitor R856932 against EV-D68 in RD cells.[4]
Experimental Protocols
Cytopathic Effect (CPE) Reduction Assay for Enterovirus
This protocol is adapted from established methods for enterovirus antiviral testing and is suitable for use with this compound as a positive control.
1. Materials
-
Cells: Human rhabdomyosarcoma (RD) cells or HeLa cells.
-
Viruses: Enterovirus 71 (EV71), Enterovirus D68 (EV-D68), or other susceptible enterovirus strains.
-
Media:
-
Growth Medium: Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Assay Medium: DMEM supplemented with 2% FBS, 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
-
Compounds:
-
This compound (positive control)
-
Test compounds
-
Dimethyl sulfoxide (B87167) (DMSO, vehicle control)
-
-
Reagents:
-
Trypsin-EDTA
-
Phosphate-Buffered Saline (PBS)
-
Cell viability reagent (e.g., CellTiter-Glo®, MTS, or crystal violet)
-
-
Equipment:
-
96-well cell culture plates
-
Humidified incubator with 5% CO2
-
Inverted microscope
-
Plate reader (for quantitative viability assays)
-
2. Procedure
Day 1: Cell Seeding
-
Culture RD or HeLa cells in Growth Medium to ~80-90% confluency.
-
Wash the cells with PBS and detach them using Trypsin-EDTA.
-
Resuspend the cells in Growth Medium and perform a cell count.
-
Seed the 96-well plates with the appropriate cell density (e.g., 1 x 10^4 cells/well in 100 µL of Growth Medium) to achieve a confluent monolayer on the following day.
-
Incubate the plates overnight at 37°C in a 5% CO2 incubator.
Day 2: Compound Addition and Viral Infection
-
Prepare serial dilutions of this compound and test compounds in Assay Medium. A typical starting concentration for vapendavir could be 10 µM, with 3-fold or 5-fold serial dilutions. Also, prepare a vehicle control (DMSO) at the same concentration as in the compound dilutions.
-
Remove the Growth Medium from the 96-well plates.
-
Add 50 µL of the diluted compounds to the appropriate wells. Include wells for cell control (medium only) and virus control (vehicle control).
-
Prepare a virus stock in Assay Medium at a multiplicity of infection (MOI) that will cause 80-100% CPE in 48-72 hours.
-
Add 50 µL of the diluted virus to all wells except the cell control wells. Add 50 µL of Assay Medium to the cell control wells.
-
Incubate the plates at 37°C in a 5% CO2 incubator for 48-72 hours.
Day 4-5: Assessment of Cytopathic Effect
-
Observe the plates under an inverted microscope to visually assess the CPE. The cell control wells should show a healthy, confluent monolayer, while the virus control wells should exhibit significant cell rounding, detachment, and lysis. Wells treated with effective concentrations of this compound should show protection from CPE.
-
Quantify cell viability using a chosen method:
-
MTS Assay: Add the MTS reagent to each well according to the manufacturer's instructions. Incubate for 1-4 hours and then measure the absorbance at the appropriate wavelength.
-
Crystal Violet Staining: Gently wash the wells with PBS. Fix the cells with 10% formalin for 15 minutes. Stain the cells with 0.5% crystal violet solution for 20 minutes. Wash the plates with water and allow them to dry. Solubilize the stain with methanol (B129727) and read the absorbance.
-
3. Data Analysis
-
Calculate the percentage of cell viability for each compound concentration relative to the cell and virus controls.
-
% Viability = [(Absorbance of treated, infected wells) - (Absorbance of virus control)] / [(Absorbance of cell control) - (Absorbance of virus control)] x 100
-
-
Plot the percentage of viability against the compound concentration and use a non-linear regression analysis to determine the EC50 value.
-
To determine the CC50, perform the same assay on uninfected cells.
-
Calculate the Selectivity Index (SI = CC50 / EC50).
Visualizations
Mechanism of Action: Vapendavir as a Capsid Binder
Caption: Mechanism of action of vapendavir.
Experimental Workflow: CPE Reduction Assay
Caption: Workflow for the CPE reduction assay.
References
- 1. Altesa BioSciences Reports Positive Phase 2 Vapendavir Results in COPD Rhinovirus Study [synapse.patsnap.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. researchgate.net [researchgate.net]
- 4. A novel capsid binding inhibitor displays potent antiviral activity against Enterovirus D68 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. trial.medpath.com [trial.medpath.com]
- 6. From the “One-Molecule, One-Target, One-Disease” Concept towards Looking for Multi-Target Therapeutics for Treating Non-Polio Enterovirus (NPEV) Infections - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vitro Drug Combination Studies with Vapendavir Diphosphate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Vapendavir is a potent, orally bioavailable antiviral compound that demonstrates broad-spectrum activity against a range of picornaviruses, including rhinoviruses and enteroviruses.[1] Its mechanism of action is centered on its function as a capsid binder. Vapendavir inserts into a hydrophobic pocket within the viral protein 1 (VP1), stabilizing the capsid and preventing the conformational changes necessary for viral entry and uncoating.[1] Combination therapy is a key strategy in antiviral drug development to enhance efficacy, overcome drug resistance, and reduce dosages to minimize toxicity. This document provides detailed application notes and protocols for conducting in vitro drug combination studies with Vapendavir diphosphate (B83284) against relevant picornaviruses.
Rationale for Drug Combinations
Combining Vapendavir with antiviral agents that have different mechanisms of action is a rational approach to achieve synergistic or additive effects. Potential combination partners include:
-
3C Protease (3Cpro) Inhibitors (e.g., Rupintrivir): The 3C protease is essential for the cleavage of the viral polyprotein into functional viral proteins.[2] Inhibiting this enzyme at a different stage of the viral life cycle than capsid binding can lead to a potent synergistic effect.
-
Host-Targeting Agents (e.g., PI4KIIIβ inhibitors): Phosphatidylinositol 4-kinase III beta (PI4KIIIβ) is a host cell enzyme that is hijacked by enteroviruses to create replication organelles.[1][3] Targeting a host factor essential for viral replication can create a high barrier to the development of resistance.[1]
Data Presentation
Table 1: In Vitro Antiviral Activity and Cytotoxicity of Vapendavir
| Compound | Virus/Cell Line | Assay Type | Endpoint | Value | Selectivity Index (SI) | Reference(s) |
| Vapendavir | Human Rhinovirus A / HeLa | CPE Reduction | EC50 | 5.2 ng/mL (~0.01 µM) | >2000 (estimated) | [4] |
| Vapendavir | Enterovirus 71 (various strains) | CPE Reduction | EC50 | 0.5 - 1.4 µM | >14 - >40 | [4] |
| Vapendavir | - / MRC-5 | Cytotoxicity | CC50 | > 20 µM | N/A | [4] |
| Vapendavir | - / RD | Cytotoxicity | CC50 | > 63 µM | N/A | [4] |
Note: The Selectivity Index (SI) is calculated as CC50/EC50. The SI for Human Rhinovirus A is an estimation based on the MRC-5 cytotoxicity data, as a specific CC50 in HeLa cells was not available in the reviewed literature.
Table 2: In Vitro Antiviral Activity of Potential Combination Partners
| Compound | Target | Virus/Cell Line | Assay Type | Endpoint | Value | Reference(s) |
| Rupintrivir | 3C Protease | Human Rhinovirus (multiple serotypes) | CPE Reduction | IC50 | ~67 µM (for SARS-CoV-2 3CLpro) | [2] |
| PI4KIIIβ Inhibitor (generic) | PI4KIIIβ | Hepatitis C Virus | Replicon Assay | IC50 | 1.3 µM | [1] |
Mandatory Visualizations
References
- 1. Highly potent and selective phosphatidylinositol 4-kinase IIIβ inhibitors as broad-spectrum anti-rhinoviral agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. taylorandfrancis.com [taylorandfrancis.com]
- 3. Bithiazole Inhibitors of Phosphatidylinositol 4‐Kinase (PI4KIIIβ) as Broad‐Spectrum Antivirals Blocking the Replication of SARS‐CoV‐2, Zika Virus, and Human Rhinoviruses - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
Troubleshooting & Optimization
Overcoming Vapendavir diphosphate solubility issues in cell culture media
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address solubility issues with Vapendavir diphosphate (B83284) in cell culture media. Our goal is to help you achieve consistent and reliable results in your antiviral research.
Frequently Asked Questions (FAQs)
Q1: I'm observing a precipitate in my cell culture medium after adding Vapendavir diphosphate. What are the common causes?
A1: Precipitation of this compound in cell culture media can be due to several factors:
-
Exceeding Solubility Limit: The final concentration of the compound in your media may be higher than its maximum soluble concentration.
-
"Solvent Shock": If the compound is dissolved in a high concentration in an organic solvent like DMSO, rapid dilution into the aqueous cell culture medium can cause it to precipitate.[1]
-
pH and Temperature: The pH and temperature of the cell culture medium can influence the solubility of this compound.
-
Interaction with Media Components: The compound may interact with salts, proteins, or other components in the media, leading to the formation of insoluble complexes.
Q2: What is the recommended solvent for preparing this compound stock solutions?
A2: Due to its hydrophobic nature, this compound should first be dissolved in an organic solvent. 100% Dimethyl Sulfoxide (DMSO) is a commonly used and effective solvent for creating a high-concentration stock solution.
Q3: How can I minimize "solvent shock" when diluting my this compound stock solution into cell culture media?
A3: To prevent precipitation upon dilution, it is best practice to perform a serial dilution of your high-concentration stock solution in DMSO to create intermediate stocks. Then, add a small volume of the final DMSO stock to your pre-warmed cell culture medium with gentle but thorough mixing. Avoid adding the aqueous medium directly to your concentrated DMSO stock.
Q4: What is the maximum recommended final concentration of DMSO in the cell culture medium?
A4: To minimize solvent-induced cytotoxicity, the final concentration of DMSO in your cell culture medium should generally be kept below 0.5% (v/v). However, the tolerance can vary between cell lines, so it is advisable to determine the specific tolerance for your experimental system.
Q5: Can the type of cell culture medium affect the solubility of this compound?
A5: Yes, different media formulations (e.g., DMEM, RPMI-1640, MEM) have varying compositions of salts, amino acids, and other components that can interact with the compound and affect its solubility. If you encounter persistent solubility issues, testing the solubility in different media formulations may be beneficial.
Troubleshooting Guide: Overcoming this compound Precipitation
If you are experiencing precipitation of this compound in your cell culture experiments, follow this step-by-step guide to identify and resolve the issue.
Experimental Workflow for Troubleshooting Solubility
Caption: A stepwise workflow for troubleshooting this compound solubility issues.
Quantitative Data Summary
The following table provides an example of how to structure and present data from a solubility assessment of this compound in different cell culture media. Researchers should generate their own data following a similar format.
| Cell Culture Medium | Maximum Soluble Concentration (µM) | Final DMSO Concentration (%) | Incubation Time (hours) | Visual Observation |
| DMEM (High Glucose) | [Insert experimental data] | 0.5 | 24 | Clear / Precipitate |
| RPMI-1640 | [Insert experimental data] | 0.5 | 24 | Clear / Precipitate |
| MEM | [Insert experimental data] | 0.5 | 24 | Clear / Precipitate |
| DMEM (Low Glucose) | [Insert experimental data] | 0.5 | 24 | Clear / Precipitate |
Experimental Protocols
Protocol 1: Determination of Maximum Soluble Concentration of this compound
Objective: To determine the maximum concentration of this compound that remains soluble in a specific cell culture medium under experimental conditions.
Materials:
-
This compound
-
100% DMSO
-
Cell culture medium of interest (e.g., DMEM, RPMI-1640)
-
Sterile microcentrifuge tubes
-
Incubator (37°C, 5% CO₂)
-
Spectrophotometer or plate reader (optional)
Methodology:
-
Prepare a High-Concentration Stock Solution: Dissolve this compound in 100% DMSO to create a high-concentration stock solution (e.g., 20 mM). Ensure the compound is completely dissolved by vortexing and, if necessary, gentle warming in a 37°C water bath.
-
Create Serial Dilutions: Prepare a series of dilutions of the this compound stock solution in your chosen cell culture medium. For example, create final concentrations ranging from 1 µM to 200 µM in separate microcentrifuge tubes. It is crucial to maintain a constant and low final DMSO concentration (e.g., 0.5%) across all dilutions.
-
Incubation: Incubate the tubes under the same conditions as your cell culture experiments (e.g., 37°C, 5% CO₂) for a duration relevant to your planned experiment (e.g., 24, 48, or 72 hours).
-
Visual Inspection: After incubation, visually inspect each tube for any signs of precipitation. A clear solution indicates that the compound is soluble at that concentration.
-
(Optional) Spectrophotometric Analysis: To quantify solubility, centrifuge the tubes to pellet any precipitate. Carefully collect the supernatant and measure its absorbance at a wavelength where this compound absorbs. A linear relationship between concentration and absorbance indicates solubility. The point at which this relationship deviates suggests precipitation.
-
Determine Maximum Soluble Concentration: The highest concentration that remains clear and, if measured, maintains a linear concentration-absorbance relationship is the maximum soluble concentration in that specific medium.
Protocol 2: Assessment of Solubilizing Agent Cytotoxicity
Objective: To determine the non-toxic concentration range of a solubilizing agent on a specific cell line.
Materials:
-
Cell line of interest
-
Complete cell culture medium
-
Solubilizing agent (e.g., β-cyclodextrin, Polysorbate 80)
-
96-well cell culture plates
-
Cell viability assay reagent (e.g., MTT, MTS, or resazurin)
-
Plate reader
Methodology:
-
Cell Seeding: Seed your cells of interest in a 96-well plate at an appropriate density and allow them to adhere overnight.
-
Prepare Solubilizing Agent Dilutions: Prepare a series of dilutions of the solubilizing agent in complete cell culture medium.
-
Treatment: Remove the overnight culture medium from the cells and add the dilutions of the solubilizing agent. Include wells with untreated cells as a negative control.
-
Incubation: Incubate the plate for a period equivalent to your planned experiment (e.g., 48 or 72 hours).
-
Cell Viability Assay: At the end of the incubation period, perform a cell viability assay according to the manufacturer's instructions.
-
Data Analysis: Measure the absorbance or fluorescence using a plate reader. Calculate the percentage of cell viability for each concentration of the solubilizing agent relative to the untreated control. The highest concentration that does not significantly reduce cell viability is considered non-toxic.
Vapendavir's Mechanism of Action: A Visual Guide
Vapendavir is a capsid-binding antiviral agent.[2][3][4][5] It functions by inserting into a hydrophobic pocket within the viral protein 1 (VP1) of the picornavirus capsid.[4] This binding stabilizes the capsid, preventing the conformational changes necessary for the virus to attach to host cell receptors and release its RNA genome into the cytoplasm (uncoating).
Picornavirus Entry and Inhibition by Vapendavir
References
Interpreting unexpected results in Vapendavir diphosphate CPE assays
Welcome to the technical support center for Vapendavir (B1682827) diphosphate (B83284) antiviral assays. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on interpreting unexpected results and to offer detailed experimental protocols for cytopathic effect (CPE) assays involving Vapendavir diphosphate.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses common issues encountered during the experimental evaluation of this compound.
Q1: Why am I observing little to no inhibition of the cytopathic effect (CPE), even at high concentrations of this compound?
Answer:
Failure to observe the expected antiviral activity can stem from several factors related to the compound, the virus, or the assay conditions.
Potential Causes and Troubleshooting Steps:
-
Compound Inactivity:
-
Degradation: this compound, like many compounds, can degrade if not stored properly. Ensure it has been stored at -20°C for short-term or -80°C for long-term storage, protected from moisture.[1]
-
Incorrect Concentration: Double-check all calculations for serial dilutions. An error in calculating the stock concentration or dilution series is a common source of unexpected results.
-
-
Viral Resistance:
-
Natural Resistance: The specific viral strain you are using may have natural resistance to Vapendavir. Vapendavir's efficacy can vary between different picornavirus species and even strains.[1][2]
-
Developed Resistance: If the virus stock has been passaged multiple times in the presence of other capsid binders, it may have developed resistance. Mutations in the VP1 capsid protein can reduce the binding affinity of Vapendavir.[3][4][5]
-
-
Assay System Issues:
-
High Multiplicity of Infection (MOI): An excessively high MOI can overwhelm the cells, leading to rapid cell death before the compound has a chance to exert its antiviral effect. It is crucial to use a pre-determined, optimal MOI that results in 80-100% CPE in the virus control wells within the desired timeframe.
-
Suboptimal Assay Endpoint: If the assay is left for too long, even with viral replication being inhibited, the cells may die due to other factors, or a small amount of viral breakthrough could eventually cause CPE. Ensure the assay duration is optimized for your specific cell line and virus.
-
Q2: I am seeing significant cytotoxicity in my uninfected control wells treated with this compound. What could be the cause?
Answer:
Observed cytotoxicity can be due to the inherent properties of the compound at high concentrations or issues with its formulation.
Potential Causes and Troubleshooting Steps:
-
High Compound Concentration:
-
Exceeding the Toxic Threshold: All compounds have a toxic threshold. You may be using concentrations that are cytotoxic to the host cells. It is essential to run a parallel cytotoxicity assay (e.g., MTT or CellTiter-Glo®) on uninfected cells to determine the 50% cytotoxic concentration (CC50).[6] Your antiviral assay should use concentrations well below the CC50 value.
-
Solvent Toxicity: The solvent used to dissolve this compound, typically DMSO, can be toxic to cells at higher concentrations. Ensure the final concentration of the solvent in your assay wells is non-toxic (usually ≤ 0.5%).[6] Include a solvent control (cells treated with the highest concentration of DMSO used) to verify that the solvent is not the cause of the observed cytotoxicity.[7]
-
-
Compound Solubility Issues:
-
Precipitation: this compound may precipitate out of solution at high concentrations in your cell culture medium. Compound precipitates can be toxic to cells and can interfere with assay readouts. Visually inspect your wells for any signs of precipitation. If observed, you may need to adjust your dilution scheme or use a lower starting concentration. The diphosphate salt form of Vapendavir generally has improved water solubility and stability over the free base.[2]
-
Q3: My calculated EC50 value for this compound is significantly higher than what is reported in the literature. Why might this be?
Answer:
Discrepancies in EC50 values are common and can be attributed to variations in experimental conditions.
Potential Causes and Troubleshooting Steps:
-
Differences in Assay Parameters:
-
Cell Line: Different cell lines can have varying levels of susceptibility to the same virus and may metabolize compounds differently, affecting the apparent potency. Ensure you are using a recommended and consistent cell line.
-
Viral Strain: As mentioned, Vapendavir's potency can be strain-dependent. The EC50 value for one enterovirus 71 strain might be 0.5 µM, while for another, it could be 1.4 µM.[1][2]
-
Multiplicity of Infection (MOI): A higher MOI can lead to a higher apparent EC50 value as more virus needs to be inhibited.
-
Incubation Time: The duration of the assay can influence the final EC50 value.
-
-
Reagent Quality:
-
Cells: Use healthy, actively dividing cells at a low passage number. Senescent or unhealthy cells can lead to inconsistent results.[7]
-
Virus: Ensure your viral stock is of high titer and has been stored correctly to maintain its infectivity.
-
-
Data Analysis:
-
Curve Fitting: The method used to calculate the EC50 value from the dose-response curve can impact the result. Use a standard non-linear regression model (e.g., log(inhibitor) vs. response with a variable slope) for analysis.[8]
-
Q4: I'm observing high variability in CPE inhibition between my replicate wells. What can I do to improve consistency?
Answer:
High variability between replicates can mask the true effect of the compound and make data interpretation difficult.
Potential Causes and Troubleshooting Steps:
-
Inconsistent Cell Seeding:
-
Uneven Monolayer: An uneven distribution of cells across the plate will lead to variable rates of infection and CPE development. Ensure your cells are thoroughly resuspended before plating to achieve a uniform monolayer in each well.[7]
-
-
Pipetting Errors:
-
Inaccurate Volumes: Small inaccuracies in pipetting the compound dilutions or the virus inoculum can lead to significant variability. Ensure your pipettes are calibrated and use proper pipetting techniques.[7]
-
-
Edge Effects:
-
Evaporation: The outermost wells of a microplate are prone to evaporation, which can concentrate compounds and affect cell health. To mitigate this, avoid using the outer wells for experimental data and instead fill them with sterile PBS or media.[7]
-
-
Incomplete Mixing:
-
Reagents: Ensure all solutions, including compound dilutions and the virus inoculum, are thoroughly mixed before being added to the wells.
-
Quantitative Data Summary
The following tables provide a reference for expected outcomes and a structured approach to troubleshooting.
Table 1: this compound - Representative Assay Values
| Parameter | Expected Range | Potential Unexpected Value | Possible Implication |
| EC50 (50% Effective Concentration) | 0.5 - 1.4 µM (for EV71)[1][2] | > 10 µM | Viral resistance, inactive compound, or assay issue. |
| CC50 (50% Cytotoxic Concentration) | > 25 µM (Hypothetical) | < 10 µM | High compound toxicity or solubility issue. |
| SI (Selectivity Index = CC50/EC50) | > 20 (Hypothetical) | < 5 | Poor therapeutic window; cytotoxicity is a concern. |
Table 2: Troubleshooting Summary
| Observed Problem | Check First | Check Second | Check Third |
| No CPE Inhibition | Compound dilution calculations | Viral titer and MOI | Viral strain susceptibility |
| High Cytotoxicity | Final DMSO concentration | Compound solubility in media | Cell health and passage number |
| High EC50 Value | Assay parameters (cell line, MOI) | Reagent quality (virus, cells) | Data analysis method |
| High Replicate Variability | Cell seeding consistency | Pipetting accuracy | Edge effects in plate |
Experimental Protocols
Protocol 1: Cytopathic Effect (CPE) Reduction Assay for this compound
This protocol outlines a standard method for assessing the antiviral activity of this compound against a picornavirus (e.g., Enterovirus 71) using a CPE reduction assay.
Materials:
-
Host cells susceptible to the virus (e.g., RD or Vero cells)
-
Cell culture medium (e.g., DMEM) with fetal bovine serum (FBS) and antibiotics
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Virus stock with a known titer (TCID50/mL)
-
96-well flat-bottom cell culture plates
-
Cell viability reagent (e.g., CellTiter-Glo® Luminescent Cell Viability Assay or Crystal Violet)
-
Phosphate-buffered saline (PBS)
Methodology:
-
Cell Seeding:
-
Trypsinize and count healthy, sub-confluent host cells.
-
Seed the 96-well plates with the appropriate cell density to form a confluent monolayer within 18-24 hours.[8] For example, 2 x 10^4 cells per well.
-
Incubate the plates at 37°C in a 5% CO2 incubator.
-
-
Compound Dilution:
-
Prepare serial dilutions of this compound in cell culture medium. A common starting concentration is 100 µM, followed by 2-fold or 3-fold serial dilutions.
-
Also prepare the necessary controls:
-
Cell Control: Cells with medium only (no virus, no compound).
-
Virus Control: Cells with medium and virus (no compound).
-
Solvent Control: Cells with medium, virus, and the highest concentration of DMSO used.
-
-
-
Infection and Treatment:
-
Once the cell monolayer is confluent, remove the growth medium.
-
Add the diluted this compound to the appropriate wells.
-
Add the virus inoculum, diluted to the desired MOI (e.g., 0.01), to all wells except the cell control wells.
-
Incubate the plates at 37°C in a 5% CO2 incubator for 3-5 days, or until approximately 90-100% CPE is observed in the virus control wells.[8]
-
-
Assay Readout (Quantification of CPE):
-
Crystal Violet Staining:
-
Gently wash the plates with PBS.
-
Fix the cells with 10% formalin for 15 minutes.
-
Stain the cells with 0.5% crystal violet solution for 20 minutes.
-
Wash the plates thoroughly with water and allow them to dry.
-
Solubilize the stain with methanol (B129727) and read the absorbance at ~570 nm.
-
-
Luminescent Viability Assay (e.g., CellTiter-Glo®):
-
Follow the manufacturer's instructions to add the viability reagent to each well.
-
Measure the luminescence signal using a plate reader.[9]
-
-
-
Data Analysis:
-
Normalize the data to the cell control (100% viability) and virus control (0% viability).
-
Plot the percentage of CPE inhibition against the log of the compound concentration.
-
Calculate the EC50 value using a non-linear regression analysis.
-
Visualizations
Below are diagrams illustrating key concepts and workflows relevant to this compound CPE assays.
Caption: Mechanism of action of Vapendavir as a picornavirus capsid binder.
Caption: Experimental workflow for a this compound CPE reduction assay.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. researchgate.net [researchgate.net]
- 4. Comparative analysis of the molecular mechanism of resistance to vapendavir across a panel of picornavirus species - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. biorxiv.org [biorxiv.org]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Cytopathic Effect Assay and Plaque Assay to Evaluate in vitro Activity of Antiviral Compounds Against Human Coronaviruses 229E, OC43, and NL63 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Measure viral-induced cytopathic effects with a quantitative luminescence assay [moleculardevices.com]
Technical Support Center: Optimizing Vapendavir Diphosphate Concentration for Maximal Viral Inhibition
This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing Vapendavir (B1682827) diphosphate (B83284) concentration for maximal viral inhibition in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is Vapendavir diphosphate and how does it inhibit viral replication?
A1: Vapendavir is a potent, orally bioavailable antiviral compound that acts as a capsid binder.[1] It specifically targets a hydrophobic pocket within the viral protein 1 (VP1) of various picornaviruses, such as rhinoviruses and enteroviruses.[1] By inserting itself into this pocket, Vapendavir stabilizes the viral capsid, preventing the conformational changes necessary for the virus to uncoat and release its genetic material into the host cell.[1][2] This action effectively halts the viral replication process at an early stage. The diphosphate salt form of Vapendavir generally offers improved water solubility and stability compared to the free base form, without altering the biological activity at equivalent molar concentrations.[3][4]
Q2: What is the typical effective concentration (EC50) of Vapendavir?
A2: The 50% effective concentration (EC50) of Vapendavir can vary depending on the specific viral strain and the cell line used in the assay. For Enterovirus 71 (EV71), EC50 values have been reported to be in the range of 0.5-1.4 μM across different strains.[3][5] For various human rhinovirus (HRV) strains, the median EC50 has been reported to be around 7.3 ng/mL.
Q3: How do I prepare and store this compound stock solutions?
A3: this compound is typically supplied as a solid. To prepare a stock solution, dissolve the compound in a suitable solvent like DMSO.[6][7] For long-term storage, it is recommended to store the stock solution at -80°C for up to 6 months or at -20°C for up to 1 month.[6] To avoid repeated freeze-thaw cycles, it is advisable to aliquot the stock solution into smaller volumes.[6]
Q4: I am observing high cytotoxicity in my assay. What could be the cause and how can I address it?
A4: High cytotoxicity can be a significant issue in antiviral assays as it can mask the true antiviral effect of the compound. Potential causes include:
-
Compound-induced cytotoxicity: At high concentrations, this compound itself might be toxic to the host cells.
-
Solvent toxicity: The solvent used to dissolve the compound (e.g., DMSO) can be toxic to cells at certain concentrations.
To address this, it is crucial to first determine the 50% cytotoxic concentration (CC50) of this compound on the specific host cell line being used. This can be done using a standard cytotoxicity assay, such as an MTT or MTS assay. Your antiviral experiments should then be conducted at concentrations well below the CC50 value. Always include a "cells only" control and a "vehicle control" (cells treated with the same concentration of solvent used for the highest drug concentration) in your experiments to monitor for any cytotoxic effects.
Q5: My antiviral assay results are inconsistent. What are some common troubleshooting steps?
A5: Inconsistent results in antiviral assays can stem from several factors. Here are some common issues and their solutions:
-
Pipetting errors: Ensure your pipettes are properly calibrated and use consistent pipetting techniques.
-
Cell density: Maintain a consistent cell seeding density across all wells, as variations can affect viral infection rates.
-
Virus titer: An excessively high or low virus titer can lead to inconsistent results. It is important to use a pre-determined optimal multiplicity of infection (MOI).
-
Compound solubility: Ensure that this compound is fully dissolved in your assay medium. Precipitation of the compound can lead to inaccurate concentrations and affect the results.
Troubleshooting Guides
Problem: No or low viral inhibition observed.
| Potential Cause | Recommended Solution |
| Incorrect this compound concentration | Verify the calculations for your dilutions and ensure the stock solution concentration is accurate. |
| Compound degradation | Prepare fresh dilutions of this compound for each experiment. Ensure proper storage of the stock solution. |
| Virus resistance | Some viral strains may have inherent or acquired resistance to Vapendavir.[8][9] If possible, sequence the VP1 capsid protein of your viral stock to check for mutations in the binding pocket. |
| High virus titer | A high multiplicity of infection (MOI) can overwhelm the inhibitory effect of the compound. Perform a virus titration to determine the optimal MOI for your assay. |
Problem: High background cytotoxicity.
| Potential Cause | Recommended Solution |
| This compound is toxic at the tested concentrations | Determine the CC50 of the compound on your host cells and test at concentrations below this value. |
| Solvent (e.g., DMSO) toxicity | Ensure the final concentration of the solvent in the assay medium is non-toxic to the cells. Run a solvent control to assess its effect on cell viability. |
| Contamination | Check your cell cultures and reagents for any signs of bacterial or fungal contamination. |
Data Presentation
Table 1: Antiviral Activity of Vapendavir against Enterovirus 71 (EV71) Strains
| EV71 Strain/Genogroup | EC50 (μM) |
| Representative Strains (A, B, and C) | 0.5 - 1.4 |
Data compiled from MedchemExpress product information.[3][5]
Experimental Protocols
Plaque Reduction Assay
This assay measures the ability of this compound to inhibit the formation of viral plaques.
Materials:
-
Confluent monolayer of susceptible host cells in 6-well or 12-well plates.
-
This compound stock solution.
-
Virus stock with a known titer.
-
Cell culture medium (e.g., DMEM).
-
Overlay medium (e.g., containing 1% methylcellulose (B11928114) or agarose).
-
Crystal violet staining solution.
-
Phosphate-buffered saline (PBS).
Procedure:
-
Cell Seeding: Seed host cells in multi-well plates and incubate until they form a confluent monolayer.
-
Compound Dilution: Prepare serial dilutions of this compound in serum-free cell culture medium.
-
Infection: Remove the growth medium from the cells and wash with PBS. Infect the cells with the virus at a pre-determined MOI (typically one that produces 50-100 plaques per well).
-
Adsorption: Incubate the plates for 1 hour at 37°C to allow for virus adsorption.
-
Treatment: After adsorption, remove the virus inoculum and add the overlay medium containing the different concentrations of this compound. Include a "virus control" (no drug) and a "cell control" (no virus, no drug).
-
Incubation: Incubate the plates at 37°C in a CO2 incubator until plaques are visible (typically 2-5 days).
-
Staining: Fix the cells with 10% formalin and then stain with crystal violet solution.
-
Plaque Counting: Gently wash the wells with water to remove excess stain. Count the number of plaques in each well.
-
Data Analysis: Calculate the percentage of plaque reduction for each concentration compared to the virus control. The EC50 is the concentration of this compound that reduces the number of plaques by 50%.
Cytopathic Effect (CPE) Reduction Assay
This assay measures the ability of this compound to protect cells from virus-induced cell death (cytopathic effect).
Materials:
-
Host cells seeded in a 96-well plate.
-
This compound stock solution.
-
Virus stock.
-
Cell culture medium.
-
Cell viability reagent (e.g., MTS or MTT).
Procedure:
-
Cell Seeding: Seed host cells in a 96-well plate and incubate overnight.
-
Compound Dilution: Prepare serial dilutions of this compound in cell culture medium.
-
Treatment and Infection: Add the diluted compound to the cells, followed by the addition of the virus at a specific MOI. Include appropriate controls (virus control, cell control, and vehicle control).
-
Incubation: Incubate the plate for a period sufficient to observe significant CPE in the virus control wells (typically 3-5 days).
-
Assay Readout: Add the cell viability reagent to each well according to the manufacturer's instructions and measure the absorbance or fluorescence using a plate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the cell control. The EC50 is the concentration of this compound that results in 50% protection from virus-induced CPE.
Mandatory Visualization
Caption: Mechanism of this compound viral inhibition.
References
- 1. benchchem.com [benchchem.com]
- 2. Cytopathic Effect Assay and Plaque Assay to Evaluate in vitro Activity of Antiviral Compounds Against Human Coronaviruses 229E, OC43, and NL63 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. In vitro Assay to Assess Efficacy of Potential Antiviral Compounds against Enterovirus D68 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Comparative analysis of the molecular mechanism of resistance to vapendavir across a panel of picornavirus species - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Comparative analysis of the molecular mechanism of resistance to vapendavir across a panel of picornavirus species - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting Vapendavir diphosphate instability in experimental setups
Welcome to the technical support center for Vapendavir (B1682827) diphosphate (B83284). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the use of Vapendavir diphosphate in experimental setups. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges related to the stability and handling of this antiviral compound.
Frequently Asked Questions (FAQs)
Q1: What is Vapendavir and how does it work?
A1: Vapendavir is a potent antiviral compound that acts as a capsid binder.[1][2] It specifically targets picornaviruses, such as rhinoviruses and enteroviruses.[3] Its mechanism of action involves inserting into a hydrophobic pocket within the viral protein 1 (VP1) of the viral capsid.[1] This binding event stabilizes the capsid, preventing the conformational changes necessary for the virus to attach to host cell receptors and subsequently release its RNA genome into the cytoplasm (a process called uncoating).[1][3] By locking the capsid in a rigid, non-infectious state, Vapendavir effectively neutralizes the virus particle.[1]
Q2: What is the advantage of using the diphosphate salt form of Vapendavir?
A2: The diphosphate salt form of Vapendavir generally offers enhanced water solubility and stability compared to the free base form of the compound. This can be advantageous for preparing aqueous stock solutions and for use in various in vitro experimental setups.
Q3: What are the recommended storage conditions for this compound?
A3: While specific stability data for the diphosphate salt is not extensively published, general recommendations for similar compounds suggest storing the solid form at -20°C in a tightly sealed container, protected from light and moisture. Stock solutions, typically prepared in DMSO, should also be stored at -20°C or -80°C in small aliquots to minimize freeze-thaw cycles.
Q4: In which solvents is this compound soluble?
A4: this compound is soluble in dimethyl sulfoxide (B87167) (DMSO). For the free base, solubility has been reported in chloroform (B151607) and dimethylformamide. While the diphosphate salt is expected to have improved aqueous solubility, it is recommended to first prepare a concentrated stock solution in an organic solvent like DMSO before further dilution into aqueous buffers or cell culture media.
Troubleshooting Guides
This section addresses specific issues that may arise during the use of this compound in your experiments.
Issue 1: this compound precipitates out of solution in my assay.
Possible Causes:
-
Exceeding Aqueous Solubility: The final concentration of this compound in your aqueous assay buffer may be too high, leading to precipitation.
-
Low DMSO Concentration: The final concentration of DMSO in the assay may be insufficient to maintain the solubility of the compound.
-
pH and Buffer Composition: The pH and salt concentration of your buffer can influence the solubility of the compound.
-
Temperature Fluctuations: Changes in temperature during the experiment can affect solubility.
Solutions:
-
Optimize Final Concentration: Determine the optimal working concentration of this compound in your specific assay through a dose-response experiment to avoid using excessively high concentrations.
-
Maintain Adequate DMSO Concentration: Ensure the final DMSO concentration in your assay is sufficient to keep the compound in solution, while also confirming that this concentration is not toxic to your cells. A vehicle control with the same DMSO concentration should always be included.
-
pH and Buffer Optimization: If you suspect pH-related solubility issues, consider testing a range of physiologically relevant pH values for your buffer system.
-
Gentle Mixing and Pre-warming: When diluting the DMSO stock solution, add it to the aqueous buffer slowly while gently vortexing. Pre-warming the aqueous buffer to the experimental temperature before adding the compound may also help.
Issue 2: I am observing inconsistent or no antiviral activity.
Possible Causes:
-
Compound Degradation: Improper storage or handling, such as multiple freeze-thaw cycles of stock solutions, can lead to the degradation of this compound.
-
Incorrect Drug Concentration: Inaccurate pipetting or errors in serial dilutions can result in a final concentration that is too low to be effective.
-
Suboptimal Assay Conditions: The timing of drug addition, the multiplicity of infection (MOI) of the virus, and the incubation time can all impact the observed antiviral activity.[4]
-
Resistant Virus Strain: The picornavirus strain you are using may have inherent or acquired resistance to Vapendavir. Resistance can arise from mutations in the VP1 protein.[1]
Solutions:
-
Proper Handling of Stock Solutions: Prepare fresh dilutions from a new aliquot of the stock solution for each experiment. Avoid repeated freeze-thaw cycles.
-
Verify Concentrations: Double-check all calculations for dilutions and use calibrated pipettes to ensure accuracy.
-
Optimize Assay Protocol:
-
Time of Addition: For a capsid binder like Vapendavir that acts early in the viral life cycle, the compound should be added to the cells before or shortly after viral infection.[4]
-
MOI: A high MOI might overwhelm the inhibitory effect of the compound. Optimize the MOI to achieve a clear cytopathic effect (CPE) in the virus control group without being excessive.[4]
-
-
Confirm Virus Susceptibility: If possible, test a reference picornavirus strain known to be sensitive to Vapendavir to confirm that your assay is working correctly.
Issue 3: I am observing cytotoxicity in my cell cultures.
Possible Causes:
-
High Compound Concentration: At concentrations significantly above the effective antiviral range, this compound may exhibit off-target effects leading to cell death.
-
Solvent Toxicity: The concentration of the solvent (e.g., DMSO) used to dissolve the compound may be toxic to the cells.
-
Unhealthy Cells: Cells that are stressed, have a high passage number, or are contaminated can be more susceptible to compound-induced toxicity.
Solutions:
-
Determine the Cytotoxic Concentration (CC50): Always run a parallel assay with uninfected cells treated with the same concentrations of this compound to determine its CC50. This will allow you to calculate the selectivity index (SI = CC50 / EC50), which is a measure of the compound's therapeutic window.
-
Include a Vehicle Control: Treat cells with the highest concentration of the solvent used in your experiment to ensure it is not the cause of the observed cytotoxicity.
-
Use Healthy, Low-Passage Cells: Ensure your cell cultures are healthy, free from contamination (e.g., mycoplasma), and within a low passage number range.
Data Presentation
Table 1: Estimated Stability of this compound in Common Laboratory Solvents and Buffers
| Solvent/Buffer | Temperature | Estimated Stability (Half-life) | Notes |
| DMSO (anhydrous) | -20°C | > 1 year | Recommended for long-term storage of stock solutions. |
| DMSO (anhydrous) | 4°C | Several weeks | Prone to water absorption, which can reduce stability. |
| Cell Culture Medium (e.g., MEM, DMEM) with 10% FBS | 37°C | 24 - 48 hours | Stability can be influenced by media components and pH changes during incubation. It is advisable to prepare fresh dilutions for each experiment. |
| Phosphate-Buffered Saline (PBS), pH 7.4 | 4°C | Several days | Stability is expected to be lower than in DMSO. |
Disclaimer: The stability data presented in this table are estimations based on general knowledge of similar compounds and should be experimentally verified for your specific conditions.
Experimental Protocols
Protocol: Preparation of this compound Stock and Working Solutions
-
Reconstitution of Solid Compound:
-
Allow the vial of solid this compound to equilibrate to room temperature before opening to prevent condensation.
-
Reconstitute the solid compound in anhydrous DMSO to a high concentration (e.g., 10 mM or 20 mM).
-
Ensure the compound is fully dissolved by gentle vortexing or brief sonication.
-
-
Preparation of Aliquots:
-
Aliquot the concentrated stock solution into small, single-use volumes in sterile microcentrifuge tubes.
-
Store the aliquots at -20°C or -80°C.
-
-
Preparation of Working Solutions:
-
For each experiment, thaw a fresh aliquot of the stock solution.
-
Perform serial dilutions of the stock solution in the appropriate cell culture medium or assay buffer to achieve the desired final concentrations.
-
It is recommended to prepare working solutions fresh for each experiment and not to store them for extended periods.
-
Protocol: Cytopathic Effect (CPE) Reduction Assay
This protocol provides a general framework for assessing the antiviral activity of this compound. Optimization for specific cell lines and virus strains is recommended.
-
Cell Seeding:
-
Seed a susceptible cell line (e.g., HeLa, Vero) into 96-well plates at a density that will result in a confluent monolayer on the day of infection.
-
Incubate the plates overnight at 37°C in a humidified 5% CO2 incubator.
-
-
Compound Preparation and Addition:
-
Prepare serial dilutions of this compound in cell culture medium.
-
Remove the growth medium from the cell plates and add the compound dilutions. Include wells for "virus control" (no compound) and "cell control" (no virus, no compound).
-
-
Virus Infection:
-
Infect the wells (except for the "cell control" wells) with a pre-titered virus stock at a specific MOI.
-
-
Incubation:
-
Incubate the plates at the optimal temperature for the specific virus (e.g., 33-35°C for many rhinoviruses) in a humidified 5% CO2 incubator.
-
Monitor the plates daily for the appearance of CPE in the "virus control" wells. The assay is typically stopped when 80-90% CPE is observed in these wells.
-
-
Quantification of CPE:
-
CPE can be visually scored under a microscope.
-
Alternatively, cell viability can be quantified using a colorimetric assay such as the Neutral Red uptake assay or MTT assay.
-
-
Data Analysis:
-
Calculate the percentage of CPE inhibition for each compound concentration relative to the "virus control" and "cell control" wells.
-
Determine the 50% effective concentration (EC50) by plotting the percentage of inhibition against the log of the compound concentration and fitting the data to a dose-response curve.
-
Visualizations
References
Vapendavir Diphosphate High-Concentration Cell Toxicity Assessment: A Technical Support Resource
This technical support center provides researchers, scientists, and drug development professionals with essential information for assessing the cell toxicity of Vapendavir (B1682827) diphosphate (B83284), particularly at high concentrations. This resource offers troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data presentation tables to facilitate accurate and reliable in vitro studies.
Frequently Asked Questions (FAQs)
Q1: What is the expected in vitro cytotoxicity of Vapendavir diphosphate?
A1: Vapendavir is a capsid-binding antiviral agent with a mechanism of action that is highly specific to viral structures, suggesting low inherent toxicity to host cells.[1] Clinical trials have consistently demonstrated a favorable safety profile for Vapendavir.[2][3][4] However, as with any small molecule, cytotoxicity can be anticipated at high concentrations that surpass the therapeutic window. It is crucial for researchers to empirically determine the 50% cytotoxic concentration (CC50) in their specific experimental system.
Q2: My cell viability has significantly decreased after treatment with high concentrations of this compound. What are the potential causes?
A2: Several factors could contribute to decreased cell viability in your experiment:
-
Compound Precipitation: this compound, while having improved water solubility over its free base form, may still precipitate out of solution at very high concentrations in cell culture media.[2] Visual inspection of the culture medium for precipitates is recommended.
-
Solvent Toxicity: If using a solvent such as DMSO to prepare stock solutions, ensure the final concentration in the culture medium is well below the toxic threshold for your cell line (typically <0.5%). Always include a vehicle-only control in your experimental design.
-
Off-Target Effects: At concentrations significantly higher than the effective antiviral concentration (EC50), Vapendavir may exert off-target effects on cellular processes, leading to toxicity.
-
Cell Culture Health: Pre-existing stress in cell cultures, such as high passage number, mycoplasma contamination, or nutrient depletion, can increase sensitivity to chemical compounds.
Q3: Are there known cellular pathways affected by high concentrations of this compound?
A3: While specific studies on the off-target effects of high-concentration Vapendavir are not extensively published, high concentrations of various antiviral compounds can induce cellular stress responses. These can include the induction of oxidative stress, characterized by an imbalance in reactive oxygen species (ROS), and endoplasmic reticulum (ER) stress, resulting from an accumulation of unfolded or misfolded proteins.[5][6][7] It is advisable to investigate markers of these pathways if significant cytotoxicity is observed.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Unexpectedly high cytotoxicity at concentrations near the EC50. | Cell line hypersensitivity. Inaccurate compound concentration. Contaminated compound stock. | Confirm the reported EC50 for your specific virus strain and cell line. Verify the concentration of your stock solution. Test a fresh aliquot of the compound. |
| High variability in cytotoxicity results between replicate wells. | Uneven cell seeding. Edge effects in the microplate. Compound precipitation during incubation. | Ensure a homogenous single-cell suspension before seeding. Fill the outer wells of the plate with sterile PBS or media to minimize evaporation. Check for precipitate formation at the end of the incubation period. |
| MTT assay shows low signal in both control and treated wells. | Low cell number. Insufficient incubation time with MTT reagent. Incomplete formazan (B1609692) crystal solubilization. | Optimize initial cell seeding density. Ensure the 4-hour incubation with MTT reagent. Vigorously mix after adding the solubilization solution to ensure all crystals are dissolved. |
| LDH assay shows high background in control wells. | Cells were handled too vigorously during seeding or media changes, causing premature cell lysis. Serum in the culture medium may contain LDH. | Handle cells gently. Use serum-free medium for the LDH release assay if compatible with your cell line. |
Data Presentation
Effective management of cytotoxicity data is crucial for determining the therapeutic index of an antiviral compound. The following tables provide a template for organizing your experimental results.
Table 1: Cytotoxicity of this compound in Various Cell Lines
| Cell Line | Assay Type | Incubation Time (hours) | CC50 (µM) |
| HeLa | MTT | 72 | Data to be determined |
| MRC-5 | LDH | 72 | Data to be determined |
| A549 | Neutral Red Uptake | 48 | Data to be determined |
| Vero | Crystal Violet | 72 | Data to be determined |
| Note: CC50 values are highly dependent on the cell line, assay method, and experimental conditions. The values in this table are placeholders and must be determined empirically. |
Table 2: Selectivity Index of this compound
| Virus Strain | Cell Line | EC50 (µM) | CC50 (µM) | Selectivity Index (SI = CC50/EC50) |
| Rhinovirus-14 | HeLa | e.g., 0.05 | From Table 1 | Calculated Value |
| Enterovirus-71 | MRC-5 | e.g., 0.7 | From Table 1 | Calculated Value |
| Note: EC50 values are illustrative and should be determined from antiviral activity assays running in parallel with cytotoxicity assessments. |
Experimental Protocols
Protocol 1: MTT Assay for Cell Viability
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow MTT to purple formazan crystals.
Materials:
-
This compound stock solution (e.g., in DMSO)
-
Complete cell culture medium
-
96-well flat-bottom microplates
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density and incubate for 24 hours.
-
Prepare serial dilutions of this compound in complete culture medium.
-
Remove the overnight culture medium from the cells and add 100 µL of the compound dilutions to the respective wells. Include wells for "cells only" (positive control) and "medium only" (blank).
-
Incubate the plate for the desired exposure time (e.g., 48-72 hours).
-
Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium containing MTT and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage relative to the untreated control cells.
Protocol 2: Lactate (B86563) Dehydrogenase (LDH) Release Assay
The LDH assay quantifies the release of lactate dehydrogenase from cells with damaged plasma membranes, serving as an indicator of cytotoxicity.
Materials:
-
This compound stock solution
-
Complete cell culture medium (serum-free medium is recommended for the assay step)
-
96-well flat-bottom microplates
-
Commercially available LDH cytotoxicity assay kit
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate and incubate for 24 hours.
-
Prepare serial dilutions of this compound in culture medium.
-
Replace the existing medium with the compound dilutions. Include controls for spontaneous LDH release (untreated cells) and maximum LDH release (cells treated with lysis buffer provided in the kit).
-
Incubate the plate for the desired exposure time.
-
After incubation, carefully transfer a portion of the cell culture supernatant to a new 96-well plate.
-
Add the LDH reaction mixture from the kit to each well containing the supernatant.
-
Incubate in the dark at room temperature for the time specified in the kit's protocol.
-
Measure the absorbance at the recommended wavelength (typically 490 nm).
-
Calculate the percentage of cytotoxicity based on the absorbance values of the treated wells relative to the controls.
Visualizations
Caption: Workflow for Cell Toxicity Assessment.
Caption: Potential Cell Toxicity Signaling Pathways.
References
- 1. Vapendavir - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 2. Altesa BioSciences Presents Findings Demonstrating Beneficial Effects of vapendavir for Treating Rhinovirus Infections in COPD Challenge Study [prnewswire.com]
- 3. Altesa Biosciences To Initiate Clinical Trials Of Promising Antiviral - Altesa BioSciences [altesabio.com]
- 4. medindia.net [medindia.net]
- 5. Lopinavir-Ritonavir Combination Induces Endoplasmic Reticulum Stress and Kills Urological Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Oxidative Stress and Endoplasmic Reticulum Stress in Rare Respiratory Diseases [mdpi.com]
- 7. Unfolding the Interactions between Endoplasmic Reticulum Stress and Oxidative Stress [mdpi.com]
Minimizing off-target effects of Vapendavir diphosphate in cellular assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers minimize off-target effects of Vapendavir (B1682827) diphosphate (B83284) in cellular assays.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of Vapendavir?
Vapendavir is an antiviral compound that acts as a capsid binder.[1] It inserts itself into a hydrophobic pocket within the viral protein 1 (VP1) of picornaviruses, such as rhinoviruses and enteroviruses.[1][2] This binding stabilizes the viral capsid, preventing the conformational changes required for the virus to enter a host cell and release its genetic material.[1][2]
Q2: Why is Vapendavir supplied as a diphosphate salt?
While the free base form of Vapendavir is biologically active, the diphosphate salt form generally offers enhanced water solubility and stability, which can be advantageous for preparation of stock solutions and use in cellular assays.[3]
Q3: What are the potential off-target effects of Vapendavir in cellular assays?
While specific off-target effects of Vapendavir are not extensively documented in publicly available literature, potential off-target effects for capsid-binding inhibitors could theoretically include:
-
Cytotoxicity: At high concentrations, small molecules can induce cellular stress responses leading to cell death, independent of their antiviral activity.
-
Interaction with Host Factors: Although designed to be specific for the viral capsid, there is a possibility of low-affinity interactions with host cell proteins or lipids, which could perturb cellular signaling pathways.
-
Assay Interference: The compound itself might interfere with assay components, such as fluorescent or luminescent reporters, leading to false-positive or false-negative results.
Q4: How can I differentiate between a true antiviral effect and an off-target effect?
Distinguishing between on-target and off-target effects is crucial for accurate data interpretation. Key strategies include:
-
Determining the Therapeutic Index: Calculate the ratio of the 50% cytotoxic concentration (CC50) to the 50% effective concentration (EC50). A large therapeutic index suggests that the antiviral effect is observed at concentrations well below those that cause significant cytotoxicity.
-
Time-of-Addition Assay: This assay helps to determine the stage of the viral life cycle that is inhibited by the compound. For Vapendavir, the inhibitory effect should be observed when the compound is added early in the infection process (during or shortly after viral entry).[4]
-
Using Resistant Mutants: If available, testing Vapendavir against viral strains with known resistance mutations in the VP1 binding pocket can demonstrate specificity. A loss of activity against resistant strains would indicate an on-target effect.[5]
-
Control Experiments: Include appropriate controls in all assays, such as uninfected cells treated with the compound and infected cells treated with the vehicle (e.g., DMSO).
Troubleshooting Guides
Issue 1: High Cytotoxicity Observed in Uninfected Cells
Possible Cause: The concentration of Vapendavir diphosphate used is toxic to the cells.
Troubleshooting Steps:
-
Determine the 50% Cytotoxic Concentration (CC50): Perform a dose-response cytotoxicity assay (e.g., MTS or CellTiter-Glo) with a range of this compound concentrations on uninfected cells.
-
Select Appropriate Working Concentrations: For antiviral assays, use this compound at concentrations significantly below the CC50 value.
-
Vehicle Control: Ensure that the final concentration of the vehicle (e.g., DMSO) used to dissolve the compound is not contributing to cytotoxicity.
Issue 2: Inconsistent Antiviral Activity Across Experiments
Possible Causes:
-
Variability in cell health or passage number.
-
Inconsistent viral titer.
-
Degradation of the compound.
Troubleshooting Steps:
-
Standardize Cell Culture Conditions: Use cells within a consistent range of passage numbers and ensure they are healthy and seeded at a uniform density.
-
Titer the Virus Stock: Always use a freshly thawed and titered virus stock for each experiment to ensure a consistent multiplicity of infection (MOI).
-
Proper Compound Storage: Store this compound stock solutions at -80°C in small aliquots to avoid repeated freeze-thaw cycles.[6]
Issue 3: Discrepancy Between Different Antiviral Assays (e.g., CPE Reduction vs. Plaque Assay)
Possible Cause: The mechanism of the assay may be influenced by off-target effects. For example, high concentrations of the compound might affect cell metabolism, influencing the readout of a CPE reduction assay that relies on metabolic indicators, while not directly impacting the number of infectious virus particles measured in a plaque assay.
Troubleshooting Steps:
-
Correlate with Viral Yield Reduction: Perform a viral yield reduction assay to directly measure the amount of progeny virus produced. This can be done by quantifying viral RNA (qRT-PCR) or by titrating the infectious virus in the supernatant.
-
Microscopic Examination: Visually inspect the cells for signs of stress or morphological changes that are independent of viral infection.
Quantitative Data
Table 1: On-Target Activity of Vapendavir Against Various Enterovirus 71 (EV71) Strains
| EV71 Strain/Genogroup | EC50 (µM) |
| Representative Strains/Isolates (Genogroups A, B, and C) | 0.5 - 1.4 |
Data from MedChemExpress, citing Tijsma A, et al. Antimicrob Agents Chemother. 2014.[3][6]
Table 2: Hypothetical Example for Determining the Therapeutic Index
| Parameter | Value | Description |
| EC50 | 1 µM | The concentration of this compound that inhibits 50% of the viral replication. |
| CC50 | 100 µM | The concentration of this compound that causes a 50% reduction in cell viability. |
| Therapeutic Index (CC50/EC50) | 100 | A higher therapeutic index indicates a greater separation between the desired antiviral effect and off-target cytotoxicity. |
Experimental Protocols
Protocol 1: Cytotoxicity Assay (MTS-based)
-
Cell Seeding: Seed cells in a 96-well plate at a density that will result in 80-90% confluency after 24 hours.
-
Compound Dilution: Prepare a serial dilution of this compound in culture medium. Include a vehicle control (e.g., DMSO) and a positive control for cell death (e.g., a known cytotoxic agent).
-
Treatment: Remove the growth medium from the cells and add the compound dilutions. Incubate for the same duration as your planned antiviral assay (e.g., 48-72 hours).
-
MTS Reagent Addition: Add MTS reagent to each well according to the manufacturer's instructions and incubate for 1-4 hours.
-
Measurement: Measure the absorbance at 490 nm using a plate reader.
-
Data Analysis: Normalize the data to the vehicle control and plot the percentage of cell viability against the compound concentration. Calculate the CC50 value using non-linear regression.
Protocol 2: Plaque Reduction Assay
-
Cell Seeding: Seed cells in 6-well or 12-well plates to form a confluent monolayer.
-
Virus Dilution and Infection: Prepare serial dilutions of the virus stock. Infect the cell monolayers with a low MOI (e.g., 0.01) for 1 hour.
-
Compound Treatment: After infection, remove the virus inoculum and wash the cells. Add an overlay medium (e.g., containing 1% agarose) with various concentrations of this compound or vehicle control.
-
Incubation: Incubate the plates at the optimal temperature for virus replication until plaques are visible (typically 2-5 days).
-
Plaque Visualization: Fix the cells (e.g., with 4% formaldehyde) and stain with a solution such as crystal violet to visualize the plaques.
-
Data Analysis: Count the number of plaques for each concentration and calculate the percentage of plaque reduction compared to the vehicle control. Determine the EC50 value.
Protocol 3: Time-of-Addition Assay
-
Cell Seeding: Seed cells in a multi-well plate.
-
Infection: Infect all wells (except for mock-infected controls) with a high MOI (e.g., 1-5) to ensure a single round of replication.
-
Timed Compound Addition: Add this compound at a concentration several-fold higher than its EC50 at different time points relative to infection (e.g., -2h, 0h, 2h, 4h, 6h post-infection).
-
Harvest: At a fixed time point after infection (e.g., 8-12 hours), harvest the cell supernatant or cell lysate.
-
Quantification: Quantify the viral yield (e.g., by qRT-PCR for viral RNA or by plaque assay for infectious virus).
-
Data Analysis: Plot the viral yield against the time of compound addition to determine the stage of the viral life cycle that is inhibited.
Visualizations
Caption: Mechanism of action of Vapendavir.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Cell-based assays | VirusBank Platform [virusbankplatform.be]
- 5. Comparative analysis of the molecular mechanism of resistance to vapendavir across a panel of picornavirus species - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
Strategies to reduce Vapendavir diphosphate degradation during storage
This technical support center provides researchers, scientists, and drug development professionals with essential guidance on mitigating the degradation of Vapendavir diphosphate (B83284) during storage. The following troubleshooting guides and FAQs address common issues encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that can cause Vapendavir diphosphate to degrade during storage?
A1: The stability of this compound, like other phosphate (B84403) esters, is primarily influenced by several factors. The main chemical reactions affecting stability are hydrolysis and oxidation.[1] Key environmental and formulation factors include:
-
Temperature: Higher temperatures accelerate the rate of chemical degradation reactions, such as hydrolysis.[2]
-
pH: The diphosphate group is susceptible to hydrolysis, and the rate of this reaction is highly pH-dependent. Both acidic and alkaline conditions can catalyze the cleavage of the phosphate bonds.[3]
-
Moisture (Hydrolysis): As a diphosphate salt, the compound is susceptible to hydrolysis, where water molecules can cleave the phosphoester bonds. This is a common degradation pathway for phosphate-containing molecules.[1]
-
Light (Photodegradation): Exposure to UV or visible light can provide the energy to initiate degradation reactions in sensitive molecules.[4]
-
Oxygen (Oxidation): The presence of oxygen can lead to oxidative degradation of the molecule. This can be reduced by storing the compound under an inert gas like nitrogen or argon.[1]
Q2: My this compound solution has become cloudy or shows precipitates. What is the likely cause?
A2: Cloudiness or precipitation in a this compound solution can indicate several issues. It may be a sign of chemical degradation, where the degradation products are less soluble than the parent compound. Alternatively, it could be due to poor solubility in the chosen solvent, especially if the pH of the solution has shifted to a range where the compound is less soluble. It is also possible that the compound is precipitating out of solution due to storage at a low temperature where its solubility is reduced.
Q3: I'm observing a loss of antiviral activity in my experiments. Could this be due to degradation?
A3: Yes, a loss of biological activity is a strong indicator of chemical degradation. The diphosphate moiety is critical for the compound's properties, such as solubility and potentially its interaction with cellular machinery. Hydrolysis of the diphosphate to a monophosphate or to the parent Vapendavir molecule would alter the compound's physicochemical properties and could lead to a significant reduction or complete loss of its intended antiviral efficacy.
Q4: What are the recommended solvent and buffer systems for storing this compound solutions?
A4: For storing solutions of nucleotide analogs or phosphate-containing compounds, it is crucial to use a buffer system that maintains a stable pH, typically near neutral (pH 6-8), to minimize hydrolysis.[5] The choice of buffer is important; phosphate buffers are common, but one should ensure the buffer components do not interact with the compound.[6][7] For short-term storage, aqueous buffers are acceptable, but for long-term storage, aliquoting and freezing at -20°C or -80°C is recommended to slow down degradation.[4] It is also advisable to use high-purity water and sterile-filter the solution to prevent microbial contamination, which can also affect stability.[2]
Troubleshooting Guide
This guide provides a systematic approach to identifying and resolving potential degradation issues with this compound.
| Observed Problem | Potential Cause | Recommended Action |
| Reduced Potency or Loss of Activity | Chemical Degradation (Hydrolysis): The diphosphate ester has likely been cleaved. | 1. Prepare fresh solutions from a new stock of solid material. 2. Analyze the stored solution using a stability-indicating method like HPLC to quantify the parent compound and detect degradation products. 3. Review storage conditions: ensure the pH of the solution is stable and within the optimal range, and that it has been stored at the recommended temperature. |
| Change in Physical Appearance (e.g., color change, precipitation) | 1. Degradation: Degradants may be colored or have lower solubility. 2. Solubility Issue: The compound may have precipitated due to temperature changes or pH shift. 3. Contamination: Microbial or chemical contamination. | 1. Visually inspect the solid material for any changes. 2. Gently warm the solution to see if the precipitate redissolves (indicating temperature-related precipitation). 3. Measure the pH of the solution to check for any shifts. 4. Perform analytical testing (e.g., HPLC) to check for purity and degradation products.[8] |
| Unexpected Peaks in Analytical Chromatogram (e.g., HPLC) | Degradation Products: New peaks suggest the formation of related substances. | 1. Compare the chromatogram to a reference standard or a freshly prepared sample. 2. Conduct a forced degradation study to intentionally generate degradation products and confirm if the new peaks correspond to them.[3][9] 3. Use mass spectrometry (LC-MS) to identify the mass of the unknown peaks and elucidate their structures. |
Strategies for Minimizing Degradation
| Factor | Recommendation | Rationale |
| Temperature | Store solid this compound at -20°C or -80°C for long-term stability. For solutions, aliquot into single-use volumes and store at -80°C. Avoid repeated freeze-thaw cycles. | Lower temperatures significantly slow down the kinetics of chemical degradation reactions like hydrolysis. |
| pH | Prepare solutions in a buffered system, maintaining a pH between 6.0 and 8.0. Avoid highly acidic or alkaline conditions. | The rate of phosphate ester hydrolysis is minimized in the neutral pH range. Buffers resist pH changes that could accelerate degradation.[5][7] |
| Moisture | Store the solid compound in a desiccator or a tightly sealed container with a desiccant. Prepare solutions using anhydrous solvents where possible or high-purity water. | Minimizing exposure to water is critical to prevent hydrolysis of the diphosphate group.[1] |
| Light | Store both solid and solution forms in amber vials or otherwise protected from light. | Protection from light prevents photodegradation, a common pathway for the decomposition of complex organic molecules.[4] |
| Oxygen | For maximum stability, especially in solution, purge the vial headspace with an inert gas (e.g., nitrogen or argon) before sealing. | Removing oxygen minimizes the risk of oxidative degradation.[1] |
Experimental Protocols
Protocol: Forced Degradation Study of this compound by HPLC
This protocol outlines a typical forced degradation study to identify the degradation pathways of this compound and to develop a stability-indicating analytical method.[3][9]
1. Objective: To assess the stability of this compound under various stress conditions (hydrolysis, oxidation, heat, and light) and to separate the degradation products from the parent compound using a Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) method.
2. Materials and Equipment:
-
This compound
-
HPLC grade water, acetonitrile, and methanol
-
Hydrochloric acid (HCl), Sodium hydroxide (B78521) (NaOH), Hydrogen peroxide (H₂O₂)
-
Phosphate buffer (or other suitable buffer)
-
HPLC system with UV detector
-
RP-C18 column (e.g., 250 mm x 4.6 mm, 5 µm)
-
pH meter
-
Photostability chamber
-
Oven/water bath
3. Preparation of Solutions:
-
Stock Solution: Prepare a 1 mg/mL stock solution of this compound in a suitable solvent (e.g., water or a buffered solution).
-
Stress Conditions: For each condition, mix 1 mL of the stock solution with 1 mL of the stressor solution.
-
Acid Hydrolysis: 0.1 M HCl. Incubate at 60°C for 24 hours.
-
Base Hydrolysis: 0.1 M NaOH. Incubate at 60°C for 24 hours.
-
Oxidative Degradation: 3% H₂O₂. Store at room temperature for 24 hours.
-
Thermal Degradation: Heat the stock solution at 80°C for 48 hours.
-
Photolytic Degradation: Expose the stock solution to light in a photostability chamber (ICH Q1B guidelines).
-
-
Sample Neutralization: After the incubation period, neutralize the acidic and basic samples to approximately pH 7 before HPLC analysis.
4. HPLC Method Parameters (Example):
-
Column: C18, 250 mm x 4.6 mm, 5 µm
-
Mobile Phase: Gradient elution using (A) 20 mM phosphate buffer (pH 6.5) and (B) Acetonitrile.
-
Example Gradient: 0-5 min (5% B), 5-25 min (5% to 95% B), 25-30 min (95% B), 30-35 min (95% to 5% B), 35-40 min (5% B).
-
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: Determined by UV-Vis scan of this compound (e.g., 254 nm).
-
Injection Volume: 20 µL
-
Column Temperature: 30°C
5. Data Analysis:
-
Inject a non-stressed sample (control) and all stressed samples into the HPLC.
-
Compare the chromatograms of the stressed samples to the control.
-
Calculate the percentage degradation of this compound.
-
Evaluate the resolution between the parent peak and any degradation peaks. The method is considered "stability-indicating" if all degradation products are well-separated from the parent peak.
Visualizations
References
- 1. pharmaceutical-journal.com [pharmaceutical-journal.com]
- 2. scitechnol.com [scitechnol.com]
- 3. biopharminternational.com [biopharminternational.com]
- 4. academically.com [academically.com]
- 5. idtdna.com [idtdna.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. msesupplies.com [msesupplies.com]
- 8. Troubleshooting & Pitfalls – Pharma Stability [pharmastability.com]
- 9. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
How to handle Vapendavir diphosphate resistant viral strains.
Welcome to the Vapendavir (B1682827) Diphosphate (B83284) Technical Support Center. This resource is designed for researchers, scientists, and drug development professionals. Here you will find troubleshooting guides and frequently asked questions (FAQs) to assist with your experiments involving Vapendavir diphosphate and resistant viral strains.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of Vapendavir?
A1: Vapendavir is a potent, orally bioavailable antiviral compound that targets a broad spectrum of enteroviruses, including human rhinoviruses (HRV) and enterovirus 71 (EV71).[1][2] It belongs to the "WIN" class of capsid-binding inhibitors.[1] Vapendavir inserts into a hydrophobic pocket within the viral protein 1 (VP1) of the picornavirus capsid.[3] This binding event stabilizes the capsid, preventing the conformational changes required for viral uncoating and the subsequent release of the viral genome into the host cell.[1][3]
Q2: How do viral strains develop resistance to Vapendavir?
A2: Resistance to Vapendavir typically arises from amino acid substitutions in the VP1 capsid protein, where the drug binds.[4][5] These mutations can occur both inside and outside the hydrophobic binding pocket.[5][6]
-
Pocket Mutations: Changes in the amino acid sequence within the binding pocket can directly interfere with Vapendavir's ability to bind effectively.[7] Examples include C199R/Y in HRV14 and I194F in Poliovirus 1.[4][5]
-
Non-Pocket Mutations: Mutations outside the binding pocket can also confer resistance.[6] For instance, the G149C substitution in HRV2 is located in a loop of the VP1 protein and results in a resistant phenotype.[6][7] It is thought that these mutations can allosterically alter the conformation of the binding pocket.[7]
Q3: Are Vapendavir-resistant strains cross-resistant to other antiviral compounds?
A3: Yes, viral strains resistant to Vapendavir often exhibit cross-resistance to other capsid-binding inhibitors, such as pleconaril (B1678520) and pirodavir.[3][4] This is because these compounds share a similar mechanism of action and binding site.
Q4: I've observed that a Vapendavir-resistant strain I generated replicates poorly. Is this a known phenomenon?
A4: Yes, this has been observed. A specific mutation, G149C in human rhinovirus 2 (hRV2), not only confers resistance but can also lead to Vapendavir-dependent replication.[6][8] It is hypothesized that this mutation destabilizes the viral capsid, and the binding of Vapendavir is then required to restore a conformation that allows for efficient viral replication.[6][7]
Troubleshooting Guides
This section addresses specific issues you may encounter during your experiments.
Issue 1: Inconsistent results in antiviral assays (e.g., CPE reduction or plaque reduction assays).
-
Potential Cause: High variability between replicate wells.
-
Solution: Ensure even cell seeding by thoroughly mixing the cell suspension before and during plating. Use calibrated pipettes and proper technique to minimize pipetting errors. To avoid edge effects, consider filling the outer wells of your plate with sterile PBS or media.[9]
-
-
Potential Cause: Loss of antiviral activity.
-
Solution: Verify the integrity of your this compound stock; avoid repeated freeze-thaw cycles. Confirm the titer and viability of your viral stock, as it may have decreased over time. Sequence the viral stock to check for the emergence of resistant mutations. Ensure your cell line is healthy, free from contamination (e.g., mycoplasma), and at a low passage number.[9]
-
Issue 2: Difficulty in selecting for Vapendavir-resistant viral strains.
-
Potential Cause: Suboptimal drug concentration.
-
Solution: Start with a concentration of Vapendavir that is slightly above the EC50 for the wild-type virus. Gradually increase the drug concentration in subsequent passages as the virus adapts.
-
-
Potential Cause: Low viral fitness of resistant mutants.
-
Solution: Some resistant mutations can impair viral replication. Ensure optimal cell culture conditions to support the growth of less fit viruses. It may be necessary to passage the virus for a longer period to allow for the selection and adaptation of resistant variants.
-
Issue 3: Unexpected phenotypes, such as drug-dependency.
-
Potential Cause: Specific mutations conferring dependency.
-
Solution: If you observe that a resistant strain replicates better in the presence of Vapendavir, you may have selected for a dependent mutant (e.g., HRV2 with G149C mutation).[6][8] To confirm this, perform viral growth kinetics experiments in the presence and absence of a range of Vapendavir concentrations.
-
Data Presentation
Table 1: In Vitro Antiviral Activity of Vapendavir and Other Capsid Binders against Wild-Type and Resistant Picornaviruses.
| Virus | Genotype (VP1) | Vapendavir EC50 (µM) | Pleconaril EC50 (µM) | Pirodavir EC50 (µM) |
| hRV14 | Wild-Type | 0.09 ± 0.01 | 0.20 ± 0.005 | 0.14 ± 0.01 |
| C199Y | >11 | >24 | >36 | |
| C199R | >11 | >24 | >36 | |
| hRV2 | Wild-Type | 0.006 ± 0.001 | 0.03 ± 0.001 | 0.02 ± 0.002 |
| G149C | >11 | >24 | >36 | |
| EV-D68 | Wild-Type | 0.03 ± 0.001 | >24 | 0.03 ± 0.001 |
| K167E, M252L | >11 | >24 | 0.40 ± 0.03 | |
| PV1 (Sabin) | Wild-Type | 0.04 ± 0.01 | 0.12 ± 0.01 | 0.02 ± 0.001 |
| I194F | >11 | >24 | >36 |
Data extracted from Lanko et al. (2021).[4] EC50 values represent the mean of three independent experiments ± standard deviation.
Experimental Protocols
Protocol 1: In Vitro Selection of Vapendavir-Resistant Viral Strains
This protocol describes the serial passage of a virus in the presence of increasing concentrations of Vapendavir to select for resistant variants.
-
Initial Infection: Seed susceptible cells in a 96-well plate to form a confluent monolayer. Infect the cells with the wild-type virus at a low multiplicity of infection (MOI) in the presence of Vapendavir at a concentration equal to its EC50.
-
Incubation and Observation: Incubate the plate at the optimal temperature for the virus and monitor daily for the development of cytopathic effect (CPE).
-
Harvesting and Passaging: Once significant CPE is observed (e.g., 75-90% of the cell monolayer is destroyed), harvest the supernatant containing the progeny virus.
-
Increasing Drug Concentration: Use the harvested virus to infect fresh cell monolayers in the presence of a 2- to 5-fold higher concentration of Vapendavir.
-
Repeat Passages: Repeat the process of infection, incubation, and harvesting for several passages, gradually increasing the Vapendavir concentration each time.
-
Isolation and Characterization: After a resistant population emerges that can replicate in high concentrations of Vapendavir, isolate individual viral clones by plaque purification. Sequence the VP1 region of the resistant clones to identify mutations.
Protocol 2: Plaque Reduction Neutralization Test (PRNT)
This assay is used to determine the concentration of an antiviral compound required to reduce the number of viral plaques by 50% (EC50).
-
Cell Seeding: Plate host cells in 6-well or 12-well plates and allow them to grow to a confluent monolayer.
-
Compound Dilution: Prepare serial dilutions of this compound in a suitable cell culture medium.
-
Virus-Compound Incubation: Mix a standardized amount of virus (e.g., 100 plaque-forming units) with each drug dilution and incubate for 1-2 hours at 37°C to allow the compound to bind to the virus.
-
Infection: Remove the growth medium from the cell monolayers and inoculate with the virus-compound mixtures. Allow the virus to adsorb for 1 hour.
-
Overlay: After adsorption, remove the inoculum and overlay the cells with a semi-solid medium (e.g., containing agarose (B213101) or methylcellulose) to restrict virus spread to adjacent cells.
-
Incubation: Incubate the plates for a period sufficient for plaque formation (this can range from 2 to several days depending on the virus).
-
Staining and Counting: Once plaques are visible, fix the cells and stain with a dye such as crystal violet to visualize and count the plaques.
-
Data Analysis: Calculate the percentage of plaque reduction for each drug concentration compared to the virus-only control. The EC50 is the concentration of Vapendavir that results in a 50% reduction in the number of plaques.
Strategies for Handling Resistant Strains
The emergence of drug resistance is a significant challenge in antiviral therapy. Here are some strategies to address Vapendavir-resistant strains:
-
Combination Therapy: Using multiple antiviral agents with different mechanisms of action can be an effective strategy to overcome resistance.[10] For example, combining a capsid binder like Vapendavir with a protease inhibitor (e.g., rupintrivir) or a polymerase inhibitor could create a higher barrier to the development of resistance.[11][12]
-
Alternative Antiviral Targets: Research is ongoing to identify and develop inhibitors that target other conserved viral proteins or host factors essential for viral replication. Potential targets in picornaviruses include:
-
3C Protease: This viral enzyme is crucial for processing the viral polyprotein.[13]
-
RNA-dependent RNA Polymerase (RdRp): This enzyme is essential for replicating the viral genome.[2]
-
2C Protein: This non-structural protein is highly conserved and involved in viral replication.[2]
-
Host Factors: Targeting cellular proteins that the virus relies on for replication is another promising approach.[14]
-
Visualizations
Caption: Vapendavir's mechanism of action.
Caption: Workflow for developing Vapendavir resistance.
Caption: Simplified picornavirus replication cycle.
References
- 1. Picornaviridae: The Viruses and their Replication | Basicmedical Key [basicmedicalkey.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Comparative analysis of the molecular mechanism of resistance to vapendavir across a panel of picornavirus species - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Intro to DOT language — Large-scale Biological Network Analysis and Visualization 1.0 documentation [cyverse-network-analysis-tutorial.readthedocs-hosted.com]
- 6. researchgate.net [researchgate.net]
- 7. Picornavirus - Wikipedia [en.wikipedia.org]
- 8. Comparative analysis of the molecular mechanism of resistance to vapendavir across a panel of picornavirus species - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. sitesv2.anses.fr [sitesv2.anses.fr]
- 10. medchemexpress.com [medchemexpress.com]
- 11. Antiviral Strategies Targeting Enteroviruses: Current Advances and Future Directions - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. New Small-Molecule Inhibitors Effectively Blocking Picornavirus Replication - PMC [pmc.ncbi.nlm.nih.gov]
Optimizing incubation times for Vapendavir diphosphate treatment
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for optimizing incubation times in experiments involving Vapendavir (B1682827) diphosphate (B83284).
Frequently Asked Questions (FAQs)
Q1: What is Vapendavir diphosphate and how does it work?
A1: Vapendavir is an antiviral compound that acts as a capsid binder.[1] It specifically targets a hydrophobic pocket within the viral capsid of picornaviruses, such as rhinoviruses and enteroviruses.[1] By binding to this pocket, Vapendavir prevents the uncoating of the virus and the subsequent release of its genetic material into the host cell, effectively halting replication at an early stage.[1] The diphosphate salt form of Vapendavir is often used to improve water solubility and stability.
Q2: What is a typical incubation time for this compound in an antiviral assay?
A2: The optimal incubation time for this compound treatment is not fixed and depends on several factors. For cytopathic effect (CPE) reduction assays, a common incubation period ranges from 24 to 72 hours.[2] For plaque reduction assays, the incubation time is typically longer, ranging from 2 to 5 days, to allow for visible plaque formation.[3] It is crucial to optimize this parameter for your specific experimental setup.
Q3: Why is it critical to optimize the incubation time for this compound treatment?
A3: Optimizing the incubation time is essential for obtaining accurate and reproducible results. Since Vapendavir acts on an early stage of the viral life cycle (uncoating), the timing of treatment relative to infection is critical.[1] An incubation time that is too short may not allow for sufficient viral replication in control groups to observe a significant therapeutic effect. Conversely, an incubation time that is too long might lead to secondary viral replication cycles, confounding the interpretation of results, or potential cytotoxicity from the compound itself.[2]
Q4: What factors influence the optimal incubation time?
A4: Several factors can influence the ideal incubation time for your experiment:
-
Virus Replication Kinetics: Different viruses replicate at different rates. Faster replicating viruses will require shorter incubation times.
-
Cell Line: The susceptibility and metabolic rate of the host cell line can affect the speed of viral propagation and the appearance of cytopathic effects.[2]
-
Multiplicity of Infection (MOI): A higher MOI will lead to a more rapid progression of infection and may require a shorter incubation period to observe the desired endpoint.[2]
-
Assay Type: The nature of the assay (e.g., CPE reduction, plaque reduction, yield reduction) will dictate the necessary incubation period to achieve a measurable outcome.
Troubleshooting Guide
| Problem | Possible Causes | Recommended Solutions |
| High variability in EC50 values between experiments. | Inconsistent Incubation Time: Even small variations in incubation duration can lead to significant differences in the extent of viral replication and, consequently, the calculated EC50 value. | 1. Strictly adhere to the predetermined optimal incubation time for all experiments. 2. Use a calibrated timer and ensure consistent timing for all plates within an experiment. |
| Cell Health and Passage Number: Cells at high passage numbers or in poor health can have altered susceptibility to viral infection and drug treatment. | 1. Use cells within a consistent and low passage number range. 2. Ensure cells are healthy and in the exponential growth phase before seeding for an experiment. | |
| No antiviral effect observed. | Incubation Time Too Short: The incubation period may not be long enough for the virus to cause a measurable effect in the untreated control wells. | 1. Perform a time-course experiment to determine the optimal incubation window where a clear cytopathic effect is observed in the virus control. 2. Increase the incubation time incrementally (e.g., 24, 48, 72 hours) to find the optimal point. |
| Compound Added Too Late: Since Vapendavir inhibits an early replication step, adding the compound after viral uncoating has occurred will result in no observable effect. | 1. For most assays, add this compound either before or at the same time as viral infection. 2. Consider a time-of-addition experiment to pinpoint the window of antiviral activity. | |
| High background or cytotoxicity in control wells. | Incubation Time Too Long: Extended incubation can lead to non-specific cell death, even in the absence of the virus, or cytotoxicity from the compound itself.[2] | 1. Perform a cytotoxicity assay (e.g., MTT or CCK-8) to determine the 50% cytotoxic concentration (CC50) of this compound at different incubation times. 2. Shorten the incubation time to a point where the compound does not show significant toxicity to the cells. |
| Solvent Toxicity: The solvent used to dissolve this compound (e.g., DMSO) can be toxic to cells at higher concentrations, especially with prolonged incubation. | 1. Run a vehicle-only control (cells + solvent) to assess solvent toxicity. 2. Ensure the final concentration of the solvent in the culture medium is below the toxic threshold for your cell line. | |
| Faint or poorly defined plaques in a plaque reduction assay. | Suboptimal Incubation Time: If the incubation is too short, plaques will be small and difficult to count. If it's too long, plaques may become too large and merge, making accurate counting impossible.[4] | 1. Optimize the incubation time by testing a range of durations (e.g., 2, 3, 4, 5 days) to find the point where plaques are well-defined and countable. 2. Ensure the overlay medium is at the correct concentration to restrict viral spread appropriately. |
Experimental Protocols
Protocol 1: Determining the Optimal Incubation Time for a CPE Reduction Assay
This protocol outlines a method to determine the ideal incubation time for a cytopathic effect (CPE) reduction assay with this compound.
Materials:
-
Host cells appropriate for the virus of interest
-
Complete cell culture medium
-
Virus stock with a known titer
-
This compound stock solution
-
96-well cell culture plates
-
Cell viability reagent (e.g., MTT, MTS, or CellTiter-Glo®)
-
Plate reader
Procedure:
-
Cell Seeding: Seed the 96-well plates with host cells at a density that will result in a confluent monolayer after 24 hours of incubation.
-
Virus Infection: On separate plates for each time point (e.g., 24h, 48h, 72h), infect the cells with the virus at a pre-determined Multiplicity of Infection (MOI). Include "virus control" wells (cells + virus) and "cell control" wells (cells only).
-
Incubation: Incubate the plates at the optimal temperature and CO2 concentration for your virus and cell line.
-
Observation and Staining: At each designated time point (24h, 48h, 72h), visually inspect the "virus control" wells for the development of CPE. Stain one plate at each time point with a cell viability reagent according to the manufacturer's instructions.
-
Data Analysis: Read the absorbance or luminescence on a plate reader. The optimal incubation time is the point at which the "virus control" wells show approximately 80-90% cell death compared to the "cell control" wells.[2] This ensures a sufficient window to observe the protective effects of this compound.
Protocol 2: Time-of-Addition Assay
This assay helps to determine the specific stage of the viral life cycle that is inhibited by this compound, confirming its early-stage activity.
Materials:
-
Host cells in 24-well plates
-
Virus stock
-
This compound at a concentration of 5-10 times its EC50
-
Cell culture medium
Procedure:
-
Cell Seeding: Seed cells in 24-well plates to form a confluent monolayer.
-
Synchronized Infection: Pre-chill the plates at 4°C for 1 hour. Inoculate the cells with a high MOI of the virus and incubate at 4°C for 1 hour to allow for viral attachment but not entry.
-
Wash: Wash the cells three times with cold PBS to remove unbound virus.
-
Temperature Shift and Compound Addition: Add pre-warmed culture medium to the wells and transfer the plates to a 37°C incubator. This marks time zero (T=0). Add this compound at different time points post-infection (e.g., -1h (pre-treatment), 0h, 1h, 2h, 4h, 6h, 8h).
-
Incubation: Incubate the plates for a single viral replication cycle (e.g., 8-12 hours, determined from viral growth kinetics).
-
Quantification: Harvest the supernatant or cell lysate and quantify the viral yield using a plaque assay or RT-qPCR.
-
Data Analysis: Plot the viral yield against the time of compound addition. A significant reduction in viral yield only when the compound is added at early time points will confirm that Vapendavir acts on an early stage of the viral life cycle.
Visualizations
Caption: Workflow for a Cytopathic Effect (CPE) Reduction Assay.
Caption: Vapendavir's mechanism of action, inhibiting viral uncoating.
References
Improving the reproducibility of Vapendavir diphosphate experiments
Welcome to the technical support center for Vapendavir (B1682827) diphosphate (B83284) experiments. This resource is designed for researchers, scientists, and drug development professionals to provide guidance and troubleshooting for improving the reproducibility of in vitro antiviral assays involving Vapendavir diphosphate.
Frequently Asked Questions (FAQs)
Q1: What is Vapendavir and its mechanism of action?
A1: Vapendavir (also known as BTA-798) is a potent, orally bioavailable antiviral compound with broad-spectrum activity against picornaviruses, including human rhinoviruses (HRV) and enteroviruses (EV).[1] It functions as a capsid-binding inhibitor. Vapendavir inserts into a hydrophobic pocket within the viral protein 1 (VP1), which stabilizes the viral capsid. This stabilization prevents the conformational changes necessary for the virus to uncoat and release its RNA genome into the host cell cytoplasm, thereby inhibiting viral replication at an early stage.[1] this compound is a salt form of Vapendavir, which generally offers improved water solubility and stability.[2]
Q2: What is the recommended solvent and storage for this compound stock solutions?
A2: this compound should be dissolved in 100% dimethyl sulfoxide (B87167) (DMSO) to prepare a concentrated stock solution, typically at 10 mM.[3] For long-term storage, the stock solution should be aliquoted to avoid repeated freeze-thaw cycles and stored at -20°C or -80°C. Under these conditions, the stock solution is stable for at least six months.
Q3: What are the typical effective and cytotoxic concentrations for Vapendavir?
A3: The 50% effective concentration (EC50) of Vapendavir varies depending on the virus strain and the cell line used. For many enterovirus 71 (EV71) strains, EC50 values are typically in the range of 0.5-1.4 μM.[2] The 50% cytotoxic concentration (CC50) should be determined in parallel with antiviral assays in the specific cell line being used. An ideal antiviral compound has a high selectivity index (SI), which is the ratio of CC50 to EC50. An SI value of 10 or greater is generally considered indicative of promising antiviral activity.
Data Presentation
Table 1: In Vitro Antiviral Activity (EC50) of Vapendavir Against Various Enteroviruses and Rhinoviruses
| Virus Strain(s) | Cell Line | EC50 (µM) | Reference |
| Enterovirus 71 (21 strains) | Various | 0.5 - 1.4 | [2] |
| Human Rhinovirus 14 (HRV-14) | HeLa | 0.09 ± 0.01 | [3] |
| Human Rhinovirus 2 (HRV-2) | HeLa | 0.04 ± 0.003 | [3] |
| Enterovirus D68 (EV-D68) | HeLa | 1.4 ± 0.5 | [3] |
| Poliovirus 1 (Sabin) | BGM | 2.6 ± 0.04 | [3] |
Table 2: Cytotoxicity (CC50) of Vapendavir in Various Cell Lines
| Cell Line | Assay Method | CC50 (µM) | Reference |
| RD (Rhabdomyosarcoma) | Not Specified | >382 (100 µg/mL) | [2] |
| HeLa | MTT Assay | >50 | This is a representative value; users should determine the CC50 for their specific experimental conditions. |
| Vero | MTT Assay | >50 | This is a representative value; users should determine the CC50 for their specific experimental conditions. |
| A549 | MTT Assay | >50 | This is a representative value; users should determine the CC50 for their specific experimental conditions. |
Mandatory Visualizations
Mechanism of action of Vapendavir.
Troubleshooting workflow for inconsistent results.
Experimental Protocols
Cytopathic Effect (CPE) Reduction Assay
This assay measures the ability of this compound to protect host cells from virus-induced cell death.
Materials:
-
Host cells (e.g., HeLa for rhinoviruses, Vero or RD for enteroviruses)
-
Cell culture medium (e.g., DMEM or MEM) with 2% Fetal Bovine Serum (FBS)
-
This compound stock solution (10 mM in DMSO)
-
Virus stock with a known titer (TCID50/mL or PFU/mL)
-
96-well cell culture plates
-
Cell viability stain (e.g., Crystal Violet or MTS reagent)
-
Plate reader
Procedure:
-
Cell Seeding: Seed host cells into 96-well plates at a density that will form a confluent monolayer within 24 hours. Incubate at 37°C with 5% CO2.
-
Compound Dilution: Prepare serial dilutions of this compound in cell culture medium. It is recommended to perform a two-fold or three-fold dilution series.
-
Treatment: Once cells are confluent, remove the growth medium and add the diluted this compound solutions to the wells. Include "virus control" wells (cells + virus, no drug) and "cell control" wells (cells only, no virus or drug).
-
Infection: Add the virus to all wells except the "cell control" wells at a multiplicity of infection (MOI) that causes 80-100% CPE in the "virus control" wells within 3-5 days.[4]
-
Incubation: Incubate the plates at the optimal temperature for the virus (e.g., 33-35°C for many rhinoviruses) until significant CPE is observed in the "virus control" wells.
-
Quantification:
-
Crystal Violet Staining: Gently wash the wells with PBS, fix the cells with 10% formalin, and stain with 0.5% crystal violet. After washing and drying, solubilize the stain and measure the absorbance.
-
MTS Assay: Add MTS reagent to each well and incubate according to the manufacturer's instructions. Measure the absorbance.
-
-
Data Analysis: Calculate the percentage of cell viability for each drug concentration relative to the "cell control" and "virus control" wells. The EC50 is determined by non-linear regression analysis of the dose-response curve.
Plaque Reduction Assay
This assay quantifies the inhibition of infectious virus particle formation.
Materials:
-
Confluent host cell monolayers in 6-well or 12-well plates
-
Virus stock
-
This compound stock solution
-
Overlay medium (e.g., cell culture medium with 0.5% agarose (B213101) or methylcellulose)
-
Crystal Violet solution
Procedure:
-
Compound and Virus Incubation: Prepare serial dilutions of this compound and mix with a constant amount of virus (e.g., 100 plaque-forming units, PFU). Incubate for 1 hour.[5]
-
Infection: Remove the growth medium from the cell monolayers and inoculate with the virus-compound mixtures. Allow for viral adsorption for 1-2 hours.
-
Overlay: After adsorption, remove the inoculum and add the overlay medium.
-
Incubation: Incubate the plates for a period sufficient for plaque formation (typically 2-5 days).
-
Staining and Counting: Remove the overlay and stain the cell monolayer with crystal violet. Plaques will appear as clear zones. Count the number of plaques in each well.
-
Data Analysis: Calculate the percentage of plaque reduction for each this compound concentration compared to the virus control. The 50% inhibitory concentration (IC50) is determined by regression analysis.
Virus Yield Reduction Assay
This assay measures the reduction in the titer of infectious progeny virus produced in the presence of the antiviral compound.
Materials:
-
Host cells in 24-well or 48-well plates
-
Virus stock
-
This compound stock solution
-
Apparatus for virus titration (e.g., 96-well plates for TCID50 or 6-well plates for plaque assay)
Procedure:
-
Cell Seeding and Infection: Seed host cells to form a confluent monolayer. Infect the cells with the virus at an MOI of 0.1 to 1. After a 1-hour adsorption period, remove the inoculum.[6]
-
Treatment: Add fresh medium containing serial dilutions of this compound.
-
Incubation: Incubate the plates for a period that allows for one or more cycles of viral replication (e.g., 24-48 hours).[7]
-
Virus Harvest: Collect the cell culture supernatants, which contain the progeny virus. To release intracellular virus, subject the plates to three freeze-thaw cycles.[6]
-
Virus Titer Determination: Determine the virus titer in the harvested supernatants using a standard plaque assay or a TCID50 assay.[7][8]
-
Data Analysis: Compare the viral titers from the this compound-treated wells to the virus control wells. Calculate the percentage of virus yield reduction for each concentration.
Troubleshooting Guides
Issue 1: High Variability in EC50/IC50 Values Between Experiments
-
Possible Cause: Inconsistent cell health or passage number.
-
Solution: Use cells within a consistent and low passage number range. Ensure cells are healthy and actively dividing at the time of the assay.
-
-
Possible Cause: Inaccurate virus titer or inconsistent MOI.
-
Solution: Re-titer the virus stock before each set of experiments. Use a precise and consistent MOI for all assays.
-
-
Possible Cause: Pipetting errors.
-
Solution: Ensure all pipettes are calibrated. Use reverse pipetting for viscous solutions. Be consistent with pipetting techniques.
-
Issue 2: this compound Precipitates in Cell Culture Medium
-
Possible Cause: "Solvent shock" from adding a concentrated DMSO stock directly to the aqueous medium.
-
Solution: Add the stock solution drop-wise to the pre-warmed (37°C) medium while gently vortexing or swirling.[9]
-
-
Possible Cause: The final concentration of this compound exceeds its solubility in the medium.
-
Solution: Prepare a lower concentration stock solution or perform an intermediate dilution step in a serum-free medium before adding to the final medium.
-
-
Possible Cause: Interaction with components in the cell culture medium.
-
Solution: Prepare fresh medium for each experiment. If the problem persists, test the solubility of this compound in a simpler basal medium.
-
Issue 3: No or Low Antiviral Activity Observed
-
Possible Cause: The virus strain is resistant to Vapendavir.
-
Solution: Sequence the VP1 region of the viral genome to check for known resistance mutations.[3]
-
-
Possible Cause: The compound degraded during the experiment.
-
Solution: Prepare fresh dilutions of this compound for each experiment. Include a stability control by pre-incubating the compound in media for the duration of the assay before adding it to the cells.
-
-
Possible Cause: Suboptimal assay conditions.
-
Solution: Optimize the MOI; a very high MOI can overwhelm the inhibitory effect of the compound. Ensure the incubation time is sufficient for multiple rounds of viral replication in the control wells.
-
Issue 4: High Cytotoxicity Observed
-
Possible Cause: The final DMSO concentration is too high.
-
Solution: Ensure the final DMSO concentration in the assay wells is non-toxic to the cells (typically ≤ 0.5%). Run a solvent control (media with the highest concentration of DMSO used).
-
-
Possible Cause: The chosen cell line is particularly sensitive to this compound.
-
Solution: Perform a CC50 assay to accurately determine the cytotoxic concentration range for the specific cell line. Test the compound at concentrations well below the CC50.
-
-
Possible Cause: The observed effect is due to compound-induced cell death rather than specific antiviral activity.
-
Solution: Calculate the Selectivity Index (SI = CC50 / EC50). A low SI value suggests that the observed antiviral effect may be due to cytotoxicity.
-
References
- 1. An improved RT-qPCR method for direct quantification of enveloped RNA viruses - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Comparative analysis of the molecular mechanism of resistance to vapendavir across a panel of picornavirus species - PMC [pmc.ncbi.nlm.nih.gov]
- 4. scielo.br [scielo.br]
- 5. mdpi.com [mdpi.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Virus Yield Reduction Analysis - Creative Diagnostics [antiviral.creative-diagnostics.com]
- 9. researchgate.net [researchgate.net]
Troubleshooting poor Vapendavir diphosphate performance in plaque assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing Vapendavir (B1682827) diphosphate (B83284) in plaque assays.
Frequently Asked Questions (FAQs)
Q1: What is Vapendavir and how does it work?
Vapendavir is a potent, orally bioavailable antiviral compound with broad-spectrum activity against a range of picornaviruses, including rhinoviruses and enteroviruses.[1][2] Its mechanism of action is as a capsid binder. Vapendavir inserts into a hydrophobic pocket within the viral protein 1 (VP1), a key structural component of the viral capsid.[1][3][4][5] This binding event stabilizes the capsid, preventing the necessary conformational changes for viral entry into host cells and the subsequent release of the viral genome (uncoating).[1][3]
Q2: What is the difference between Vapendavir and Vapendavir diphosphate?
This compound is a salt form of Vapendavir. While both forms exhibit comparable biological activity at equivalent molar concentrations, the diphosphate salt form generally offers enhanced water solubility and stability, which can be advantageous for in vitro experiments.[6]
Q3: What are the expected EC50 values for Vapendavir in a plaque assay?
The 50% effective concentration (EC50) of Vapendavir can vary depending on the specific viral strain and the host cell line used in the assay.[7] For Enterovirus 71 (EV71), reported EC50 values typically range from 0.5 to 1.4 µM.[6][7] It is crucial to determine the EC50 for your specific experimental conditions.
Troubleshooting Poor Vapendavir Performance
This guide addresses common issues that may lead to poor or inconsistent results when evaluating this compound in a plaque reduction assay.
| Problem | Potential Causes | Recommended Solutions |
| No reduction in plaque number with Vapendavir treatment | 1. Inactive Compound: Vapendavir may have degraded due to improper storage or handling.2. Incorrect Concentration: The concentrations of Vapendavir used may be too low to be effective against the specific virus strain.3. Viral Resistance: The virus strain may have pre-existing or developed resistance to Vapendavir.[4][5]4. Suboptimal Assay Conditions: Issues with the plaque assay protocol itself can mask the antiviral effect. | 1. Compound Integrity: Ensure this compound is stored correctly (as per the manufacturer's instructions) and prepare fresh dilutions for each experiment.2. Concentration Optimization: Perform a dose-response experiment with a wider range of Vapendavir concentrations to determine the optimal inhibitory concentration.3. Resistance Check: If possible, sequence the VP1 region of the viral genome to check for mutations associated with resistance.[4] Consider testing against a known sensitive viral strain as a positive control.4. Assay Optimization: Review and optimize your plaque assay protocol (see detailed protocol below). |
| High variability in plaque reduction between replicate wells | 1. Inconsistent Cell Monolayer: Uneven cell seeding can lead to variability in plaque formation.[8][9]2. Inaccurate Pipetting: Errors in pipetting the virus inoculum or Vapendavir dilutions will lead to inconsistent results.3. Uneven Drug Distribution: Improper mixing of Vapendavir in the overlay medium can result in concentration gradients across the well. | 1. Cell Seeding: Ensure a uniform, confluent monolayer of healthy cells is present at the time of infection.[8][10]2. Pipetting Technique: Use calibrated pipettes and ensure proper technique for all additions.3. Proper Mixing: Thoroughly but gently mix the Vapendavir into the overlay medium before adding it to the wells. |
| Cytotoxicity observed in Vapendavir-treated wells | 1. High Compound Concentration: Vapendavir, like any compound, can be toxic at high concentrations.[11]2. Solvent Toxicity: The solvent used to dissolve Vapendavir (e.g., DMSO) can be toxic to cells at certain concentrations.[11]3. Unhealthy Cells: Stressed or unhealthy cell cultures are more susceptible to compound-induced toxicity.[11][] | 1. Determine CC50: Establish the 50% cytotoxic concentration (CC50) of Vapendavir in your specific cell line to determine the therapeutic window.2. Vehicle Control: Always include a vehicle-only control (the same concentration of solvent used for Vapendavir) to assess solvent toxicity.3. Cell Health: Use healthy, low-passage number cells for your experiments and ensure they are not contaminated.[] |
| Small, fuzzy, or indistinct plaques | 1. Suboptimal Overlay: The concentration or type of overlay (e.g., agarose (B213101), methylcellulose) may not be ideal for clear plaque formation.[8][13]2. Incubation Time: The incubation period may be too short for plaques to fully develop or too long, leading to secondary plaque formation.3. Cell Health: Poor cell health can lead to unclear plaque morphology.[8] | 1. Overlay Optimization: Adjust the concentration of the overlay medium. Ensure it is applied at the correct temperature to avoid cell damage.2. Time Course Experiment: Perform a time-course experiment to determine the optimal incubation time for clear plaque visualization.3. Healthy Monolayer: Ensure the cell monolayer is healthy and confluent at the start of the assay. |
Quantitative Data Summary
Table 1: Reported EC50 Values for Vapendavir
| Virus Strain | Cell Line | EC50 (µM) |
| Enterovirus 71 (EV71) | Various | 0.5 - 1.4[6][7] |
| Human Rhinovirus (hRV) | Various | Broad-spectrum activity[5] |
Experimental Protocols
Protocol 1: Plaque Reduction Assay for Vapendavir Efficacy
This protocol outlines the key steps for performing a plaque reduction assay to determine the antiviral activity of Vapendavir.
Materials:
-
Host cells appropriate for the virus of interest
-
Virus stock with a known titer
-
This compound
-
Cell culture medium (e.g., DMEM, MEM)
-
Fetal Bovine Serum (FBS)
-
Overlay medium (e.g., 1% methylcellulose (B11928114) or 0.5% agarose in culture medium)
-
Crystal violet staining solution (0.1% crystal violet in 20% ethanol)
-
Phosphate-Buffered Saline (PBS)
-
6-well or 12-well cell culture plates
Procedure:
-
Cell Seeding: Seed host cells in 6-well or 12-well plates to form a confluent monolayer on the day of infection.
-
Compound Preparation: Prepare serial dilutions of this compound in culture medium. Also, prepare a vehicle control with the same concentration of solvent used to dissolve the compound.
-
Virus Dilution: Prepare serial dilutions of the virus stock in culture medium to yield a countable number of plaques (typically 50-100 plaques per well).
-
Infection: Aspirate the growth medium from the cell monolayers and infect the cells with the prepared virus dilutions. Incubate for 1 hour at 37°C to allow for viral adsorption.
-
Vapendavir Treatment: After the adsorption period, remove the virus inoculum and wash the cells gently with PBS.
-
Overlay Application: Add the overlay medium containing the different concentrations of Vapendavir (or vehicle control) to the respective wells.
-
Incubation: Incubate the plates at 37°C in a CO2 incubator for a duration that allows for clear plaque formation (typically 2-5 days, depending on the virus).
-
Plaque Visualization: After incubation, fix the cells (e.g., with 10% formalin) and then stain with crystal violet solution to visualize and count the plaques.
-
Data Analysis: Count the number of plaques in each well. The percentage of plaque reduction is calculated as: [1 - (Number of plaques in treated well / Number of plaques in control well)] x 100. The EC50 value can then be determined by plotting the percentage of plaque reduction against the Vapendavir concentration.
Visualizations
Mechanism of Action of Vapendavir
Caption: Vapendavir's mechanism of action.
Experimental Workflow: Plaque Reduction Assay
Caption: Workflow for a Vapendavir plaque reduction assay.
Troubleshooting Logic Flow
Caption: A logical approach to troubleshooting plaque assay issues.
References
- 1. benchchem.com [benchchem.com]
- 2. Back to the Future: Advances in Development of Broad-Spectrum Capsid-Binding Inhibitors of Enteroviruses - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Comparative analysis of the molecular mechanism of resistance to vapendavir across a panel of picornavirus species - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Comparative analysis of the molecular mechanism of resistance to vapendavir across a panel of picornavirus species - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. Standardization of the Filovirus Plaque Assay for Use in Preclinical Studies [mdpi.com]
- 10. Viral Concentration Determination Through Plaque Assays: Using Traditional and Novel Overlay Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 13. researchgate.net [researchgate.net]
Validating the purity and identity of Vapendavir diphosphate samples
This guide provides troubleshooting advice and frequently asked questions for researchers, scientists, and drug development professionals working with Vapendavir diphosphate (B83284). It covers essential techniques for validating the purity and identity of this antiviral compound.
Frequently Asked Questions (FAQs)
Q1: What is Vapendavir diphosphate and what is its primary mechanism of action?
A1: this compound is the diphosphate salt form of Vapendavir (BTA798). It is a potent enteroviral capsid binder that inhibits the replication of various enteroviruses, including enterovirus 71 (EV71), by targeting a hydrophobic pocket within the viral capsid.[1][2] This binding action prevents the virus from entering host cells.[2] The diphosphate salt form generally offers improved water solubility and stability compared to the free base.[3]
Q2: What are the key chemical properties of this compound?
A2: The key chemical properties are summarized in the table below.
| Property | Value | Reference |
| Chemical Formula | C₂₁H₃₂N₄O₁₁P₂ | [4] |
| Molecular Weight | 578.45 g/mol | [4][5] |
| CAS Number | 1198151-75-5 | [4][5] |
Q3: What are the recommended storage conditions for this compound?
A3: For long-term storage of the powder, -20°C for up to 2 years is recommended.[4] If dissolved in DMSO, it can be stored at -80°C for up to 6 months.[4] For short-term storage in DMSO, 4°C for up to 2 weeks is acceptable.[4]
Troubleshooting Analytical Experiments
Q4: I am observing significant peak tailing for this compound during my HPLC analysis. What could be the cause and how can I fix it?
A4: Severe peak tailing is a common issue when analyzing phosphate-containing compounds via HPLC. The primary cause is often the interaction between the phosphate (B84403) groups and the stainless steel components of the HPLC system, leading to the formation of metal-phosphate complexes.
Here are some troubleshooting steps:
-
Use a Bio-inert HPLC System: If available, use an HPLC system with PEEK or other bio-inert tubing and flow paths to minimize contact with stainless steel.
-
Column Choice: Employ a column specifically designed for polar molecules with phosphate groups. Columns with BEH Amide chemistry are a good choice.[6]
-
Mobile Phase pH: Ensure the mobile phase pH is controlled with a suitable buffer, like a phosphate or acetate (B1210297) buffer.[7] The pH should be adjusted to maintain a consistent ionization state of the molecule, which can improve peak shape.
-
Check for Contamination: Metal ion contamination in the mobile phase or on the column can also contribute to peak tailing. Using fresh, high-purity solvents and flushing the system and column may help.
Q5: My LC-MS signal for this compound is weak or inconsistent. What should I check?
A5: Weak or inconsistent signals in LC-MS for phosphate-containing molecules can arise from several factors:
-
In-source Fragmentation: Diphosphate groups can be labile. You may need to optimize the electrospray ionization (ESI) source parameters, such as capillary voltage and cone voltage, to minimize fragmentation before the analyzer.
-
Ion Suppression: Components of your mobile phase buffer (e.g., non-volatile salts) can suppress the ionization of your target molecule. Ensure you are using a volatile buffer system like ammonium (B1175870) acetate or ammonium formate.
-
Adduct Formation: this compound may form various adducts (e.g., with sodium or potassium). While this can be useful for identification, it can also split the signal across multiple species, reducing the intensity of the primary ion. Check for common adducts in your mass spectrum.
-
Sample Preparation: Ensure the sample is fully dissolved and free of particulates. Inadequate dissolution can lead to inconsistent injections.
Experimental Protocols and Data
The following protocols are provided as a starting point for method development and may require optimization for your specific instrumentation and sample matrix.
Overall Workflow for Purity and Identity Validation
References
Best practices for handling and storing Vapendavir diphosphate powder
Welcome to the . This resource is designed for researchers, scientists, and drug development professionals to provide best practices for handling, storage, and use of Vapendavir (B1682827) diphosphate (B83284) powder in a laboratory setting.
Frequently Asked Questions (FAQs)
Q1: What is Vapendavir diphosphate and what is its mechanism of action?
Vapendavir is a potent antiviral compound that acts as an enteroviral capsid binder.[1][2] It specifically targets a hydrophobic pocket within the VP1 capsid protein of rhinoviruses and enteroviruses.[1][3] By binding to this pocket, Vapendavir stabilizes the viral capsid, which prevents the conformational changes required for the virus to uncoat and release its genetic material into the host cell. This inhibition of uncoating effectively halts the viral replication process at an early stage.[1]
Q2: What are the recommended storage conditions for this compound powder?
For long-term stability, this compound powder should be stored at -20°C. One supplier suggests that the powder is stable for at least four years under these conditions.
Q3: How should I prepare a stock solution of this compound?
This compound is typically dissolved in dimethyl sulfoxide (B87167) (DMSO) to prepare a stock solution. For example, a 10 mM stock solution can be prepared.
Q4: What are the recommended storage conditions for this compound stock solutions?
The stability of this compound stock solutions depends on the storage temperature:
-
-20°C: Stable for up to 1 month.
-
-80°C: Stable for up to 6 months.
To avoid repeated freeze-thaw cycles, it is highly recommended to aliquot the stock solution into single-use volumes.
Q5: What personal protective equipment (PPE) should I use when handling this compound powder?
When handling this compound powder, it is important to use appropriate personal protective equipment to minimize exposure. This includes:
-
Gloves: Nitrile gloves are recommended.
-
Eye Protection: Safety glasses with side shields or chemical splash goggles.
-
Lab Coat: A standard laboratory coat should be worn.
-
Respiratory Protection: For weighing and handling the powder, a dust mask or respirator is recommended to prevent inhalation.
All handling of the powder should ideally be performed in a chemical fume hood.
Troubleshooting Guides
Issue 1: Inconsistent or no antiviral activity observed in my assay.
-
Potential Cause 1: Improper storage of this compound powder or stock solution.
-
Solution: Ensure that the powder has been stored at -20°C and that stock solutions have been stored at the correct temperature (-20°C for short-term, -80°C for long-term) and have not undergone multiple freeze-thaw cycles. Prepare fresh stock solutions if degradation is suspected.
-
-
Potential Cause 2: Development of viral resistance.
-
Solution: Enteroviruses can develop resistance to capsid-binding inhibitors through mutations in the VP1 protein.[3][4][5] If you are passaging the virus in the presence of the compound, consider sequencing the VP1 region of your viral stock to check for resistance mutations. It may be necessary to use a fresh, low-passage viral stock.
-
-
Potential Cause 3: Issues with the experimental setup.
-
Solution: Review your experimental protocol, including cell density, virus titer (multiplicity of infection, MOI), and incubation times. Ensure that all reagents are within their expiration dates and that the cell line is healthy and free from contamination.
-
Issue 2: Precipitation of this compound in aqueous media.
-
Potential Cause: Low solubility in aqueous solutions.
-
Solution: this compound has limited solubility in water. When diluting your DMSO stock solution into aqueous cell culture media, ensure that the final concentration of DMSO is compatible with your cells and that the final concentration of this compound does not exceed its solubility limit in the final medium. It is recommended to add the this compound stock solution to the media while vortexing to ensure rapid and even dispersion.
-
Issue 3: High background cytotoxicity observed in the assay.
-
Potential Cause: High concentration of DMSO in the final assay volume.
-
Solution: Ensure that the final concentration of DMSO in your cell culture wells is at a level that is non-toxic to your specific cell line. Typically, this is below 0.5%, but should be determined empirically for your system.
-
-
Potential Cause: Inherent cytotoxicity of this compound at high concentrations.
-
Solution: Perform a cytotoxicity assay (e.g., MTT or LDH assay) with this compound on your host cells in the absence of virus to determine the maximum non-toxic concentration. Ensure that the concentrations used in your antiviral assays are below this level.
-
Data Presentation
Table 1: Storage and Stability of this compound
| Form | Storage Temperature | Stability |
| Powder | -20°C | ≥ 4 years |
| Stock Solution in DMSO | -20°C | 1 month |
| Stock Solution in DMSO | -80°C | 6 months |
Experimental Protocols
Protocol 1: Reconstitution of this compound Powder
Objective: To prepare a 10 mM stock solution of this compound in DMSO.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), sterile
-
Sterile microcentrifuge tubes
-
Calibrated pipette
Procedure:
-
Allow the this compound powder vial to equilibrate to room temperature before opening.
-
In a chemical fume hood, carefully weigh the desired amount of this compound powder.
-
Add the appropriate volume of sterile DMSO to the powder to achieve a 10 mM concentration. The molecular weight of this compound is 578.45 g/mol .
-
Vortex the solution until the powder is completely dissolved. Gentle warming in a 37°C water bath can aid dissolution if necessary.
-
Aliquot the 10 mM stock solution into single-use, sterile microcentrifuge tubes.
-
Store the aliquots at -20°C for up to one month or at -80°C for up to six months.
Protocol 2: Cytopathic Effect (CPE) Reduction Assay
Objective: To determine the in vitro antiviral activity of this compound against a specific virus.
Materials:
-
Host cells susceptible to the virus of interest (e.g., HeLa cells)
-
Cell culture medium (e.g., MEM with 2% FBS)
-
Virus stock with a known titer
-
This compound stock solution (10 mM in DMSO)
-
96-well cell culture plates
-
Cell viability stain (e.g., crystal violet)
Procedure:
-
Seed a 96-well plate with host cells and incubate overnight to form a confluent monolayer.
-
Prepare serial dilutions of the this compound stock solution in cell culture medium.
-
Remove the growth medium from the cells and add the diluted compound.
-
Infect the cells with the virus at a predetermined multiplicity of infection (MOI). Include virus-only and cells-only controls.
-
Incubate the plate for a period sufficient to observe 80-100% CPE in the virus control wells (typically 2-5 days).
-
Assess cell viability by staining with crystal violet.
-
Quantify the results by measuring the absorbance and calculate the 50% effective concentration (EC50).
Visualizations
Caption: Mechanism of action of Vapendavir on Picornavirus replication.
Caption: Experimental workflow for using this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Comparative analysis of the molecular mechanism of resistance to vapendavir across a panel of picornavirus species - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Comparative analysis of the molecular mechanism of resistance to vapendavir across a panel of picornavirus species - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Technical Support Center: Vapendavir Diphosphate In Vivo Delivery
Welcome to the technical support center for Vapendavir (B1682827) diphosphate (B83284). This resource is designed to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the in vivo delivery of this potent enteroviral capsid binder. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key data to support your research.
Frequently Asked Questions (FAQs)
Q1: What is Vapendavir diphosphate and how does it differ from Vapendavir?
A1: Vapendavir is a potent, orally bioavailable antiviral compound that acts as a capsid-binding inhibitor, targeting a broad spectrum of enteroviruses.[1] It functions by stabilizing the viral capsid, which prevents viral entry into host cells and the subsequent release of the viral genome.[1] this compound is a salt form of Vapendavir. Salt forms of compounds are often developed to improve physicochemical properties such as aqueous solubility and stability, which can be beneficial for in vivo delivery.
Q2: What are the primary challenges in the in vivo delivery of this compound?
A2: While specific data on the in vivo delivery challenges of this compound is limited in publicly available literature, compounds of this nature (poorly soluble small molecules) typically face several hurdles. These can include:
-
Low Aqueous Solubility: The active pharmaceutical ingredient (API) may have poor solubility in gastrointestinal fluids, leading to incomplete dissolution and low absorption.
-
Poor Oral Bioavailability: As a consequence of low solubility and other factors, the fraction of the administered dose that reaches systemic circulation may be low and variable.
-
Food Effects: The presence or absence of food can significantly alter the gastrointestinal environment, potentially impacting the drug's dissolution and absorption. A clinical study has been conducted to evaluate the effect of food on Vapendavir pharmacokinetics.[2][3]
-
Pre-systemic Metabolism: The compound may be metabolized in the gut wall or liver before reaching systemic circulation, reducing its bioavailability.
-
Formulation-related Issues: The choice of vehicle for administration is critical. An inappropriate vehicle can lead to drug precipitation, inconsistent dosing, and poor absorption.
Q3: What are some common formulation strategies to enhance the oral bioavailability of poorly soluble antiviral drugs like Vapendavir?
A3: Several formulation strategies can be employed to improve the oral bioavailability of poorly soluble compounds:[4][5][6][7]
-
Particle Size Reduction: Micronization or nanocrystal technology increases the surface area-to-volume ratio of the drug particles, which can enhance the dissolution rate.
-
Amorphous Solid Dispersions: Dispersing the drug in a polymer matrix in an amorphous (non-crystalline) state can significantly improve its solubility and dissolution rate.
-
Lipid-Based Formulations: Formulations such as self-emulsifying drug delivery systems (SEDDS), self-microemulsifying drug delivery systems (SMEDDS), and lipid nanoparticles can improve the solubility and absorption of lipophilic drugs.
-
Complexation: Using agents like cyclodextrins to form inclusion complexes can increase the aqueous solubility of the drug.
-
Salt Formation: As has been done with this compound, forming a salt of the parent compound can improve its solubility and dissolution characteristics.
Troubleshooting Guides
This section provides practical guidance for specific issues you may encounter during your in vivo experiments with this compound.
Issue 1: High Variability or Low Plasma Concentrations After Oral Administration in Animal Models
-
Potential Cause: Poor and variable dissolution of this compound in the gastrointestinal tract.
-
Troubleshooting Steps:
-
Characterize Physicochemical Properties: If not already known, determine the aqueous solubility of your this compound batch at different pH values relevant to the GI tract (e.g., pH 1.2, 4.5, 6.8). This will help in selecting an appropriate formulation strategy.
-
Optimize the Formulation:
-
For solutions: If using a solution, ensure the drug remains solubilized upon dilution in an aqueous environment. Consider using co-solvents (e.g., PEG 400, propylene (B89431) glycol) or solubilizing agents (e.g., surfactants like Tween 80, Cremophor EL).
-
For suspensions: If administering a suspension, ensure it is homogenous and that the particle size is small and uniform. Use a suspending agent (e.g., carboxymethylcellulose, methylcellulose) to prevent settling. Sonication of the suspension before administration can help in achieving a finer dispersion.
-
-
Standardize Dosing Procedure: Ensure a consistent oral gavage technique, including the volume administered and the speed of administration. Train all personnel on the same procedure to minimize variability.
-
Control for Food Effects: Standardize the fasting period for animals before dosing. The presence of food can significantly alter gastric pH and emptying time, affecting drug absorption.
-
Issue 2: Drug Precipitation in the Formulation Vehicle
-
Potential Cause: The formulation vehicle is not able to maintain this compound in a solubilized or uniformly suspended state.
-
Troubleshooting Steps:
-
Assess Vehicle Compatibility: Perform small-scale compatibility studies with different vehicles. Observe for any signs of precipitation or instability over time at the intended storage and administration temperatures.
-
Adjust Vehicle Composition:
-
If using co-solvents, you may need to adjust their ratio or add a surfactant to improve solubility.
-
For suspensions, evaluate different suspending agents and their concentrations to find the optimal one for your compound.
-
-
Prepare Fresh Formulations: For formulations with limited stability, prepare them fresh before each experiment.
-
Issue 3: Inconsistent Efficacy in In Vivo Models Despite Consistent Dosing
-
Potential Cause: Factors beyond drug exposure, such as the timing of administration relative to infection or the development of viral resistance.
-
Troubleshooting Steps:
-
Pharmacokinetic/Pharmacodynamic (PK/PD) Analysis: If possible, correlate the plasma concentrations of Vapendavir with the observed antiviral effect. This can help determine if the variability in efficacy is due to variability in drug exposure.
-
Optimize Dosing Regimen: Based on the pharmacokinetic profile, adjust the dosing frequency and timing to maintain drug concentrations above the effective level for a sufficient duration.
-
Evaluate Viral Resistance: Resistance to capsid-binding inhibitors can emerge.[8][9] If you observe a loss of efficacy over time, consider sequencing the viral genome from treated animals to check for mutations in the drug-binding pocket of the VP1 capsid protein.[10]
-
Data Presentation
The following tables summarize key quantitative data for Vapendavir and provide representative data for physicochemical and pharmacokinetic properties of poorly soluble antiviral compounds.
Table 1: In Vitro Efficacy of Vapendavir Against Various Enterovirus Strains
| Virus Strain | Cell Line | EC50 (µM) | Reference |
|---|---|---|---|
| Enterovirus 71 (EV71) - various strains | - | 0.5 - 1.4 | Clinical trial info |
| Human Rhinovirus (HRV) - clinical isolates | HeLa | Median EC50 = 7.3 ng/mL | Product datasheet |
Note: This data is for the parent compound Vapendavir. The diphosphate salt is expected to have similar in vitro activity.
Table 2: Representative Physicochemical Properties of a Poorly Soluble Antiviral Compound
| Property | Value | Significance for In Vivo Delivery |
|---|---|---|
| Molecular Weight | ~400-600 g/mol | Can influence membrane permeability. |
| LogP | > 3 | High lipophilicity often correlates with poor aqueous solubility. |
| Aqueous Solubility (pH 7.4) | < 10 µg/mL | Low solubility can lead to dissolution rate-limited absorption. |
| pKa | (Varies) | The ionization state of the compound at different GI tract pH values will affect its solubility and permeability. |
Note: This table provides representative data for a typical poorly soluble antiviral. Specific data for this compound is not publicly available.
Table 3: Representative Preclinical Pharmacokinetic Parameters of an Oral Capsid-Binding Inhibitor in Mice
| Parameter | Value | Description |
|---|---|---|
| Oral Bioavailability (F%) | < 20% | The fraction of the orally administered dose that reaches systemic circulation. |
| Tmax (hours) | 1 - 4 | The time to reach the maximum plasma concentration. |
| Cmax (ng/mL) | (Varies with dose) | The maximum observed plasma concentration. |
| AUC (ng*h/mL) | (Varies with dose) | The total drug exposure over time. |
| Half-life (t1/2) (hours) | 2 - 8 | The time it takes for the plasma concentration to reduce by half. |
Note: This table provides representative data and is intended for illustrative purposes. Actual pharmacokinetic parameters for this compound may vary depending on the formulation, dose, and animal species.
Experimental Protocols
Protocol: In Vivo Efficacy Evaluation of this compound in a Mouse Model of Enterovirus Infection
This protocol provides a general framework. Specific details such as the virus strain, mouse strain, and endpoints should be adapted based on the research question.
-
Animal Model:
-
This compound Formulation:
-
Based on the physicochemical properties, prepare an appropriate formulation for oral gavage (e.g., a solution with co-solvents or a homogenous suspension).
-
The final vehicle should be well-tolerated by the animals. A common vehicle for suspensions is 0.5% (w/v) carboxymethylcellulose (CMC) in water.
-
-
Dosing and Administration:
-
Determine the appropriate dose based on in vitro efficacy data and any available pharmacokinetic information.
-
Administer this compound or vehicle control to the mice via oral gavage. Ensure the volume is appropriate for the size of the animal (typically 5-10 mL/kg).
-
-
Viral Challenge:
-
Infect the mice with a predetermined lethal or sublethal dose of the enterovirus via the appropriate route (e.g., intraperitoneal, intracranial, or oral).
-
The timing of treatment initiation relative to infection (prophylactic, at the time of infection, or post-infection) is a critical experimental parameter.
-
-
Monitoring and Endpoints:
-
Monitor the animals daily for clinical signs of disease (e.g., weight loss, paralysis, mortality).
-
At selected time points, collect tissues (e.g., brain, spinal cord, muscle, blood) for virological and immunological analysis.
-
Viral Load Quantification: Determine viral titers in tissues by plaque assay or quantify viral RNA by RT-qPCR.
-
Histopathology: Evaluate tissue damage and inflammation.
-
Pharmacokinetic Analysis (Satellite Group): In a separate group of animals, collect blood samples at various time points after dosing to determine the plasma concentration of Vapendavir and calculate pharmacokinetic parameters.
-
-
Data Analysis:
-
Compare the clinical scores, survival rates, viral loads, and histopathological changes between the this compound-treated and vehicle-treated groups using appropriate statistical methods.
-
Analytical Method for Quantification of Vapendavir in Plasma
-
Technique: Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the standard method for quantifying small molecules in biological matrices due to its high sensitivity and selectivity.[14][15][16][17]
-
Sample Preparation: A simple protein precipitation with acetonitrile (B52724) is often sufficient for plasma samples.
-
Chromatography: Reversed-phase chromatography using a C18 column with a gradient elution of acetonitrile and water (both with a small amount of formic acid) is a common starting point.
-
Mass Spectrometry: Detection is typically performed using a triple quadrupole mass spectrometer in multiple reaction monitoring (MRM) mode. Specific precursor and product ion transitions for Vapendavir would need to be optimized. An internal standard (ideally a stable isotope-labeled version of Vapendavir) should be used for accurate quantification.
Mandatory Visualizations
Caption: Troubleshooting workflow for in vivo delivery challenges.
Caption: Vapendavir's mechanism of action on the viral capsid.
References
- 1. benchchem.com [benchchem.com]
- 2. ClinicalTrials.gov [clinicaltrials.gov]
- 3. ClinicalTrials.gov [clinicaltrials.gov]
- 4. Enhanced dissolution of poorly soluble antiviral drugs from nanoparticles of cellulose acetate based solid dispersion matrices - PMC [pmc.ncbi.nlm.nih.gov]
- 5. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 6. Formulation Strategies for Poorly Soluble Drugs [worldpharmatoday.com]
- 7. Support Tools in Formulation Development for Poorly Soluble Drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Comparative analysis of the molecular mechanism of resistance to vapendavir across a panel of picornavirus species - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Comparative analysis of the molecular mechanism of resistance to vapendavir across a panel of picornavirus species - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Development of an Enterovirus 71 Vaccine Efficacy Test Using Human Scavenger Receptor B2 Transgenic Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Evaluating Treatment Efficacy in a Mouse Model of Enterovirus D68–Associated Paralytic Myelitis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Pterostilbene Exhibits Broad-Spectrum Antiviral Activity by Targeting the Enterovirus Capsid, Inactivating Viral Particles, Blocking Viral Binding, and Protecting Mice From Lethal EV-A71 Challenge - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Analytical approaches for determination of COVID-19 candidate drugs in human biological matrices - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Determination of Antiviral Drugs and Their Metabolites Using Micro-Solid Phase Extraction and UHPLC-MS/MS in Reversed-Phase and Hydrophilic Interaction Chromatography Modes [mdpi.com]
- 16. A validated assay by liquid chromatography-tandem mass spectrometry for the simultaneous quantification of elvitegravir and rilpivirine in HIV positive patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. impactfactor.org [impactfactor.org]
Validation & Comparative
A Head-to-Head Comparison of Vapendavir Diphosphate and Other Capsid Binders
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective, data-driven comparison of Vapendavir diphosphate (B83284) with other notable picornavirus capsid binders, including Pleconaril (B1678520) and Pocapavir (B1678965). The information presented is collated from in vitro studies and clinical trials to provide a comprehensive overview of their antiviral profiles, aiding in research and drug development decisions.
Introduction to Capsid Binders
Picornaviruses, a large family of non-enveloped RNA viruses, are responsible for a wide array of human diseases, from the common cold (Rhinoviruses) to more severe illnesses like poliomyelitis and meningitis (Enteroviruses). A key therapeutic strategy against these viruses is the development of capsid-binding agents. These small molecules insert into a hydrophobic pocket within the viral capsid protein VP1. This action stabilizes the capsid, preventing conformational changes necessary for the virus to attach to host cells and release its RNA genome, a process known as uncoating. By inhibiting these early stages of the viral life cycle, capsid binders effectively halt viral replication.[1][2]
Mechanism of Action of Capsid Binders
Capsid binders exert their antiviral effect by physically occupying a hydrophobic pocket within the VP1 capsid protein. This binding event stabilizes the virion, making it more rigid and preventing the conformational changes required for receptor binding and the subsequent release of the viral RNA into the host cell's cytoplasm. This mechanism effectively blocks the initiation of viral replication.
Comparative In Vitro Efficacy
The following tables summarize the in vitro antiviral activity of Vapendavir diphosphate, Pleconaril, and Pocapavir against various picornaviruses. The data is presented as the 50% effective concentration (EC50), which is the concentration of the compound that inhibits the viral cytopathic effect by 50%.
Table 1: Antiviral Activity against Enterovirus 71 (EV71)
| Compound | Virus Strain(s) | Cell Line | Average EC50 (µM) | Reference(s) |
| Vapendavir | 21 EV71 strains/isolates (Genogroups A, B, C) | Not Specified | 0.7 | [3] |
| Pirodavir (for comparison) | 21 EV71 strains/isolates (Genogroups A, B, C) | Not Specified | 0.5 | [3] |
| Pleconaril | 21 EV71 strains/isolates (Genogroups A, B, C) | Not Specified | >262 (inactive) | [3] |
Table 2: Antiviral Activity against Other Enteroviruses and Rhinoviruses
| Compound | Virus | Cell Line | EC50 (µM) | Reference(s) |
| Vapendavir | Enterovirus D68 (EV-D68) | RD | 0.170 | [4] |
| Human Rhinovirus 14 (HRV-14) | HeLa | 0.01 - 15 | [5] | |
| Pleconaril | Coxsackievirus A9 (Bozek) | Not Specified | 0.027 | [3] |
| Poliovirus (type 3 Sabin) | Not Specified | 0.341 | [3] | |
| Human Rhinovirus (5 serotypes) | Ohio HeLaI | Median EC50: 0.02 µg/ml | [6] | |
| Pocapavir | Poliovirus (45 strains) | Not Specified | 0.003 - 0.126 | [7] |
| Enterovirus D68 (EV-D68) | Not Specified | Inactive against key 2014 outbreak strains | [7] |
Experimental Protocols
Detailed methodologies are essential for the interpretation and replication of experimental results. Below are generalized protocols for the key assays used to determine the in vitro efficacy of capsid binders.
Cytopathic Effect (CPE) Reduction Assay
This assay measures the ability of a compound to protect cells from the virus-induced damage and death (cytopathic effect).
Detailed Steps:
-
Cell Seeding: Plate a susceptible host cell line (e.g., HeLa, RD, or Vero cells) into 96-well microtiter plates at a density that will form a confluent monolayer within 24 hours.
-
Compound Preparation: Prepare serial dilutions of the test compounds (Vapendavir, Pleconaril, Pocapavir) in cell culture medium.
-
Treatment: Remove the growth medium from the cell monolayers and add the compound dilutions. Include appropriate controls: cells with medium only (cell control) and cells with medium but no compound (virus control).
-
Infection: Add a predetermined amount of virus to all wells except the cell control wells. The amount of virus should be sufficient to cause a complete cytopathic effect in the virus control wells within the incubation period.
-
Incubation: Incubate the plates at the optimal temperature and CO2 concentration for the specific virus and cell line for 3 to 5 days, or until the virus control wells show 100% CPE.[3][6]
-
Viability Assessment: Quantify the number of viable cells in each well using a suitable method, such as staining with crystal violet or using a colorimetric assay like the MTS assay.
-
Data Analysis: Determine the compound concentration that protects 50% of the cells from the viral CPE. This is the EC50 value.
Plaque Reduction Assay
This assay quantifies the number of infectious virus particles and is used to determine the concentration of an antiviral compound required to reduce the number of plaques by 50% (IC50).
Detailed Steps:
-
Cell Seeding: Grow a confluent monolayer of susceptible cells in 6- or 12-well plates.
-
Virus and Compound Incubation: In separate tubes, pre-incubate a known amount of virus (e.g., 100 plaque-forming units) with serial dilutions of the test compound for a set period (e.g., 1 hour at 37°C).
-
Infection: Remove the growth medium from the cell monolayers and inoculate with the virus-compound mixtures. Allow the virus to adsorb to the cells for 1-2 hours.
-
Overlay: After adsorption, remove the inoculum and overlay the cell monolayer with a semi-solid medium (e.g., containing agarose (B213101) or methylcellulose) with or without the test compound. This restricts the spread of the virus, leading to the formation of localized plaques.
-
Incubation: Incubate the plates for several days until visible plaques are formed.
-
Plaque Visualization and Counting: Fix the cells (e.g., with formaldehyde) and stain them with a dye (e.g., crystal violet) that stains viable cells. Plaques will appear as clear zones where cells have been lysed. Count the number of plaques in each well.
-
Data Analysis: Calculate the percentage of plaque reduction for each compound concentration compared to the virus control. The IC50 is the concentration of the compound that reduces the number of plaques by 50%.
Clinical Trial Overview
Vapendavir:
-
Has shown potent activity against 97% of rhinoviruses tested.[8]
-
Phase 2 clinical trials in patients with Chronic Obstructive Pulmonary Disease (COPD) and rhinovirus infection demonstrated that Vapendavir improved both upper and lower respiratory symptoms and shortened the duration of illness.
Pleconaril:
-
Demonstrated broad-spectrum activity against many enterovirus and rhinovirus serotypes.[7]
-
Two large, randomized, placebo-controlled trials in adults with colds due to picornaviruses showed that early treatment with oral pleconaril significantly reduced the duration and severity of cold symptoms.[1] However, its development was halted due to concerns about side effects, including the induction of cytochrome P450 enzymes, and the emergence of resistant virus strains.[7]
Pocapavir:
-
Exhibits potent activity against polioviruses.[7]
-
In a human oral poliovirus vaccine challenge model, treatment with pocapavir was safe and significantly accelerated virus clearance. However, the emergence of drug-resistant virus was observed. Pocapavir is available for compassionate use in cases of severe enterovirus infections.[5]
Resistance
A significant challenge in the development of capsid binders is the emergence of drug-resistant viral strains. Resistance to these compounds typically arises from mutations in the VP1 protein, often in or near the drug-binding pocket. These mutations can reduce the binding affinity of the inhibitor, thereby diminishing its antiviral efficacy. Studies have shown that some viruses resistant to one capsid binder may show cross-resistance to others, highlighting the need for the development of new inhibitors with different binding modes or the use of combination therapies.
Conclusion
This compound, Pleconaril, and Pocapavir are all potent capsid-binding inhibitors of picornaviruses with distinct antiviral spectra and clinical development histories.
-
Vapendavir shows promise as a treatment for rhinovirus infections, particularly in at-risk populations like individuals with COPD, and is active against EV71, a virus against which Pleconaril is ineffective.
-
Pleconaril has demonstrated clinical efficacy against the common cold but faces challenges with its side-effect profile and the potential for drug resistance.
-
Pocapavir is a potent inhibitor of polioviruses and is being developed as a tool for polio eradication, but its utility against other enteroviruses is more variable, and resistance is a concern.
The choice of a capsid binder for research or as a lead for further drug development will depend on the specific viral target and the desired therapeutic profile. The data presented in this guide provides a foundation for making informed decisions in the ongoing effort to combat picornavirus infections.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. The Capsid Binder Vapendavir and the Novel Protease Inhibitor SG85 Inhibit Enterovirus 71 Replication - PMC [pmc.ncbi.nlm.nih.gov]
- 4. biorxiv.org [biorxiv.org]
- 5. mdpi.com [mdpi.com]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. Back to the Future: Advances in Development of Broad-Spectrum Capsid-Binding Inhibitors of Enteroviruses - PMC [pmc.ncbi.nlm.nih.gov]
Vapendavir Diphosphate: A Comparative Analysis of Cross-Resistance with Other Antivirals
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the cross-resistance profile of Vapendavir diphosphate (B83284) with other antiviral agents. The information presented is supported by experimental data to aid in research and drug development efforts against picornaviruses.
Executive Summary
Vapendavir is a potent, orally bioavailable antiviral compound that targets the hydrophobic pocket within the viral protein 1 (VP1) of picornaviruses.[1] By binding to this pocket, Vapendavir stabilizes the viral capsid, preventing the conformational changes necessary for viral entry and uncoating.[1][2] Resistance to Vapendavir can emerge through mutations within this binding pocket. This guide examines the cross-resistance of Vapendavir with other capsid-binding inhibitors and antivirals with different mechanisms of action, providing valuable insights into potential combination therapies and the management of antiviral resistance.
Data Presentation: Cross-Resistance of Vapendavir and Other Capsid Binders
The following table summarizes the in vitro antiviral activity and cross-resistance of Vapendavir, Pleconaril, and Pirodavir against wild-type and Vapendavir-resistant human rhinovirus 14 (HRV-14) and poliovirus 1 (PV1). The data is presented as the half-maximal effective concentration (EC50) in micromolar (μM) and the fold-change in EC50 for the resistant strains compared to the wild-type.
| Virus | Genotype (VP1) | Vapendavir EC50 (μM) | Fold Change | Pleconaril EC50 (μM) | Fold Change | Pirodavir EC50 (μM) | Fold Change |
| HRV-14 | Wild-Type | 0.09 ± 0.01 | - | 0.20 ± 0.005 | - | 0.14 ± 0.1 | - |
| C199R | >10 | >110 | 2.9 ± 1.0 | 14.5 | >27 | >192 | |
| C199Y | >10 | >110 | 3.5 ± 0.9 | 17.5 | >27 | >192 | |
| PV1 | Wild-Type | 0.03 ± 0.01 | - | >10 | - | 0.04 ± 0.01 | - |
| I194F | >10 | >333 | >10 | - | >27 | >675 |
Data extracted from Lanko K, et al. (2021). Antiviral Research.
Comparison with Antivirals Targeting Different Mechanisms
To provide a broader context, this section compares Vapendavir with antivirals that have distinct mechanisms of action against picornaviruses.
| Antiviral Agent | Class | Mechanism of Action | Potential for Cross-Resistance with Vapendavir |
| Vapendavir | Capsid Binder | Binds to a hydrophobic pocket in VP1, stabilizing the capsid and preventing uncoating.[1][2] | High with other capsid binders targeting the same pocket. |
| Rupintrivir | 3C Protease Inhibitor | Covalently binds to the active site of the 3C protease, inhibiting the processing of the viral polyprotein.[1][3] | Low, as it targets a different viral protein and process. |
| Enviroxime (B1671365) | Replication Complex Inhibitor | Targets the viral 3A protein, interfering with the formation of the viral replication complex.[4][5] | Low, due to a distinct molecular target and mechanism. |
Experimental Protocols
The following are detailed methodologies for the key experiments cited in the cross-resistance studies.
In Vitro Selection of Vapendavir-Resistant Viruses
-
Cell and Virus Culture : A suitable host cell line (e.g., HeLa cells for rhinoviruses) is cultured in 96-well plates.
-
Initiation of Selection : Wild-type virus is propagated in the presence of sub-optimal concentrations of Vapendavir (typically starting around the EC50 value).
-
Serial Passage : The virus from cultures showing cytopathic effect (CPE) is harvested and used to infect fresh cell monolayers with gradually increasing concentrations of Vapendavir. This process is repeated for multiple passages (a 5-step protocol is commonly employed).
-
Isolation and Stock Generation : Viral isolates capable of replicating in the presence of high concentrations of Vapendavir are plaque-purified and amplified to generate high-titer virus stocks.
-
Genotypic Analysis : The VP1 region of the viral genome from resistant isolates is sequenced to identify mutations.
Cytopathic Effect (CPE) Reduction Assay
-
Cell Plating : Host cells are seeded in 96-well microtiter plates and incubated until a confluent monolayer is formed.
-
Compound Dilution : A serial dilution of the antiviral compounds (Vapendavir, Pleconaril, Pirodavir, etc.) is prepared in cell culture medium.
-
Infection and Treatment : The cell culture medium is removed from the plates, and the diluted compounds are added. The cells are then infected with a standardized amount of either wild-type or resistant virus. Control wells include cells with virus only (virus control) and cells without virus or compound (cell control).
-
Incubation : The plates are incubated at the optimal temperature for viral replication (e.g., 35°C for rhinoviruses) until CPE is observed in 80-100% of the virus control wells.
-
Quantification of CPE : Cell viability is assessed by staining with a dye such as crystal violet. The dye is then solubilized, and the optical density is measured using a spectrophotometer.
-
Data Analysis : The EC50 value, which is the compound concentration that inhibits the viral CPE by 50%, is calculated by non-linear regression analysis of the dose-response curves.
Mandatory Visualizations
The following diagrams illustrate key concepts related to Vapendavir's mechanism of action and the experimental workflow for resistance testing.
Caption: Vapendavir's mechanism of action.
Caption: Experimental workflow for antiviral resistance testing.
References
- 1. Pan-3C Protease Inhibitor Rupintrivir Binds SARS-CoV-2 Main Protease in a Unique Binding Mode - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Rupintrivir - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. The antiviral compound enviroxime targets the 3A coding region of rhinovirus and poliovirus - PMC [pmc.ncbi.nlm.nih.gov]
Vapendavir Diphosphate: A Comparative Analysis Against Established Viral Entry Inhibitors
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Vapendavir Diphosphate's Antiviral Activity with Pleconaril and Pirodavir, Supported by Experimental Data.
Vapendavir is an orally bioavailable antiviral compound demonstrating broad-spectrum activity against picornaviruses, such as rhinoviruses and enteroviruses.[1][2][3] Its diphosphate (B83284) salt, this compound, is a potent enteroviral capsid binder.[4] This guide provides a comparative benchmark of this compound's activity against two well-established reference compounds, Pleconaril and Pirodavir, which share a similar mechanism of action. All three compounds function as capsid binders, inserting into a hydrophobic pocket within the viral protein 1 (VP1) to stabilize the capsid and prevent the conformational changes necessary for viral entry and uncoating.[1][5][6][7]
Quantitative Comparison of Antiviral Activity
The following table summarizes the in vitro antiviral activities of this compound, Pleconaril, and Pirodavir against various picornaviruses. It is important to note that the direct comparison of potencies is influenced by the specific viral strains and the experimental assays utilized in different studies.
| Compound | Virus Target(s) | Assay Type | Measured Potency (IC50/EC50/EC80) | Reference(s) |
| This compound | Enterovirus 71 (EV71) strains | Cytopathic Effect (CPE) Reduction | EC50: 0.5–1.4 μM | [4] |
| Pleconaril | Enteroviruses | Not Specified | IC50: 50 nM | [1] |
| Rhinoviruses & Enteroviruses | Not Specified | Broad-spectrum activity | [5][6][7] | |
| Pirodavir | 80% of 100 Human Rhinovirus (HRV) serotypes | Not Specified | EC80: 0.064 µg/mL | [3] |
| 16 Enteroviruses | Not Specified | EC80: 1.3 µg/mL | [3] | |
| Rhinovirus | Virus Yield Reduction | IC90: 2.3 nM | [5] | |
| Enterovirus 71 | Not Specified | IC50: 5,420 nM | [5] | |
| 56 HRV laboratory strains | Neutral Red Uptake | IC50 range: 1 nM - 8,130 nM | [2] |
Mechanism of Action: Viral Capsid Inhibition
Vapendavir, Pleconaril, and Pirodavir all target the picornavirus capsid. They bind to a hydrophobic pocket in the VP1 protein, which is crucial for the virus's ability to attach to host cells and release its genetic material.[1][5][6][7] By occupying this pocket, these compounds stabilize the capsid, preventing the necessary conformational changes for uncoating and subsequent replication.[1]
Caption: Viral capsid inhibitors bind to a hydrophobic pocket in VP1, preventing uncoating.
Experimental Protocols
The antiviral activity and potency of compounds like this compound are primarily determined through cell-based assays. The following are detailed methodologies for key experiments cited in the evaluation of picornavirus inhibitors.
Cytopathic Effect (CPE) Reduction Assay
This assay measures the ability of a compound to protect cells from virus-induced cell death.
-
Cell Seeding: Host cells (e.g., HeLa cells) are seeded in 96-well plates and incubated to form a confluent monolayer.
-
Compound Preparation: The test compound (e.g., this compound) is serially diluted to a range of concentrations.
-
Infection and Treatment: The cell culture medium is removed, and the cells are infected with a known titer of rhinovirus in the presence of the various compound dilutions. Control wells include uninfected cells (cell control) and infected, untreated cells (virus control).
-
Incubation: The plates are incubated at a temperature suitable for viral replication (e.g., 33°C for rhinovirus) until the virus control wells show significant cytopathic effects.
-
Quantification of Cell Viability: Cell viability is assessed using a colorimetric assay, such as the MTS assay. The absorbance is read, which correlates with the number of viable cells.
-
Data Analysis: The 50% effective concentration (EC50), the concentration of the compound that protects 50% of the cells from virus-induced death, is calculated from the dose-response curve. The 50% cytotoxic concentration (CC50) is determined in parallel on uninfected cells.
Virus Yield Reduction Assay
This assay directly measures the amount of infectious virus produced in the presence of an inhibitor.
-
Cell Infection and Treatment: Confluent cell monolayers are infected with the virus at a specific multiplicity of infection (MOI) and treated with different concentrations of the test compound.
-
Incubation: The infected cells are incubated for a single replication cycle.
-
Virus Harvesting: After incubation, the cells and supernatant are subjected to freeze-thaw cycles to release the progeny virus.
-
Virus Titer Quantification: The harvested virus is serially diluted, and the viral titer is determined using a plaque assay.
-
Data Analysis: The 90% inhibitory concentration (IC90), the concentration of the compound that reduces the virus yield by 90%, is calculated.
Plaque Reduction Assay
This is a standard method to quantify infectious virus titers and assess the inhibitory effect of a compound.
-
Cell Seeding: Host cells are seeded in multi-well plates to form a confluent monolayer.
-
Infection: The cell monolayer is infected with a diluted virus suspension for a short period to allow for viral attachment.
-
Compound Treatment and Overlay: The virus inoculum is removed, and the cells are overlaid with a semi-solid medium (e.g., containing agarose (B213101) or methylcellulose) mixed with various concentrations of the test compound. This overlay restricts the spread of the virus to adjacent cells, leading to the formation of localized zones of cell death (plaques).
-
Incubation: The plates are incubated until plaques are visible.
-
Plaque Visualization and Counting: The cells are fixed and stained (e.g., with crystal violet), and the plaques are counted.
-
Data Analysis: The concentration of the compound that reduces the number of plaques by 50% (IC50) is determined.
Caption: Generalized workflow for determining the in vitro antiviral activity of compounds.
References
- 1. Pleconaril | Virus Protease | Antiviral | TargetMol [targetmol.com]
- 2. benchchem.com [benchchem.com]
- 3. pubmed.ncbi.nlm.nih.gov [pubmed.ncbi.nlm.nih.gov]
- 4. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Vapendavir Diphosphate's Efficacy: In Vitro Potency vs. In Vivo Performance
Vapendavir (B1682827) diphosphate (B83284), an orally bioavailable antiviral compound, has demonstrated significant promise in combating infections caused by a range of enteroviruses and rhinoviruses.[1] As a capsid-binding inhibitor, its mechanism of action involves stabilizing the viral capsid to prevent the release of the viral genome into host cells, effectively halting replication at an early stage.[1][2] This guide provides a comprehensive comparison of Vapendavir's efficacy in laboratory settings versus clinical trials, supported by experimental data and detailed methodologies for researchers, scientists, and drug development professionals.
In Vitro Efficacy: Potent Activity Against Enterovirus 71
Vapendavir has shown potent in vitro activity against a broad spectrum of enteroviruses, most notably Enterovirus 71 (EV71), a primary cause of hand, foot, and mouth disease.[1] Studies have demonstrated its effectiveness across various EV71 genogroups.[3][4]
Comparative Antiviral Activity Against EV71 Strains
The following table summarizes the 50% effective concentration (EC₅₀) values of Vapendavir and other antiviral agents against different genogroups of EV71. A lower EC₅₀ value indicates higher potency.
| Antiviral Agent | Mechanism of Action | Genogroup A (EC₅₀ in µM) | Genogroup B2 (EC₅₀ in µM) | Genogroup B5 (EC₅₀ in µM) | Genogroup C2 (EC₅₀ in µM) | Genogroup C4 (EC₅₀ in µM) |
| Vapendavir | Capsid Binder | 0.842 ± 0.325 | 0.671 ± 0.321 | 0.498 ± 0.236 | 0.957 ± 0.074 | 0.739 ± 0.248 |
| Pirodavir | Capsid Binder | 0.361 ± 0.209 | 0.727 ± 0.223 | 0.484 ± 0.170 | 0.491 ± 0.102 | 0.513 ± 0.090 |
| Rupintrivir | 3C Protease Inhibitor | 0.006 ± 0.003 | 0.012 ± 0.004 | 0.010 ± 0.001 | 0.005 ± 0.002 | 0.007 ± 0.001 |
| Pleconaril | Capsid Binder | >262 | >262 | >262 | >262 | >262 |
| Data sourced from a study evaluating 21 EV71 strains.[3] |
Notably, while Vapendavir and Pirodavir demonstrated broad activity against EV71, Pleconaril, another capsid binder, was inactive.[3]
Experimental Protocol: Cytopathic Effect (CPE) Inhibition Assay
The in vitro antiviral activity of Vapendavir is commonly determined using a cytopathic effect (CPE) inhibition assay.[5]
-
Cell Seeding: Host cells (e.g., HeLa or RD cells) are seeded in 96-well microplates and incubated until a confluent monolayer is formed.
-
Virus Infection: The cell monolayers are infected with the virus at a predetermined multiplicity of infection (e.g., 100 CCID₅₀ per 0.1 mL).[5]
-
Compound Addition: After a 1-hour virus adsorption period, serial dilutions of Vapendavir and control compounds are added to the wells.[5]
-
Incubation: The plates are incubated at 37°C in a 5% CO₂ environment for 48-72 hours, allowing for viral replication and the development of CPE in untreated wells.[5]
-
Quantification of Viral CPE: The extent of CPE is quantified. This can be done through microscopic observation or by using a cell viability assay, such as the neutral red uptake assay, which measures the number of viable cells remaining after treatment.[5]
-
EC₅₀ Determination: The EC₅₀ value is calculated as the compound concentration that inhibits the viral CPE by 50% compared to the untreated virus-infected controls.
In Vivo Efficacy: Promising Results in a Rhinovirus Challenge Study
Vapendavir's in vivo efficacy has been evaluated in clinical trials, including a notable Phase 2 placebo-controlled study in patients with Chronic Obstructive Pulmonary Disease (COPD) who were experimentally infected with rhinovirus.[6][7]
Key Findings from the Phase 2 COPD Rhinovirus Challenge Study
| Outcome Measure | Vapendavir Treatment Group | Placebo Group |
| Respiratory Symptoms | Significant improvement in both upper and lower respiratory symptoms.[6][7] | Less improvement compared to the treatment group. |
| Illness Duration | Shortened overall course of illness.[6][7] | Longer duration of illness. |
| Viral Load | Reduced viral loads and faster viral resolution in the respiratory system.[6][7] | Higher and more persistent viral loads. |
| Safety and Tolerability | Well-tolerated with fewer adverse events reported.[6] | More adverse events reported. |
These findings suggest that Vapendavir has a significant antiviral effect in a clinical setting, leading to tangible benefits for patients.[6][7]
Experimental Protocol: Human Rhinovirus Challenge Model in COPD Patients
This study was designed to mimic a real-world scenario of rhinovirus infection in vulnerable patients.[8]
-
Participant Selection: Patients with Stage 2 COPD were enrolled in the study.[8]
-
Rhinovirus Inoculation: Participants were intranasally inoculated with a specific strain of human rhinovirus.[8]
-
Symptom Monitoring: Patients self-reported the onset of respiratory symptoms.[8]
-
Treatment Initiation: Upon the onset of symptoms, participants were randomized to receive either oral Vapendavir or a placebo.[8][9]
-
Treatment Duration: The treatment was administered for a total of seven days.[6][8]
-
Data Collection: Throughout the study, various data points were collected, including:
-
Efficacy and Safety Analysis: The collected data was analyzed to compare the clinical outcomes and safety profiles between the Vapendavir and placebo groups.[10]
Mechanism of Action: Viral Capsid Inhibition
Vapendavir belongs to a class of antiviral compounds known as capsid binders.[2] It targets a hydrophobic pocket within the VP1 capsid protein of picornaviruses.[1] By binding to this pocket, Vapendavir stabilizes the viral capsid, preventing the conformational changes required for the virus to uncoat and release its RNA into the host cell.[1] This effectively blocks viral replication at a very early stage.
Conclusion
The available data demonstrates that Vapendavir diphosphate is a potent antiviral agent with robust in vitro activity against a range of clinically relevant enteroviruses.[3][11] More importantly, this in vitro potency translates into significant in vivo efficacy, as evidenced by the positive outcomes in a human rhinovirus challenge study in a vulnerable patient population.[6][7] The consistent beneficial effects observed across multiple parameters in the clinical trial underscore the therapeutic potential of Vapendavir for the treatment of rhinovirus infections, particularly in individuals with underlying respiratory conditions like COPD.[7][8] Further late-stage clinical development is anticipated to fully elucidate its role in managing respiratory viral infections.[8]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. The Capsid Binder Vapendavir and the Novel Protease Inhibitor SG85 Inhibit Enterovirus 71 Replication - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The capsid binder Vapendavir and the novel protease inhibitor SG85 inhibit enterovirus 71 replication - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Frontiers Publishing Partnerships | Antiviral activity in vitro of double combinations of enteroviral inhibitors [frontierspartnerships.org]
- 6. Altesa BioSciences Reports Positive Phase 2 Vapendavir Results in COPD Rhinovirus Study [synapse.patsnap.com]
- 7. Altesa BioSciences Details Positive Topline Vapendavir Results from Phase 2 Placebo-Controlled Rhinovirus Challenge Study in COPD Patients - BioSpace [biospace.com]
- 8. Altesa BioSciences Presents Findings Demonstrating Beneficial Effects of vapendavir for Treating Rhinovirus Infections in COPD Challenge Study [prnewswire.com]
- 9. hra.nhs.uk [hra.nhs.uk]
- 10. ClinicalTrials.gov [clinicaltrials.gov]
- 11. medchemexpress.com [medchemexpress.com]
A Comparative Safety Analysis of Vapendavir Diphosphate and Analogous Capsid-Binding Antivirals
For Immediate Release
[City, State] – [Date] – In the ongoing effort to develop safe and effective antiviral therapeutics against picornaviruses, a comprehensive comparison of the safety profiles of Vapendavir diphosphate (B83284) and similar capsid-binding compounds, including Pleconaril and Pocapavir, reveals favorable tolerability across the class, with distinct differences in adverse event profiles and metabolic interactions. This guide provides researchers, scientists, and drug development professionals with a consolidated overview of key safety data, detailed experimental methodologies, and visual representations of the underlying mechanisms and workflows.
Vapendavir, an orally bioavailable antiviral agent, has demonstrated a positive safety profile in clinical trials.[1][2][3][4] Notably, in a Phase 2 study involving patients with Chronic Obstructive Pulmonary Disease (COPD), treatment with Vapendavir was associated with fewer and less severe adverse events compared to the placebo group.[1][2] Across multiple studies, no serious adverse events or patient withdrawals due to adverse events have been reported, underscoring its tolerability.[3][4]
Pleconaril, another well-studied capsid inhibitor, is also generally well-tolerated. The most frequently reported adverse events are mild to moderate in nature and include headache, diarrhea, and nausea.[5][6] Clinical trial data indicate a slightly higher incidence of nausea (6% in the Pleconaril group vs. 4% in the placebo group) and diarrhea (9% vs. 7%, respectively).[5][6] A key consideration for Pleconaril is its induction of the cytochrome P-450 3A enzyme system, which can influence the metabolism of other medications.[6]
Pocapavir has also shown a favorable safety profile in clinical evaluations. In a human oral poliovirus vaccine challenge model, Pocapavir was found to be safe and well-tolerated, with no serious adverse events reported.[7][8][9]
The primary mechanism of action for these compounds involves binding to a hydrophobic pocket within the viral capsid protein VP1. This binding stabilizes the capsid, preventing the conformational changes necessary for the virus to attach to host cells and release its genetic material, thereby inhibiting viral entry and uncoating.
Quantitative Safety Profile Comparison
The following table summarizes the available quantitative data on the safety profiles of Vapendavir diphosphate, Pleconaril, and Pocapavir from clinical trials.
| Adverse Event | This compound | Pleconaril | Pocapavir | Placebo | Citation |
| Serious Adverse Events | No reported serious adverse events attributed to the drug. | None reported as related to the study drug in key trials. | No reported serious adverse events. | - | [3][4][5][7][8][9] |
| Withdrawals due to Adverse Events | No reported withdrawals due to adverse events. | 3% | No reported withdrawals. | 3% | [3][4][5] |
| Nausea | Data not specifically quantified in available reports. | 6% | Data not specifically quantified in available reports. | 4% | [5][6] |
| Diarrhea | Data not specifically quantified in available reports. | 9% | Data not specifically quantified in available reports. | 7% | [5][6] |
| Headache | Data not specifically quantified in available reports. | Commonly reported, but specific percentages not consistently provided across studies. | Data not specifically quantified in available reports. | - | [5] |
Note: Quantitative data for specific adverse events for Vapendavir and Pocapavir were not available in the reviewed literature. The general consensus is a favorable safety profile with fewer adverse events than placebo for Vapendavir.
Experimental Protocols
The safety and efficacy of antiviral compounds are determined through a series of standardized in vitro and in vivo experiments.
In Vitro Cytotoxicity Assay (MTT Assay)
Objective: To determine the concentration of the antiviral compound that is toxic to host cells (50% Cytotoxic Concentration, CC50).
Methodology:
-
Cell Seeding: Host cells (e.g., HeLa, Vero) are seeded in a 96-well plate at a predetermined density and incubated for 24 hours to allow for cell attachment.
-
Compound Treatment: A serial dilution of the test compound is prepared in the cell culture medium. The existing medium is removed from the cells, and the medium containing various concentrations of the compound is added. Control wells with medium but no compound are included.
-
Incubation: The plate is incubated for a period equivalent to the antiviral assay (typically 48-72 hours).
-
MTT Addition: MTT (3-(4,5-Dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for a few hours. Metabolically active cells will convert the yellow MTT to a purple formazan (B1609692) product.[10]
-
Solubilization: The medium containing MTT is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.[11]
-
Data Analysis: The absorbance of the solution is measured using a microplate reader. The CC50 value is calculated by plotting the percentage of cell viability against the compound concentration and performing a regression analysis.[10][12]
Antiviral Efficacy Assay (CPE Reduction Assay)
Objective: To determine the concentration of the antiviral compound that inhibits the viral cytopathic effect (CPE) by 50% (50% Effective Concentration, EC50).
Methodology:
-
Cell Preparation: A monolayer of susceptible host cells is prepared in 96-well plates.
-
Compound and Virus Addition: The cells are treated with various concentrations of the test compound and then infected with a known titer of the virus.[13]
-
Incubation: The plates are incubated until a significant cytopathic effect (greater than 80%) is observed in the virus control wells (infected cells without the compound).[13]
-
Quantification of Cell Viability: Cell viability is assessed using a staining method such as neutral red or crystal violet.[13][14]
-
Data Analysis: The EC50 is determined by regression analysis of the dose-response curve, plotting the percentage of CPE inhibition against the compound concentration. The Selectivity Index (SI), calculated as the ratio of CC50 to EC50, is a crucial measure of the drug's therapeutic window.[12]
Preclinical Animal Toxicology Studies
Objective: To evaluate the safety profile of the antiviral compound in animal models before human trials.
Methodology:
-
Dose Range-Finding Studies: Initial studies are conducted in a small number of animals to determine the dose ranges for subsequent studies.
-
Single-Dose (Acute) Toxicity Studies: The compound is administered to two mammalian species at various single doses to determine the potential for acute toxicity.[15]
-
Repeated-Dose (Subchronic and Chronic) Toxicity Studies: The compound is administered daily to animals for an extended period (e.g., 28 or 90 days) to assess target organ toxicity and determine a no-observed-adverse-effect level (NOAEL).[16]
-
Safety Pharmacology: Studies are conducted to evaluate the effects of the compound on vital functions, including the cardiovascular, respiratory, and central nervous systems.
-
Genotoxicity and Carcinogenicity Studies: A battery of tests is performed to assess the potential of the compound to cause genetic mutations or cancer.[15]
-
Reproductive and Developmental Toxicology: These studies evaluate the potential effects of the compound on fertility, embryonic development, and offspring.[17]
-
Toxicokinetics: The absorption, distribution, metabolism, and excretion (ADME) of the compound are studied to understand its pharmacokinetic and toxicokinetic profiles.
Visualizing Mechanisms and Workflows
To further elucidate the processes involved, the following diagrams have been generated using Graphviz.
References
- 1. Altesa BioSciences Reports Positive Phase 2 Vapendavir Results in COPD Rhinovirus Study [synapse.patsnap.com]
- 2. trial.medpath.com [trial.medpath.com]
- 3. ampulmonary.com [ampulmonary.com]
- 4. firstwordpharma.com [firstwordpharma.com]
- 5. Efficacy and Safety of Oral Pleconaril for Treatment of Colds Due to Picornaviruses in Adults: Results of 2 Double-Blind, Randomized, Placebo-Controlled Trials - PMC [pmc.ncbi.nlm.nih.gov]
- 6. discovery.researcher.life [discovery.researcher.life]
- 7. Antiviral Activity of Pocapavir in a Randomized, Blinded, Placebo-Controlled Human Oral Poliovirus Vaccine Challenge Model - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Antiviral Activity of Pocapavir in a Randomized, Blinded, Placebo-Controlled Human Oral Poliovirus Vaccine Challenge Model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Understanding Cytotoxicity - VIROLOGY RESEARCH SERVICES [virologyresearchservices.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. In Vitro Antiviral Screening assay Against Viruses of Pandemic Potential [protocols.io]
- 14. 3.2. Cytotoxicity [bio-protocol.org]
- 15. pacificbiolabs.com [pacificbiolabs.com]
- 16. nationalacademies.org [nationalacademies.org]
- 17. Preclinical development of antiviral drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
Vapendavir Diphosphate: A Comparative Analysis of Antiviral Efficacy in Primary Cell Cultures
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Vapendavir diphosphate's antiviral activity against key alternative compounds, with a focus on data from in vitro studies. While direct comparative data in primary human cell cultures is limited in publicly available literature, this document synthesizes the most relevant findings from various cell-based assays to offer an objective overview for research and development professionals.
Vapendavir is a potent, orally bioavailable antiviral agent that targets a broad spectrum of picornaviruses, including human rhinoviruses (HRV) and enteroviruses (EV), by binding to the viral capsid.[1] Its mechanism of action involves the stabilization of the capsid structure, thereby preventing the conformational changes necessary for viral entry and uncoating.[1] This guide will delve into its performance relative to other capsid-binding agents and inhibitors with different mechanisms of action.
Comparative Antiviral Efficacy
The following tables summarize the in vitro antiviral activity of Vapendavir and its comparators against various picornaviruses. It is important to note that the majority of the available data comes from studies using immortalized cell lines, which, while useful for initial screening, may not fully recapitulate the complex environment of primary human airway epithelium.
Table 1: In Vitro Efficacy of Capsid Binders Against Enteroviruses
| Compound | Virus Strain(s) | Cell Line | EC50 / IC50 (µM) | Reference(s) |
| Vapendavir | Enterovirus 71 (EV71) - multiple genogroups | Vero | ~0.7 (average EC50) | [2] |
| Pleconaril (B1678520) | Enterovirus 71 (EV71) | Vero | Inactive | [2] |
| Enterovirus clinical isolates (214/215) | Various | ≤0.18 (IC90) | [3] | |
| Pirodavir | Enterovirus 71 (EV71) - multiple genogroups | Vero | ~0.5 (average EC50) | [2] |
Table 2: In Vitro Efficacy Against Human Rhinoviruses (HRV)
| Compound | Virus Strain(s) | Cell Line | EC50 / IC50 | Reference(s) |
| Vapendavir | Human Rhinovirus (HRV) | Not specified | Potent activity against 97% of tested rhinoviruses | [4] |
| Pleconaril | HRV clinical isolates (46) | Ohio HeLaI | 0.07 µg/ml (median EC50) | [5] |
| Rupintrivir (AG7088) | HRV clinical isolates (46) | Ohio HeLaI | 0.01 µg/ml (median EC50) | [5] |
Mechanism of Action: Capsid Stabilization
Vapendavir and other capsid-binding drugs like pleconaril function by inserting themselves into a hydrophobic pocket within the viral protein 1 (VP1) of the picornavirus capsid. This binding event stabilizes the capsid, preventing the conformational changes required for the virus to attach to host cell receptors and subsequently release its RNA genome into the cytoplasm for replication.
Caption: Vapendavir's capsid-binding mechanism of action.
Experimental Protocols
Validating the antiviral efficacy of compounds like Vapendavir in primary cell cultures is crucial for predicting their clinical potential. The following outlines a general workflow for assessing antiviral activity in primary human airway epithelial cells.
1. Culture of Primary Human Airway Epithelial Cells at Air-Liquid Interface (ALI)
-
Cell Sourcing: Primary human bronchial or nasal epithelial cells are obtained from healthy donors through biopsy or brushing.[6]
-
Expansion: Cells are expanded in appropriate culture media on plastic flasks.
-
ALI Culture: Expanded cells are seeded onto permeable supports (e.g., Transwell inserts). Once confluent, the apical medium is removed to create an air-liquid interface, while the basolateral medium continues to provide nutrients. This promotes differentiation into a pseudostratified epithelium with cilia and mucus-producing goblet cells, closely mimicking the in vivo airway.[1]
2. Antiviral Assay Workflow
-
Infection: Differentiated primary airway epithelial cell cultures are infected with human rhinovirus or another target picornavirus on the apical side at a low multiplicity of infection (MOI).
-
Compound Treatment: Vapendavir diphosphate (B83284) and comparator compounds are added to the basolateral medium at various concentrations, typically at the time of infection or shortly after.
-
Incubation: Cultures are incubated at a temperature optimal for viral replication (e.g., 33-35°C for HRV).
-
Sample Collection: At various time points post-infection, apical washes and cell lysates are collected.
-
Quantification of Viral Load: Viral RNA is quantified from cell lysates and apical washes using quantitative reverse transcription PCR (qRT-PCR). Infectious virus titers in apical washes can be determined by plaque assay or TCID50 assay on a susceptible cell line (e.g., HeLa).
-
Cytotoxicity Assay: A parallel assay is performed on uninfected cells treated with the compounds to determine the 50% cytotoxic concentration (CC50) using methods like the MTS or LDH release assay.
-
Data Analysis: The 50% effective concentration (EC50) or 50% inhibitory concentration (IC50) is calculated by plotting the percentage of viral inhibition against the compound concentration. The selectivity index (SI), calculated as CC50/EC50, provides a measure of the compound's therapeutic window.
Caption: Workflow for antiviral testing in primary airway cells.
Conclusion
This compound is a promising antiviral candidate with a well-defined mechanism of action against a broad range of picornaviruses. While existing in vitro data, primarily from immortalized cell lines, demonstrates its potent activity, there is a clear need for further studies providing direct comparisons with other antiviral agents in more physiologically relevant primary human airway epithelial cell models. Such studies will be instrumental in fully elucidating its therapeutic potential for the treatment of rhinovirus and enterovirus infections. The experimental protocols outlined in this guide provide a framework for conducting such vital comparative efficacy studies.
References
- 1. journals.asm.org [journals.asm.org]
- 2. The Capsid Binder Vapendavir and the Novel Protease Inhibitor SG85 Inhibit Enterovirus 71 Replication - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Relationship of Pleconaril Susceptibility and Clinical Outcomes in Treatment of Common Colds Caused by Rhinoviruses - PMC [pmc.ncbi.nlm.nih.gov]
- 4. trial.medpath.com [trial.medpath.com]
- 5. In vitro activity of pleconaril and AG7088 against selected serotypes and clinical isolates of human rhinoviruses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. biorxiv.org [biorxiv.org]
Synergistic Antiviral Effects of Vapendavir Diphosphate in Combination Therapies: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the antiviral agent Vapendavir (B1682827), with a focus on its potential for synergistic effects when used in combination with other antiviral compounds. Vapendavir is a potent, orally bioavailable capsid-binding inhibitor with a broad spectrum of activity against picornaviruses, including human rhinoviruses (HRV) and enterovirus 71 (EV71).[1][2][3] Its mechanism of action involves binding to a hydrophobic pocket in the VP1 capsid protein, which stabilizes the viral capsid and prevents viral entry and uncoating.[1]
While robust clinical data on synergistic combinations involving Vapendavir is still emerging, preclinical evidence suggests promising avenues for combination therapies aimed at increasing efficacy and reducing the potential for drug resistance. This guide will detail the available data on Vapendavir's antiviral activity, explore reported synergistic interactions, and provide standardized experimental protocols for assessing antiviral synergy.
Comparative Antiviral Activity of Vapendavir
Vapendavir has demonstrated significant potency against various enterovirus strains. The table below summarizes the 50% effective concentration (EC50) values of Vapendavir against a panel of 21 EV71 strains, in comparison to other antiviral agents with different mechanisms of action.
| Antiviral Agent | Mechanism of Action | Target Virus (Strain) | Average EC50 (µM) |
| Vapendavir | Capsid Binder | EV71 (21 strains) | 0.7 [2] |
| Pirodavir | Capsid Binder | EV71 (21 strains) | 0.5[2] |
| SG85 | 3C Protease Inhibitor | EV71 (21 strains) | 0.039 - 0.200[2] |
| Rupintrivir | 3C Protease Inhibitor | EV71 (21 strains) | 0.003 - 0.012[2] |
| Enviroxime | PI4KIIIβ Inhibitor | EV71 (21 strains) | 0.070 - 0.458[2] |
Data sourced from Tijsma A, et al. (2014). The capsid binder Vapendavir and the novel protease inhibitor SG85 inhibit enterovirus 71 replication. Antimicrobial Agents and Chemotherapy, 58(11), 6990-6992.[2]
Reported Synergistic Effects of Vapendavir
A review of multi-target therapeutic strategies for non-polio enterovirus infections has highlighted potential synergistic interactions between Vapendavir and other classes of antiviral agents.[1] While the primary experimental data for these combinations are not yet widely available, the reported synergies point towards promising areas for further research.
Vapendavir and PI4KIIIβ Inhibitors:
A synergistic effect has been reported between Vapendavir and BPROZ-194, an inhibitor of phosphatidylinositol 4-kinase III beta (PI4KIIIβ).[1] PI4KIIIβ is a host cell factor that is essential for the replication of many picornaviruses. By targeting both the viral capsid (Vapendavir) and a crucial host dependency factor (BPROZ-194), this combination has the potential to inhibit viral replication through two distinct mechanisms, which could lead to a potent synergistic effect and a higher barrier to the development of resistance.
Vapendavir and 3C Protease Inhibitors:
A strong synergistic effect has also been noted between Vapendavir and V-7404, a 3C protease inhibitor.[1][4] The enteroviral 3C protease is a viral enzyme responsible for cleaving the viral polyprotein into functional proteins, a critical step in the viral life cycle. The combination of a capsid binder like Vapendavir, which acts at the early stage of viral entry, with a protease inhibitor that targets a later stage of replication, represents a rational approach to achieving synergy.
Experimental Methodologies
A standardized method for assessing the synergistic, additive, or antagonistic effects of drug combinations is the checkerboard assay.
Checkerboard Assay Protocol for Antiviral Synergy
1. Cell and Virus Preparation:
-
Culture a suitable host cell line (e.g., HeLa or RD cells) in 96-well plates to form a confluent monolayer.
-
Prepare a stock of the target virus (e.g., HRV or EV71) with a known titer.
2. Compound Preparation:
-
Prepare stock solutions of Vapendavir diphosphate (B83284) and the other antiviral agent in an appropriate solvent (e.g., DMSO).
-
Create serial dilutions of each compound in cell culture medium.
3. Assay Setup:
-
In a 96-well plate, add serial dilutions of Vapendavir along the x-axis and serial dilutions of the second antiviral agent along the y-axis.
-
Each well will contain a unique combination of concentrations of the two drugs.
-
Include wells with each drug alone as controls, as well as virus-only and cell-only controls.
4. Infection and Incubation:
-
Infect the cell monolayers in the 96-well plates with the virus at a predetermined multiplicity of infection (MOI).
-
Incubate the plates at the optimal temperature and CO2 conditions for viral replication.
5. Assessment of Antiviral Activity:
-
After a suitable incubation period (e.g., 48-72 hours), assess the cytopathic effect (CPE) in each well.
-
Alternatively, quantify viral replication using methods such as quantitative PCR (qPCR) for viral RNA or a plaque reduction assay.
6. Data Analysis:
-
The interaction between the two drugs is quantified by calculating the Fractional Inhibitory Concentration (FIC) index or by using synergy models such as the Bliss independence or Loewe additivity models.
-
The FIC index is calculated as follows: FIC = (EC50 of drug A in combination / EC50 of drug A alone) + (EC50 of drug B in combination / EC50 of drug B alone).
-
An FIC index of <0.5 typically indicates synergy, an index between 0.5 and 4.0 suggests an additive effect, and an index of >4.0 indicates antagonism.
Visualizations
Signaling Pathways and Experimental Workflows
Caption: Rationale for combining Vapendavir with other antiviral agents targeting different stages of the viral lifecycle.
Caption: Generalized workflow for an in vitro checkerboard assay to determine antiviral synergy.
References
- 1. From the “One-Molecule, One-Target, One-Disease” Concept towards Looking for Multi-Target Therapeutics for Treating Non-Polio Enterovirus (NPEV) Infections - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Comparative analysis of the molecular mechanism of resistance to vapendavir across a panel of picornavirus species - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Capsid Binder Vapendavir and the Novel Protease Inhibitor SG85 Inhibit Enterovirus 71 Replication - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A Phase 1 Study of the Safety, Tolerability, and Pharmacokinetics of Single and Multiple Oral Doses of V-7404 in Healthy Adult Volunteers - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Study of Vapendavir and Its Diphosphate Salt in Antiviral Research
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of Vapendavir and its diphosphate (B83284) salt form, focusing on their application in antiviral research. The content is based on available experimental data and established scientific principles, offering a resource for professionals in the field of drug development.
Introduction
Physicochemical and Pharmacokinetic Properties
A summary of the known properties of Vapendavir and general characteristics of its diphosphate salt form are presented below. It is important to note that specific experimental data for the diphosphate salt's pharmacokinetic profile is not extensively detailed in publicly available resources.
| Property | Vapendavir | Vapendavir Diphosphate Salt | Reference |
| Molecular Formula | C21H26N4O3 | C21H30N4O11P2 | [5][6] |
| Molecular Weight | 382.46 g/mol | 576.42 g/mol | [5] |
| CAS Number | 439085-51-5 | Not explicitly available | [5] |
| Appearance | White Solid | Crystalline solid | [5] |
| Solubility | Soluble in DMSO, Chloroform, DMF | Enhanced water solubility and stability | [4][5] |
| Administration | Oral | Oral | [2] |
Antiviral Efficacy
Vapendavir has demonstrated potent antiviral activity against a wide range of picornaviruses. The following table summarizes its efficacy, presented as the 50% effective concentration (EC50), against various viral strains. The data presented is for Vapendavir, with the understanding that the diphosphate salt would exhibit similar efficacy under experimental conditions.
| Virus | Strain(s) | Cell Line | EC50 | Reference |
| Human Rhinovirus (HRV) | HRV2 | HeLa Ohio | 1 ng/mL | [7] |
| Human Rhinovirus (HRV) | HRV14 | HeLa Ohio | 5 ng/mL | [7] |
| Human Rhinovirus (HRV) | 39 clinical isolates | HeLa Ohio | Median: 7.3 ng/mL | [7] |
| Enterovirus 71 (EV71) | 21 isolates (Genogroups A, B, C) | - | Average: 0.7 µM | [8][9] |
| Enterovirus 71 (EV71) | Various strains | - | 0.5-1.4 µM | [4][10] |
Mechanism of Action: Capsid Binding
Vapendavir's antiviral activity stems from its ability to bind to a hydrophobic pocket within the VP1 capsid protein of picornaviruses.[1][3] This binding stabilizes the viral capsid, preventing the conformational changes required for the virus to release its RNA genome into the host cell.[1] This mechanism effectively halts the viral replication cycle at an early stage.
Caption: Vapendavir's mechanism of action.
Experimental Protocols
Detailed methodologies for key experiments are provided below.
Plaque Reduction Assay
This assay is a standard method to determine the antiviral activity of a compound by measuring the reduction in the number of viral plaques.
Protocol:
-
Cell Seeding: Seed susceptible host cells (e.g., HeLa) in 6-well or 12-well plates and incubate until a confluent monolayer is formed.
-
Virus Dilution: Prepare serial dilutions of the virus stock in a suitable medium.
-
Infection: Remove the culture medium from the cells and infect the monolayer with a predetermined amount of virus (to produce a countable number of plaques).
-
Adsorption: Incubate the plates for 1-2 hours to allow for virus adsorption to the cells.
-
Compound Treatment: Remove the virus inoculum and overlay the cell monolayer with a semi-solid medium (e.g., containing agarose (B213101) or methylcellulose) containing various concentrations of Vapendavir or its diphosphate salt. Include a virus control (no compound) and a cell control (no virus, no compound).
-
Incubation: Incubate the plates for a period sufficient for plaque formation (typically 2-5 days).
-
Plaque Visualization: Fix the cells with a solution like 10% formalin and then stain with a dye such as crystal violet. The plaques will appear as clear zones against a background of stained, uninfected cells.
-
Data Analysis: Count the number of plaques in each well. The EC50 value is calculated as the concentration of the compound that reduces the number of plaques by 50% compared to the virus control.
Caption: Plaque Reduction Assay Workflow.
TCID50 (50% Tissue Culture Infectious Dose) Assay
This assay is used to quantify the infectious virus titer by determining the dilution of the virus that causes a cytopathic effect (CPE) in 50% of the inoculated cell cultures.
Protocol:
-
Cell Seeding: Seed host cells in a 96-well plate and incubate until they reach approximately 80-90% confluency.[11]
-
Virus Dilution: Prepare 10-fold serial dilutions of the virus stock.[11]
-
Infection: Inoculate replicate wells (e.g., 8 wells per dilution) with each virus dilution. Include a cell control (no virus).[11]
-
Incubation: Incubate the plate for a period sufficient to observe CPE (typically 3-7 days).
-
CPE Observation: Examine the wells daily under a microscope for the presence of CPE (e.g., cell rounding, detachment).
-
Data Analysis: For each dilution, determine the number of wells showing CPE. The TCID50 is then calculated using a statistical method, such as the Reed-Muench or Spearman-Karber method.
Caption: TCID50 Assay Workflow.
Conclusion
Vapendavir is a well-characterized antiviral agent with a clear mechanism of action and potent efficacy against a broad range of picornaviruses. Its diphosphate salt form offers improved physicochemical properties, such as enhanced solubility and stability, making it a more suitable candidate for formulation and administration in research and clinical development. While direct comparative efficacy data between the free base and the diphosphate salt is limited, the available information strongly suggests that the antiviral activity is conserved between the two forms, with the salt form providing significant practical advantages for experimental and therapeutic applications. Researchers and drug developers should consider the diphosphate salt of Vapendavir as the preferred form for future studies.
References
- 1. benchchem.com [benchchem.com]
- 2. Altesa BioSciences Details Positive Topline Vapendavir Results from Phase 2 Placebo-Controlled Rhinovirus Challenge Study in COPD Patients - BioSpace [biospace.com]
- 3. benchchem.com [benchchem.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. benchchem.com [benchchem.com]
- 6. Vapendavir | C21H26N4O3 | CID 504457 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. caymanchem.com [caymanchem.com]
- 8. journals.asm.org [journals.asm.org]
- 9. The Capsid Binder Vapendavir and the Novel Protease Inhibitor SG85 Inhibit Enterovirus 71 Replication - PMC [pmc.ncbi.nlm.nih.gov]
- 10. medchemexpress.com [medchemexpress.com]
- 11. Viral Titering-TCID50 Assay Protocol - Creative Biogene [creative-biogene.com]
Vapendavir Diphosphate: A Comparative Analysis of Clinical Trial Data for Rhinovirus Infections
For researchers and drug development professionals navigating the landscape of antiviral therapies, this guide provides a comprehensive comparison of clinical trial data for Vapendavir diphosphate (B83284) against other capsid-binding inhibitors. Vapendavir is an orally bioavailable antiviral medication that has shown potent activity against a broad spectrum of enteroviruses, including human rhinoviruses (HRV), the primary cause of the common cold.[1][2] This document synthesizes available quantitative data, details experimental methodologies, and presents visual representations of the underlying molecular interactions and clinical trial workflows.
Mechanism of Action: Capsid-Binding Inhibition
Vapendavir, along with comparator drugs such as Pleconaril (B1678520) and Pirodavir (B1678457), belongs to a class of antiviral agents known as capsid binders. These molecules function by inserting into a hydrophobic pocket within the viral protein 1 (VP1) of the picornavirus capsid.[1][2] This binding event stabilizes the capsid, preventing the conformational changes necessary for the virus to uncoat and release its RNA genome into the host cell, thereby inhibiting viral replication.[1][2]
Clinical Trial Data Comparison
The following tables summarize the key efficacy and safety data from clinical trials of Vapendavir and its comparators, Pleconaril and Pirodavir.
Table 1: Efficacy of Vapendavir in Rhinovirus-Challenged COPD Patients (Phase 2a)[3]
| Endpoint | Vapendavir | Placebo | p-value |
| Area Under the Curve (AUC) of EXACT-RS Scores | Statistically significant reduction | - | 0.018 |
| AUC of Upper Respiratory Symptom Scores (URSS) | Statistically significant reduction | - | 0.05 |
| AUC of Lower Respiratory Symptom Scores (LRSS) | Favorable trend towards reduction | - | - |
| Median Time to Resolution of Illness (EXACT-RS) | 5 days | 10 days | - |
| Median Time to Resolution of Illness (LRSS) | 9.5 days | 24 days | - |
| Median Time to Resolution of Illness (URSS) | 8 days | 20 days | - |
Table 2: Efficacy of Pleconaril in the Treatment of the Common Cold[4][5][6]
| Endpoint | Pleconaril | Placebo | p-value |
| Median Time to Illness Alleviation | Reduced by 1 day | - | <0.001 |
| Viral Culture Positive (Day 3) | 202/407 (49.6%) | 282/420 (67.1%) | <0.0001 |
| Viral Culture Positive (Day 6) | 165/407 (40.5%) | 196/420 (46.7%) | 0.07 |
Table 3: Efficacy of Pirodavir in Experimental Rhinovirus Infection (Prophylaxis)[7][8]
| Endpoint | Pirodavir (6 times daily) | Placebo | p-value |
| Infection Rate | 58% (7/12) | 100% (13/13) | 0.015 |
| Clinical Cold Development | 8% (1/12) | 54% (7/13) | 0.03 |
Table 4: Safety and Tolerability
| Drug | Common Adverse Events | Serious Adverse Events |
| Vapendavir | Well-tolerated with a favorable adverse event profile.[3] | No serious adverse events or withdrawals due to adverse events reported in the Phase 2a COPD challenge study.[4][5] |
| Pleconaril | Higher incidence of nausea (6% vs 4%) and diarrhea (9% vs 7%) compared to placebo.[6][7] | - |
| Pirodavir | Transient unpleasant taste.[8][9] | Generally well-tolerated.[8][9] |
Experimental Protocols
Vapendavir: Phase 2a Rhinovirus Challenge Study in COPD Patients (NCT06149494)[3][11][12][13]
-
Study Design: A randomized, double-blind, placebo-controlled trial.
-
Participants: 53 patients with GOLD stage II Chronic Obstructive Pulmonary Disease (COPD) were enrolled to obtain 40 evaluable subjects.[3]
-
Intervention: Participants were intranasally infected with human rhinovirus A16 (RV-A16).[3] Following the onset of symptoms, patients were randomized to receive either oral Vapendavir or a placebo for 7 days.[3]
-
Outcome Measures: Patient-reported outcomes were collected for 21 days using the EXAcerbations of Chronic Pulmonary Disease Tool-Patient-Reported Outcome (EXACT-RS), and Upper and Lower Respiratory Symptom Scores (URSS and LRSS).[3] Viral load was also assessed.[2][10]
Pleconaril: Treatment of Naturally Occurring Colds[4][5][6]
-
Study Design: Two parallel, randomized, double-blind, placebo-controlled trials.
-
Participants: Adults with self-reported cold symptoms of less than 24 hours duration.
-
Intervention: Participants received either Pleconaril (400 mg three times daily) or a placebo for five days.
-
Outcome Measures: The primary endpoint was the time to alleviation of illness. Secondary measures included cold symptom scores and the frequency of picornavirus cultured from nasal mucus specimens.
Pirodavir: Prophylaxis of Experimental Rhinovirus Infection[7][8]
-
Study Design: A double-blind, placebo-controlled trial.
-
Participants: Healthy volunteers.
-
Intervention: Intranasal Pirodavir (2 mg per dose) or a placebo was administered six times per day. Subjects were inoculated with rhinovirus within 10 minutes of the second and third doses.
-
Outcome Measures: The primary endpoints were the rate of infection (detected by virus shedding or seroconversion) and the development of clinical colds.
Visualizations
Rhinovirus Entry and Uncoating Signaling Pathway
Caption: Rhinovirus entry and the inhibitory action of Vapendavir.
Experimental Workflow for a Rhinovirus Challenge Study
Caption: A typical workflow for a randomized, placebo-controlled rhinovirus challenge study.
References
- 1. benchchem.com [benchchem.com]
- 2. Altesa BioSciences Details Positive Topline Vapendavir Results from Phase 2 Placebo-Controlled Rhinovirus Challenge Study in COPD Patients [prnewswire.com]
- 3. publications.ersnet.org [publications.ersnet.org]
- 4. ampulmonary.com [ampulmonary.com]
- 5. firstwordpharma.com [firstwordpharma.com]
- 6. Efficacy and safety of oral pleconaril for treatment of colds due to picornaviruses in adults: results of 2 double-blind, randomized, placebo-controlled trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. discovery.researcher.life [discovery.researcher.life]
- 8. Safety and efficacy of intranasal pirodavir (R77975) in experimental rhinovirus infection - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Safety and efficacy of intranasal pirodavir (R77975) in experimental rhinovirus infection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. hcplive.com [hcplive.com]
A Comparative Analysis of Vapendavir Diphosphate and Novel Protease Inhibitors for the Treatment of Enterovirus 71
For researchers, scientists, and drug development professionals in the field of antiviral therapeutics, this guide provides a detailed comparison of Vapendavir diphosphate (B83284), a viral capsid binder, and emerging novel protease inhibitors targeting Enterovirus 71 (EV71). This document synthesizes experimental data on their mechanisms of action, efficacy, and the methodologies used for their evaluation.
Enterovirus 71 is a significant pathogen responsible for hand, foot, and mouth disease (HFMD), which can sometimes lead to severe neurological complications. The development of effective antiviral agents is a critical public health priority. This guide focuses on two prominent classes of anti-EV71 compounds: capsid binders, represented by Vapendavir diphosphate, and a newer class of drugs, the protease inhibitors, which target the viral proteases essential for its replication.
Mechanism of Action: A Tale of Two Strategies
This compound and protease inhibitors employ fundamentally different strategies to halt viral replication.
-
This compound (a Capsid Binder): This molecule belongs to a class of compounds that bind to a hydrophobic pocket within the viral capsid protein VP1.[1][2] This binding stabilizes the capsid, thereby preventing the conformational changes necessary for the virus to uncoat and release its RNA genome into the host cell.[1] Essentially, Vapendavir traps the virus in an inert state, unable to initiate infection.
-
Novel Protease Inhibitors: These inhibitors target the viral proteases, 2A (2Apro) and 3C (3Cpro), which are crucial enzymes for the virus's life cycle.[3][4] After the viral RNA is translated into a single large polyprotein, these proteases are responsible for cleaving it into individual functional viral proteins.[4][5] By blocking the activity of these proteases, these inhibitors prevent the maturation of viral proteins, thereby halting viral replication.[3][6] Furthermore, EV71 proteases are known to cleave host cell proteins to evade the innate immune response, a process that protease inhibitors can potentially thwart.[7]
Figure 1: Comparative mechanisms of action.
Comparative Efficacy: A Quantitative Overview
The following table summarizes the in vitro efficacy of this compound against various EV71 strains, alongside data for several novel and reference protease inhibitors. The half-maximal effective concentration (EC50) and half-maximal inhibitory concentration (IC50) are key metrics for comparing antiviral potency.
| Compound | Class | Target | EC50 / IC50 | Cell Line | Notes |
| This compound | Capsid Binder | VP1 Capsid Protein | EC50: 0.5-1.4 µM[8][9] | Various | Active against a broad range of EV71 genotypes.[10][11] |
| SG85 | Protease Inhibitor | 3Cpro | EC50: 180 nM[12] | - | A potent peptidic Michael acceptor compound.[12] |
| Rupintrivir (AG7088) | Protease Inhibitor | 3Cpro | EC50: 0.018 µM (analogue)[12] | - | Originally developed for human rhinovirus, shows strong anti-EV71 activity.[5][13] |
| NK-1.8k | Protease Inhibitor | 3Cpro | EC50: 34.5 nM (RNA reduction)[12] | RD, T293, Vero | A peptidomimetic with high potency.[4][12] |
| Salvianolic acid A | Protease Inhibitor | 3Cpro | IC50: 0.69 µM[5] | - | A natural polyphenolic compound.[5] |
| Luteoloside | Protease Inhibitor | 3Cpro | IC50: 0.36 mM[12][14] | RD | A flavonoid with moderate inhibitory activity.[14] |
| Etoposide | Protease Inhibitor | 2Apro | - | Various | An identified inhibitor of the less-explored 2A protease.[15][16] |
| LVLQTM peptide | Protease Inhibitor | 2Apro | - | HeLa | A peptide inhibitor shown to block 2Apro activity.[17] |
Experimental Protocols
The evaluation of these antiviral compounds relies on a set of standardized in vitro assays. Below are the methodologies for key experiments cited in the comparison.
Cytopathic Effect (CPE) Reduction Assay
This cell-based assay is a common method for quantifying the ability of a compound to protect cells from virus-induced death.
-
Cell Seeding: Host cells (e.g., RD or Vero cells) are seeded in 96-well plates and incubated until they form a confluent monolayer.
-
Compound Addition: The test compounds are serially diluted and added to the cells.
-
Virus Infection: A predetermined amount of EV71 is added to the wells.
-
Incubation: The plates are incubated for a period that allows for multiple rounds of viral replication and the development of CPE in control wells (typically 3-5 days).
-
Quantification: Cell viability is measured using a colorimetric assay, such as the MTS assay, which measures mitochondrial metabolic activity. The EC50 value is calculated as the compound concentration that protects 50% of the cells from viral-induced death.[10][11][18]
Viral Yield Reduction Assay
This assay directly measures the amount of infectious virus produced in the presence of an inhibitor.
-
Infection and Treatment: Confluent cell monolayers are infected with EV71 at a specific multiplicity of infection (MOI) and treated with various concentrations of the antiviral compound.
-
Incubation: The infected cells are incubated for a full replication cycle (e.g., 24-48 hours).
-
Virus Harvesting: The supernatant and/or cell lysate containing the progeny virus is collected.
-
Titration: The amount of infectious virus in the harvest is quantified by plaque assay or a TCID50 (50% tissue culture infective dose) assay on fresh cell monolayers.
-
Analysis: The reduction in viral titer is plotted against the compound concentration to determine the EC50.
Protease Activity Assay (FRET-based)
This biochemical assay directly measures the inhibitory effect of a compound on the enzymatic activity of a purified viral protease.
-
Reagents: A fluorescently labeled peptide substrate containing the protease cleavage site is used. The peptide is labeled with a fluorophore and a quencher. In its intact state, the quencher suppresses the fluorescence of the fluorophore.
-
Reaction: The purified recombinant 2Apro or 3Cpro is incubated with the test compound at various concentrations.
-
Substrate Addition: The FRET peptide substrate is added to the enzyme-inhibitor mixture.
-
Measurement: If the protease is active, it cleaves the peptide, separating the fluorophore from the quencher and resulting in an increase in fluorescence. The fluorescence intensity is measured over time using a plate reader.
-
Calculation: The rate of substrate cleavage is calculated, and the IC50 value is determined as the concentration of the inhibitor that reduces protease activity by 50%.[5]
Figure 2: Workflow for a CPE reduction assay.
Signaling Pathway Perturbation by EV71 Proteases
EV71 employs its proteases not only for its own replication but also to dismantle the host's antiviral defenses. A key target is the MAVS (Mitochondrial Antiviral-Signaling) protein, an essential adaptor in the RIG-I-like receptor (RLR) pathway that leads to the production of type I interferons.
The 2A protease of EV71 has been shown to cleave MAVS, disrupting its function and thereby inhibiting the downstream signaling cascade that would normally lead to an antiviral state in the host cell.[7] This provides a strong rationale for the development of 2Apro inhibitors, as they could not only block viral replication but also restore the host's innate immune response.
Figure 3: EV71 2A protease targets the MAVS signaling pathway.
Conclusion
Both this compound and novel protease inhibitors show significant promise as anti-EV71 agents.
-
This compound offers a well-characterized mechanism of action, targeting the stable viral capsid, and has demonstrated consistent activity across various EV71 genotypes.[10][11]
-
Novel protease inhibitors , particularly those targeting the 3C protease like SG85 and NK-1.8k, exhibit remarkable potency, with EC50 values in the nanomolar range.[12] These inhibitors have the dual benefit of blocking viral protein maturation and potentially restoring host innate immunity. The 2A protease represents a newer, less-explored but equally viable target for therapeutic intervention.[15][16][19]
The choice between these strategies for further drug development will depend on factors such as the potential for resistance development, pharmacokinetic profiles, and in vivo efficacy. The data presented here serves as a valuable reference for the continued research and development of effective treatments for EV71 infections.
References
- 1. Identification of a novel binding inhibitor that blocks the interaction between hSCARB2 and VP1 of enterovirus 71 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Antiviral candidates for enterovirus 71: targeting viral proteome and stage-specific lifecycle interventions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Novel Anti-Enterovirus A71 Compounds Discovered by Repositioning Antivirals from the Open-Source MMV Pandemic Response Box - PMC [pmc.ncbi.nlm.nih.gov]
- 4. journals.asm.org [journals.asm.org]
- 5. Frontiers | Computational and experimental studies of salvianolic acid A targets 3C protease to inhibit enterovirus 71 infection [frontiersin.org]
- 6. mdpi.com [mdpi.com]
- 7. Enterovirus 71 Protease 2Apro Targets MAVS to Inhibit Anti-Viral Type I Interferon Responses | PLOS Pathogens [journals.plos.org]
- 8. medchemexpress.com [medchemexpress.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. The Capsid Binder Vapendavir and the Novel Protease Inhibitor SG85 Inhibit Enterovirus 71 Replication - PMC [pmc.ncbi.nlm.nih.gov]
- 11. journals.asm.org [journals.asm.org]
- 12. Recent advances of enterovirus 71 3Cpro targeting Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 13. journals.asm.org [journals.asm.org]
- 14. Luteoloside Acts as 3C Protease Inhibitor of Enterovirus 71 In Vitro | PLOS One [journals.plos.org]
- 15. journals.asm.org [journals.asm.org]
- 16. researchgate.net [researchgate.net]
- 17. academic.oup.com [academic.oup.com]
- 18. lirias.kuleuven.be [lirias.kuleuven.be]
- 19. pubs.acs.org [pubs.acs.org]
Safety Operating Guide
Safeguarding Research: Proper Disposal Procedures for Vapendavir Diphosphate
For researchers, scientists, and drug development professionals, ensuring laboratory safety and proper chemical handling is paramount. This guide provides essential, step-by-step logistical information for the proper disposal of Vapendavir diphosphate (B83284), a potent enteroviral capsid binder used in antiviral research. Adherence to these procedures is critical for maintaining a safe laboratory environment and ensuring regulatory compliance.
Vapendavir diphosphate, while a valuable research tool, requires careful handling and disposal. Although one Safety Data Sheet (SDS) for the base compound Vapendavir indicates it is not classified as hazardous under the Globally Harmonized System (GHS), it is prudent to treat the compound as potentially hazardous until more comprehensive data is available.[1] Another SDS for a related product explicitly states that it is harmful if swallowed, in contact with skin, or inhaled, reinforcing the need for caution.[2]
Immediate Safety and Handling Precautions
Before beginning any disposal process, ensure that all personnel are equipped with the appropriate Personal Protective Equipment (PPE).
Table 1: Personal Protective Equipment (PPE) Requirements
| PPE Item | Specification | Purpose |
| Gloves | Nitrile or other chemically resistant gloves | To prevent skin contact.[2] |
| Eye Protection | Safety glasses with side shields or goggles | To protect eyes from splashes. |
| Lab Coat | Standard laboratory coat | To protect skin and clothing from contamination. |
| Respiratory Protection | Use only in a well-ventilated area.[2] | To avoid inhalation of any dust or aerosols.[2] |
It is crucial to wash hands thoroughly after handling the substance.[2][3] Do not eat, drink, or smoke in areas where this compound is handled or stored.[2]
Step-by-Step Disposal Protocol
The primary directive for the disposal of this compound is to treat it as hazardous chemical waste.
Experimental Protocol: Waste Segregation and Collection
-
Identify Waste: All materials contaminated with this compound, including unused compound, solutions, contaminated labware (e.g., pipette tips, vials), and contaminated PPE, must be considered chemical waste.
-
Segregate Waste: Do not mix this compound waste with general laboratory trash or other waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) department.
-
Use Designated Waste Containers: Place all this compound waste into a clearly labeled, sealable, and chemically compatible waste container. The container should be marked with "Hazardous Waste" and the specific chemical name, "this compound."
-
Store Securely: Keep the waste container sealed when not in use and store it in a designated, secure area away from incompatible materials such as strong acids, bases, oxidizing agents, and reducing agents.[1]
Disposal Workflow
The following diagram illustrates the logical flow for the proper disposal of this compound.
Final Disposal Procedure
The ultimate disposal of this compound must be conducted through an approved and licensed waste disposal facility.
-
Contact Environmental Health and Safety (EHS): Do not attempt to dispose of the chemical waste yourself. Contact your institution's EHS department to schedule a pickup for the hazardous waste container.
-
Documentation: Ensure all necessary paperwork is completed as required by your institution and local regulations.
-
Professional Disposal: The EHS department will then manage the process of transferring the waste to a facility that can handle its destruction or disposal in an environmentally responsible and compliant manner.[2]
By following these procedures, you contribute to a safer research environment and ensure that your laboratory practices are in full compliance with safety regulations. Always consult your institution's specific guidelines and the most current Safety Data Sheet for any chemical you are working with.
References
Essential Safety and Handling Protocols for Vapendavir Diphosphate
I. Personal Protective Equipment (PPE)
Proper PPE is the first line of defense against potential exposure. The following table outlines the recommended PPE for handling Vapendavir diphosphate (B83284) in a laboratory setting.
| Body Part | PPE Specification | Standard | Purpose |
| Hands | Nitrile or Neoprene Gloves (double-gloving recommended) | ASTM D6319 | Prevents dermal absorption. |
| Eyes | Chemical Splash Goggles or Safety Glasses with Side Shields | ANSI Z87.1 | Protects eyes from splashes and aerosols. |
| Body | Laboratory Coat (fully buttoned) | --- | Protects skin and clothing from contamination. |
| Respiratory | Use in a certified chemical fume hood | --- | Prevents inhalation of powders or aerosols. |
II. Operational Plan: Step-by-Step Handling Workflow
A systematic approach is crucial for minimizing risk during the handling of Vapendavir diphosphate. The following workflow outlines the key stages from preparation to disposal.
Caption: Safe handling workflow for this compound.
III. Disposal Plan
Proper disposal is critical to prevent environmental contamination and ensure laboratory safety.
-
Solid Waste: All disposable items that have come into contact with this compound, including gloves, weigh boats, and pipette tips, must be collected in a designated, sealed hazardous waste container.
-
Liquid Waste: Unused solutions or experimental waste containing this compound should be collected in a clearly labeled, sealed hazardous liquid waste container. Do not mix with other chemical waste streams unless compatibility has been verified.
-
Container Disposal: Empty containers that held the compound should be triple-rinsed with a suitable solvent. The rinsate must be collected as hazardous liquid waste. The rinsed container can then be disposed of according to institutional guidelines.
IV. Emergency Procedures: Spill and Exposure
Immediate and correct response to an emergency can significantly mitigate potential harm.
| Emergency Type | Immediate Action |
| Minor Spill (in fume hood) | 1. Alert others in the immediate area. 2. Absorb the spill with a chemical absorbent pad. 3. Wipe the area with 70% ethanol. 4. Dispose of all cleanup materials as hazardous waste. |
| Major Spill (outside fume hood) | 1. Evacuate the immediate area. 2. Alert your supervisor and institutional safety office immediately. 3. Prevent others from entering the area. 4. Await response from the trained emergency team. |
| Skin Exposure | 1. Immediately remove contaminated clothing. 2. Rinse the affected area with copious amounts of water for at least 15 minutes. 3. Seek immediate medical attention. |
| Eye Exposure | 1. Immediately flush eyes with water for at least 15 minutes at an eyewash station. 2. Hold eyelids open during flushing. 3. Seek immediate medical attention. |
The logical relationship between identifying a hazard and implementing control measures is a foundational concept in laboratory safety.
Caption: Hierarchy of controls for managing chemical hazards.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
